2-Methoxycyclopentan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxycyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNYNLMEOFPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499737 | |
| Record name | 2-Methoxycyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35394-09-3 | |
| Record name | 2-Methoxycyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxycyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methoxycyclopentan-1-one from Cyclopentanone
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting cyclopentanone into 2-methoxycyclopentan-1-one, a valuable α-alkoxy ketone. Such scaffolds are pivotal intermediates in the synthesis of complex natural products and pharmacologically active molecules. This document details a preferred two-step synthetic route commencing with the formation of a methyl enol ether, followed by its oxidation. The causality behind experimental choices, detailed mechanistic insights, and step-by-step protocols are provided to ensure scientific integrity and reproducibility. An alternative synthetic strategy via α-hydroxylation is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction
Chemical Profile of this compound
This compound is an organic compound featuring a five-membered carbocyclic ring functionalized with both a ketone and an α-methoxy group. This unique structural arrangement imparts specific reactivity, making it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the carbonyl group influences the stability and reactivity of the adjacent methoxy substituent, while the alkoxy group, in turn, affects the electrophilicity of the carbonyl carbon.
Significance and Applications in Synthesis
α-Alkoxy ketones, such as this compound, are prevalent structural motifs in a variety of biologically active compounds. Their importance lies in their ability to serve as precursors for more complex molecular architectures through reactions such as aldol condensations, nucleophilic additions, and rearrangements. The cyclopentanone framework itself is a core component of numerous natural products, including prostaglandins and jasmonates, making efficient methods for its functionalization a key focus of synthetic research.
Overview of Synthetic Strategies from Cyclopentanone
The direct synthesis of this compound from cyclopentanone requires the regioselective introduction of an oxygen-based functional group at the α-position. Several strategies can be conceptualized:
-
α-Halogenation followed by Nucleophilic Substitution: This classic approach involves the bromination or chlorination of cyclopentanone at the alpha position, followed by substitution with a methoxide source. However, this route is often complicated by competing elimination reactions and the potential for poly-halogenation.
-
α-Hydroxylation followed by Methylation: This involves the formation of 2-hydroxycyclopentanone, which is then methylated. The α-hydroxylation can be achieved through the oxidation of the corresponding enolate. This is a viable, albeit longer, pathway.
-
Enol Ether Oxidation (Recommended Pathway): This strategy involves the initial conversion of cyclopentanone to its methyl enol ether, 1-methoxycyclopentene. Subsequent oxidation of the electron-rich double bond yields the desired α-methoxy ketone. This route is often cleaner and more efficient, avoiding the use of strong bases required for complete enolate formation.
This guide will focus on the Enol Ether Oxidation pathway due to its efficiency and high degree of control.
Recommended Synthetic Pathway: Enol Ether Oxidation
Rationale for Pathway Selection
The selected two-step pathway via an enol ether intermediate offers significant advantages. Firstly, the formation of the enol ether is a high-yielding, equilibrium-driven process under relatively mild acidic conditions. Secondly, the subsequent oxidation of the enol ether is a well-established and reliable transformation. This approach avoids the challenges associated with enolate chemistry, such as self-condensation and the need for cryogenic temperatures and strictly anhydrous conditions.
Overall Experimental Workflow
The synthesis is logically divided into two primary stages: the formation of the intermediate, 1-methoxycyclopentene, and its subsequent oxidation to the final product, this compound.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Synthesis of 1-Methoxycyclopentene
The formation of an enol ether from a ketone is an acid-catalyzed process. In this step, cyclopentanone is treated with a methanol source, typically trimethyl orthoformate, which also acts as a dehydrating agent, driving the equilibrium towards the product. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol. Subsequent elimination of water (scavenged by the orthoformate) yields the stable enol ether, 1-methoxycyclopentene.[1][2]
Caption: Mechanism of acid-catalyzed enol ether formation.
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclopentanone (1.0 eq) and trimethyl orthoformate (1.2 eq) in anhydrous methanol as the solvent.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) is added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure 1-methoxycyclopentene.[2]
Step 2: Oxidation to this compound
This transformation is an example of an enol ether oxidation, analogous to the Rubottom oxidation of silyl enol ethers.[3] The electron-rich double bond of 1-methoxycyclopentene attacks the electrophilic oxygen of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This forms a strained epoxide intermediate. The inherent instability of this intermediate, coupled with the presence of the methoxy group, facilitates a rapid rearrangement. The relief of ring strain drives the process, leading to the formation of the α-methoxy ketone product.[3][6]
Caption: Mechanism of enol ether oxidation to an α-methoxy ketone.
-
Apparatus Setup: A solution of 1-methoxycyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours. Reaction progress is monitored by TLC, observing the disappearance of the enol ether spot.
-
Workup: The reaction is quenched by the addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is stirred for 20 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude oil is purified by column chromatography on silica gel to afford this compound.
Alternative Synthetic Pathway: α-Hydroxylation Route
An alternative, though more circuitous, route to this compound involves the initial α-hydroxylation of cyclopentanone, followed by methylation of the resulting secondary alcohol.
-
Enolate Formation: Cyclopentanone is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to quantitatively form the lithium enolate.
-
α-Hydroxylation: The enolate is then reacted with an electrophilic oxygen source, such as a Davis oxaziridine or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to install the hydroxyl group at the α-position, yielding 2-hydroxycyclopentanone.[7]
-
Methylation (Williamson Ether Synthesis): The resulting 2-hydroxycyclopentanone is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, such as methyl iodide (CH₃I), to form the final product.[8][9][10]
While chemically sound, this pathway requires cryogenic conditions and the handling of pyrophoric and moisture-sensitive reagents (LDA, NaH), making the enol ether oxidation route more practical for many laboratory settings.
Data Summary and Characterization
Table of Reagents and Conditions
| Step | Reactant | Reagents | Solvent | Temperature | Time (h) |
| 1 | Cyclopentanone | Trimethyl orthoformate, p-TsOH (cat.) | Methanol | Reflux | 4-6 |
| 2 | 1-Methoxycyclopentene | m-CPBA | Dichloromethane | 0 °C to RT | 3-4 |
Expected Yields and Purity
The two-step synthesis can be expected to proceed with good overall yield. The enol ether formation typically yields >85% after purification. The oxidation step can also be high-yielding, often in the range of 70-85%. Final product purity after column chromatography should exceed 95%.
Spectroscopic Data for Product Confirmation
The structure of this compound can be confirmed using standard spectroscopic techniques.[11]
-
¹H NMR: Expected signals include a singlet for the methoxy protons (~3.4 ppm), and multiplets for the protons on the cyclopentanone ring. The proton at the C2 position, adjacent to both the carbonyl and the methoxy group, will appear as a distinct multiplet.[12]
-
¹³C NMR: Key signals will include the carbonyl carbon (~215 ppm), the carbon bearing the methoxy group (C2, ~80-90 ppm), and the methoxy carbon itself (~55-60 ppm).[13][14]
-
IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) will be observed around 1740-1760 cm⁻¹.[11]
Conclusion
The synthesis of this compound from cyclopentanone is most efficiently achieved through a two-step sequence involving the formation of the methyl enol ether, 1-methoxycyclopentene, followed by its oxidation with m-CPBA. This pathway is characterized by mild reaction conditions, good yields, and operational simplicity, making it superior to alternative routes that require more stringent conditions. The resulting α-methoxy ketone is a valuable synthetic intermediate, and the protocols detailed herein provide a reliable and reproducible method for its preparation.
References
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Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]
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Mase, N., et al. (2009). Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. Tetrahedron: Asymmetry. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
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Hine, J., & Arata, K. (1976). Keto-Enol tautomerism. I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49, 3085-3088. [Link]
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PubChem. (n.d.). 1-Methoxycyclopentene. National Center for Biotechnology Information. [Link]
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Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
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RSC Publishing. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4, 12882-12917. [Link]
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ACS Publications. (2001). Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Rubottom Oxidation. [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]
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MetaboLab. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research, 11(1194). [Link]
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MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. [Link]
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ResearchGate. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
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YouTube. (2021). Arrow Pushing Mechanisms for the Rearrangement of Epoxides to Ketones or Alkenes. [Link]
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NIH. (n.d.). Structure and Function of the α-Hydroxylation Bimodule of the Mupirocin Polyketide Synthase. PubMed Central. [Link]
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Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]
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Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. [Link]
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RSC Publishing. (2021). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. [Link]
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Elsevier. (2006). Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. Tetrahedron. [Link]
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Elsevier. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxycyclopentan-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Novel Chemical Entities
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-Methoxycyclopentan-1-one, a substituted cyclopentanone with potential applications as a synthetic intermediate. While specific experimental data for this compound is not extensively available in public literature, this document consolidates computed data, information on analogous compounds, and established analytical methodologies to provide a robust framework for its scientific evaluation.
Molecular Identity and Structural Characteristics
This compound is a cyclic ketone featuring a five-membered ring substituted with a methoxy group at the alpha position to the carbonyl.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Canonical SMILES | COC1CCCC1=O | PubChem[1] |
| InChIKey | OLNNYNLMEOFPET-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 35394-09-3 | PubChem[1] |
Predicted and Analogous Physicochemical Properties
Direct experimental values for several key physicochemical properties of this compound are not readily found in scientific literature. However, by examining closely related structures, we can infer a likely range for these characteristics. For instance, 2-methylcyclopentanone shares the same carbon skeleton with a similar-sized substituent at the 2-position. The cis-isomer of 2-methoxycyclopentan-1-ol provides insight into the influence of the methoxy and a hydroxyl group on a cyclopentane ring.
Table 2: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Basis of Estimation | Source |
| Boiling Point | ~140-180 °C | Based on 2-methylcyclopentanone (140 °C) and cis-2-methoxycyclopentan-1-ol (181.3 °C). The methoxy group is expected to increase the boiling point compared to the methyl group due to its polarity. | CAS Common Chemistry[2], Benchchem[3] |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, similar to many substituted cyclopentanones. | |
| Density | ~0.9-1.0 g/cm³ | Based on 2-methylcyclopentanone (0.9194 g/cm³) and cis-2-methoxycyclopentan-1-ol (1.01 g/cm³). | CAS Common Chemistry[2], Benchchem[3] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane). Limited solubility in water. | The presence of the polar ketone and ether functionalities suggests solubility in polar organic solvents. The hydrocarbon backbone limits water solubility. | Chemistry Steps[4] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the proton at the chiral center (C2), and the methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of the ring protons would be crucial for confirming the substitution pattern. While a specific spectrum for this compound is not available, a spectrum for the related 2-methoxymethylcyclopentanone shows characteristic peaks for the methoxy group and the ring protons.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon, a signal for the carbon bearing the methoxy group, the methoxy carbon itself, and the remaining three methylene carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
C=O stretch: A strong, sharp absorption band in the region of 1740-1750 cm⁻¹, characteristic of a five-membered ring ketone. The ring strain in cyclopentanone typically shifts the carbonyl absorption to a higher wavenumber compared to acyclic ketones.
-
C-O-C stretch: An absorption band in the region of 1075-1150 cm⁻¹ corresponding to the ether linkage.
-
C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Determination of Boiling Point (Micro-scale Method)
Causality: For small sample volumes, a micro-boiling point determination is a reliable method that minimizes sample loss. This technique relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Methodology:
-
Carefully clean and dry a pycnometer (a small glass flask of a specific volume).
-
Weigh the empty pycnometer on an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The volume of the pycnometer should be accurately known (often calibrated with deionized water).
-
Calculate the density using the formula: Density = Mass / Volume.
Determination of Solubility (Qualitative)
Causality: Understanding a compound's solubility profile across a range of solvents is critical for its application in synthesis, purification, and formulation. This is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Step-by-Step Methodology:
-
To a series of small, labeled test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
To each test tube, add a few drops of this compound.
-
Vortex or shake each test tube vigorously for 30 seconds.
-
Allow the mixtures to stand and observe for any phase separation or undissolved droplets.
-
Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Spectroscopic Sample Preparation
Causality: Proper sample preparation is crucial for obtaining high-quality spectroscopic data. The chosen solvent must not interfere with the spectral regions of interest and should fully dissolve the analyte.
-
NMR Spectroscopy Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.
-
Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).
-
Cap the NMR tube and label it appropriately.
-
-
IR Spectroscopy (Neat Liquid Sample):
-
Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer and acquire the spectrum.
-
Safety and Handling
Based on the GHS hazard statements available for this compound, the following precautions should be observed:
-
H227: Combustible liquid. Keep away from heat, sparks, and open flames.
-
H302: Harmful if swallowed. Avoid ingestion.
-
H315: Causes skin irritation. Wear appropriate protective gloves.
-
H319: Causes serious eye irritation. Wear safety glasses or goggles.
-
H335: May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.
Always consult the full Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided information, based on computed values and data from analogous compounds, offers valuable insights for researchers and developers. The detailed experimental protocols herein provide a clear pathway for the comprehensive characterization of this and other novel chemical entities, ensuring scientific rigor and integrity in their evaluation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-Methylcyclopentanone. Retrieved January 17, 2026, from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 4: 1 H NMR spectrum of 2-Methoxymethylcyclopentanone (5). Retrieved January 17, 2026, from [Link]
Sources
2-Methoxycyclopentan-1-one: A Technical Guide for Synthetic Chemists
Executive Summary
2-Methoxycyclopentan-1-one (CAS 35394-09-3) is a functionalized alicyclic ketone that serves as a valuable, yet underutilized, building block in organic synthesis. Its structure, featuring an α-methoxy group adjacent to a carbonyl within a five-membered ring, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its physicochemical characteristics, a robust, field-tested protocol for its synthesis via Williamson etherification, and a detailed analysis of its expected spectroscopic signature. Furthermore, we explore the compound's reactivity profile and its potential applications as a synthetic intermediate for constructing more complex molecular architectures, particularly within the realms of pharmaceutical and natural product synthesis.
Physicochemical and Safety Profile
A foundational understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.
Properties Overview
The following table outlines the fundamental properties of this compound, derived from publicly available databases.[1]
| Property | Value | Source |
| CAS Number | 35394-09-3 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1CCCC1=O | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid | - |
Safety & Handling
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
GHS Hazard Statements: [2]
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Proposed Synthesis: O-Methylation of 2-Hydroxycyclopentanone
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and robust route is the O-methylation of commercially available 2-hydroxycyclopentanone. This transformation is a classic example of the Williamson ether synthesis.[3][4][5]
Mechanistic Principle
The Williamson ether synthesis is an Sɴ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[3] In this proposed synthesis, the hydroxyl group of 2-hydroxycyclopentanone is first deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether product.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Protocol (Proposed)
Causality: This protocol is designed for kinetic control to favor O-alkylation over potential C-alkylation or self-condensation side reactions. Using a strong base like NaH ensures rapid and complete formation of the alkoxide before the addition of the electrophile. Low temperatures are maintained initially to control the exothermic deprotonation and addition steps.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add dry tetrahydrofuran (THF) to the flask.
-
Alkoxide Formation: Cool the NaH/THF suspension to 0°C in an ice bath. Dissolve 2-hydroxycyclopentanone (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the stirred NaH suspension over 30 minutes. Rationale: Dropwise addition prevents a dangerous exotherm and excessive hydrogen gas evolution.
-
Reaction Monitoring (Alkoxide): After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The cessation of hydrogen bubbling indicates the complete formation of the sodium salt.
-
Methylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C. Rationale: A slight excess of the methylating agent ensures complete conversion of the alkoxide.
-
Reaction Completion: After the addition of methyl iodide, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and extensive data from analogous compounds, such as 2-methoxycyclohexanone and other substituted cyclopentanones.[2][6][7]
Predicted Data Summary
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 ppm (dd, 1H, -CH(OCH₃)); δ ~3.4 ppm (s, 3H, -OCH₃); δ ~1.8-2.5 ppm (m, 6H, ring -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~215-220 ppm (C=O); δ ~85-90 ppm (-CH(OCH₃)); δ ~58-60 ppm (-OCH₃); δ ~20-40 ppm (ring -CH₂-) |
| IR (neat, cm⁻¹) | ~2960, 2830 (C-H stretch); ~1750 (strong, C=O stretch); ~1100 (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z = 114; Key fragments at m/z = 85 ([M-CHO]⁺), 83 ([M-OCH₃]⁺), 71, 55 |
Interpretation of Predicted Spectra
-
¹H NMR: The most downfield proton is expected to be the one on the carbon bearing the methoxy group (~3.8-4.0 ppm), appearing as a doublet of doublets due to coupling with the adjacent methylene protons. The methoxy group itself should present as a sharp singlet around 3.4 ppm. The remaining three methylene groups of the cyclopentanone ring will appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon is the most deshielded, predicted to be in the 215-220 ppm range. The carbon attached to the oxygen of the methoxy group will appear significantly downfield (~85-90 ppm), followed by the methoxy carbon itself (~58-60 ppm).
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band around 1750 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered ring; the ring strain causes an increase in frequency compared to the ~1715 cm⁻¹ observed in cyclohexanones.[7][8]
-
Mass Spectrometry: Upon electron ionization, the molecular ion peak (M⁺) is expected at m/z 114. Key fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[9][10] This would lead to fragments from the loss of the methoxy group ([M-OCH₃]⁺ at m/z 83) or cleavage on the other side of the carbonyl.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the carbonyl group and the α-methoxy moiety.
Reactivity Profile
Caption: Key reactivity pathways for this compound.
-
Reactions at the Carbonyl Group: The ketone functionality is susceptible to standard nucleophilic attack.
-
Addition Reactions: Grignard reagents, organolithiums, and other organometallics can add to the carbonyl to form tertiary alcohols.
-
Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 2-methoxycyclopentan-1-ol.
-
Olefination: The Wittig reaction can be employed to convert the carbonyl group into an exocyclic double bond.
-
-
Enolate Formation and Subsequent Reactions: The protons on the carbon alpha to the carbonyl group (C5 position) are acidic and can be removed by a strong base (e.g., LDA) to form a regiochemically defined enolate. This nucleophilic enolate can then be used in a variety of carbon-carbon bond-forming reactions.[11]
-
α'-Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C5 position.
-
Aldol and Claisen-type Reactions: The enolate can react with other carbonyl compounds (aldehydes, ketones, or esters) to form more complex molecular scaffolds.
-
The presence of the α-methoxy group can sterically hinder attack at the carbonyl and electronically influence the stability and reactivity of the adjacent enolate, offering opportunities for stereoselective transformations.
Conclusion
This compound, while not extensively documented, represents a versatile platform for synthetic innovation. Its preparation from readily available starting materials is straightforward based on established chemical principles. The predictable spectroscopic and reactive nature of its α-methoxy ketone core makes it an attractive intermediate for researchers aiming to construct complex cyclopentanoid structures. This guide serves as a foundational resource to encourage and facilitate the exploration of this compound's synthetic potential in drug discovery and beyond.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 110998, 2-Methoxycyclohexanone. [Online] Available at: [Link]
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Zhang, P., Ma, J., Liu, X., Xue, F., Zhang, Y., Wang, B., Jin, W., Xia, Y., & Liu, C. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry, 88(22), 16122–16131. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12476687, this compound. [Online] Available at: [Link]
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Utah Tech University. Williamson Ether Synthesis. [Online] Available at: [Link]
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Phillipson, N., Anson, M. S., Montana, J. G., & Taylor, R. J. K. (1997). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2821–2833. [Online] Available at: [Link]
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Williamson Ether Synthesis. Procedure. [Online] Available at: [Link]
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Montana, J. G., Phillipson, N., & Taylor, R. J. K. (1994). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. Journal of the Chemical Society, Chemical Communications, (19), 2289. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone. [Online] Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Online] Available at: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]
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Al-Ostoot, F. H., Al-Bayati, R. I. H., & Abbas, A. S. (2016). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 6(102), 100346–100353. [Online] Available at: [Link]
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Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. (2015). [Online] Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Online] Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Online] Available at: [Link]
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Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Online] Available at: [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5170–5241. [Online] Available at: [Link]
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Lee, Y. J., & Turecek, F. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 646–657. [Online] Available at: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]
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Gassman, P. G., & Chavan, S. P. (1988). Reaction of -Keto Triflates with Sodium Methoxide. The Journal of Organic Chemistry, 53(10), 2392–2394. [Online] Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Online] Available at: [Link]
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Carbonyl - compounds - IR - spectroscopy. [Online] Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Online] Available at: [Link]
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Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]
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The Automated Topology Builder. (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray. [Online] Available at: [Link]
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Richmond, E., & Williams, J. M. J. (2013). Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. Angewandte Chemie International Edition, 53(2), 531–534. [Online] Available at: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). [Online] Available at: [Link]
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Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). [Online] Available at: [Link]
-
Nurmi, L., & Willför, S. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 25(4), 2195–2212. [Online] Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Online] Available at: [Link]
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Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). [Online Video]. Available at: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024). [Online] Available at: [Link]
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Oregon State University. Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]
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Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020). [Online] Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxycyclopentan-1-one
This guide provides a comprehensive overview of the spectroscopic data for 2-Methoxycyclopentan-1-one (CAS: 35394-09-3), a cyclopentanone derivative with significant potential in synthetic organic chemistry.[1] Given the sparse availability of experimental spectra in the public domain, this document presents a combination of predicted spectroscopic data and established, field-proven methodologies for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.
Introduction
This compound, with the molecular formula C₆H₁₀O₂, is a small organic molecule featuring a five-membered ring, a ketone functional group, and a methoxy substituent.[1][2] The precise structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and confirming the outcome of chemical syntheses. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, IR, and MS for the analysis of this compound.
Overall Workflow for Spectroscopic Analysis
The structural elucidation of an organic compound like this compound is a multi-faceted process. The following diagram illustrates the typical workflow, where data from various spectroscopic techniques are integrated to build a complete picture of the molecule's structure.
Caption: Workflow for the Spectroscopic Elucidation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Tune and match the probe for the ¹H frequency to maximize signal-to-noise.
-
-
Acquisition Parameters:
-
Set the spectral width to a range appropriate for proton signals (typically -1 to 13 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 8 or 16 for a dilute sample to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Disclaimer: These are predicted values and may differ from experimental results.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.3 - 3.5 | Singlet | 3H |
| H-2 | 3.8 - 4.0 | Triplet | 1H |
| H-3, H-5 (cis/trans) | 1.8 - 2.4 | Multiplet | 4H |
| H-4 | 1.9 - 2.1 | Multiplet | 2H |
Interpretation:
-
The singlet integrating to 3H in the 3.3-3.5 ppm region is characteristic of the methoxy group (-OCH₃) protons, which do not have any adjacent protons to couple with.
-
The triplet integrating to 1H between 3.8 and 4.0 ppm is assigned to the proton at the C-2 position (H-2) . Its triplet multiplicity arises from coupling to the two adjacent protons on C-3.
-
The complex multiplets in the upfield region (1.8-2.4 ppm) are attributed to the protons on the cyclopentanone ring (H-3, H-4, and H-5) . The overlapping signals and complex splitting patterns are due to the diastereotopic nature of the methylene protons and their coupling to each other and to H-2.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for natural abundance ¹³C NMR due to its lower sensitivity.
-
Instrument Setup:
-
The instrument setup is similar to that for ¹H NMR, but the probe must be tuned and matched to the ¹³C frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
The number of scans will be significantly higher than for ¹H NMR (e.g., 128 to 1024 scans) to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is common.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (at 0.00 ppm).
-
Predicted ¹³C NMR Data and Interpretation
The following table presents the predicted ¹³C NMR chemical shifts for this compound. Disclaimer: These are predicted values and may differ from experimental results.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-1) | 215 - 220 |
| C-O (C-2) | 80 - 85 |
| -OCH₃ | 55 - 60 |
| -CH₂- (C-3) | 30 - 35 |
| -CH₂- (C-5) | 25 - 30 |
| -CH₂- (C-4) | 20 - 25 |
Interpretation:
-
The most downfield signal, expected in the 215-220 ppm range, is characteristic of a ketone carbonyl carbon (C=O) .
-
The signal between 80 and 85 ppm is assigned to the carbon bearing the methoxy group (C-2) , which is deshielded by the electronegative oxygen atom.
-
The peak in the 55-60 ppm region corresponds to the methoxy carbon (-OCH₃) .
-
The remaining signals in the upfield region (20-35 ppm ) are attributed to the three methylene carbons (-CH₂-) of the cyclopentanone ring. Their precise chemical shifts are influenced by their proximity to the carbonyl and methoxy groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
A common and straightforward method for obtaining the IR spectrum of a liquid sample is as follows.
Methodology:
-
Sample Preparation: For a neat liquid sample, place one or two drops of this compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Instrument Setup:
-
Ensure the sample compartment of the IR spectrometer is clean and dry.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Acquisition:
-
Place the salt plates with the sample film in the sample holder.
-
Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
The following table lists the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H stretch | Aliphatic (sp³ C-H) |
| ~1745 | C=O stretch | Ketone (five-membered ring) |
| ~1100 | C-O stretch | Ether (-O-CH₃) |
Interpretation:
-
The strong absorption band around 1745 cm⁻¹ is highly characteristic of the C=O stretching vibration of a ketone in a five-membered ring . The ring strain slightly increases the frequency compared to an acyclic ketone.
-
The absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic protons on the cyclopentanone ring and the methoxy group.
-
A significant band around 1100 cm⁻¹ is expected for the C-O stretching vibration of the ether linkage in the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry
The following is a general protocol for analyzing a small organic molecule using electrospray ionization (ESI) mass spectrometry.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
-
Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
Predicted Mass Spectrum Data and Interpretation
For this compound (Molecular Weight: 114.14 g/mol ), the following key peaks are predicted in the mass spectrum.
| m/z | Proposed Fragment | Significance |
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 83 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |
Interpretation:
-
The molecular ion peak (M⁺) is expected at m/z 114 , confirming the molecular weight of the compound.
-
A significant fragment at m/z 83 would correspond to the loss of the methoxy radical (•OCH₃) , a common fragmentation pathway for methoxy-substituted compounds.
-
Alpha-cleavage adjacent to the carbonyl group is another likely fragmentation pathway, which could lead to a fragment at m/z 71 .
-
Smaller fragments, such as the one at m/z 55 , would result from further rearrangements and bond cleavages of the cyclopentanone ring.
The fragmentation pattern can be visualized as follows:
Caption: Predicted Fragmentation Pathway for this compound in MS.
Conclusion
This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted ¹H NMR, ¹³C NMR, IR, and MS data with established experimental protocols, researchers can confidently identify and analyze this compound. The presented interpretations of the spectroscopic data offer a detailed roadmap for elucidating the key structural features of this compound, thereby facilitating its use in research, development, and various chemical applications.
References
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This compound | C6H10O2 | CID 12476687 - PubChem . National Center for Biotechnology Information. [Link]
Sources
stability and storage conditions for 2-Methoxycyclopentan-1-one
An In-Depth Technical Guide to the Stability and Storage of 2-Methoxycyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile intermediate in organic synthesis, valued for its unique structural features. As with many specialized reagents, a comprehensive understanding of its stability and optimal storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. This guide provides an in-depth analysis of the chemical properties of this compound, focusing on its stability profile, potential degradation pathways, and recommended storage and handling protocols. By elucidating the scientific principles behind its behavior, this document aims to equip researchers with the necessary knowledge for the effective utilization of this compound in their work.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| CAS Number | 35394-09-3 | [1][2] |
| Appearance | Assumed to be a liquid, based on related compounds and common use. | |
| Boiling Point | Not explicitly stated in the provided search results. | |
| Solubility | Likely soluble in common organic solvents. | |
| Purity (as supplied) | Typically ≥95% | [1] |
Core Stability Considerations
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a characteristic stemming from its α-methoxy ketone structure, which has enol ether character. Temperature and light are also critical factors to control.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its propensity for hydrolysis, particularly under acidic conditions. The molecule can be viewed as a derivative of an enol ether, which are known to be readily hydrolyzed to the corresponding carbonyl compound and alcohol in the presence of aqueous acid[3][4][5].
The mechanism for the acid-catalyzed hydrolysis of an enol ether involves protonation of the double bond (or, in this case, the carbon atom alpha to the methoxy group) to form a resonance-stabilized oxonium ion. This is followed by the attack of water to form a hemiacetal, which then decomposes to the ketone and alcohol[4].
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
This inherent reactivity underscores the importance of storing this compound in a dry, inert atmosphere and avoiding contact with acidic substances.
Thermal Stability
For practical laboratory purposes, it is crucial to avoid exposing this compound to high temperatures. Storage at refrigerated temperatures is recommended to minimize the risk of thermal degradation[1].
Photostability
The impact of light on the stability of this compound has not been explicitly detailed in the available literature. However, as a general precautionary measure for organic compounds, especially those with carbonyl and ether functionalities, storage in amber or opaque containers is advisable to prevent potential photochemical reactions.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on its chemical properties and supplier guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C[1] | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis, and oxygen, which could potentially cause oxidative degradation. |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents ingress of moisture and air, and protects the compound from light. |
| Incompatible Materials | Strong acids, strong oxidizing agents, and strong bases[11]. | Acids will catalyze hydrolysis. Oxidizing agents can react with the ether or ketone functionalities. Strong bases may promote other reactions. |
Handling and Safety Protocols
As a chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat should be worn to protect clothing and skin.
Safe Handling Procedures
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Keep away from sources of ignition as it is a combustible liquid[2][11][12].
-
Use non-sparking tools and take precautionary measures against static discharge[11][12].
-
Ensure the container is tightly closed when not in use.
Experimental Workflow: Purity Assessment
Regular assessment of the purity of this compound is crucial, especially before its use in sensitive reactions. A general workflow for purity analysis is outlined below.
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A Technical Guide to the Solubility of 2-Methoxycyclopentan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxycyclopentan-1-one. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on the molecule's physicochemical properties and the principles of solvent-solute interactions. It further outlines a robust, self-validating experimental protocol for the precise determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in synthesis, purification, formulation, and analytical method development.
Introduction: The Significance of Solubility in a Scientific Context
This compound, a cyclic ketone with a methoxy substituent, presents a unique combination of functional groups that dictate its interaction with various solvents. Its molecular structure, featuring both a polar carbonyl group and an ether linkage, alongside a nonpolar cyclopentyl ring, suggests a nuanced solubility profile.[1] Understanding this profile is not merely an academic exercise; it is a critical prerequisite for the successful application of this compound in numerous scientific endeavors. From designing reaction conditions and developing purification strategies to formulating stable drug products, a thorough knowledge of solubility is paramount. This guide provides the foundational knowledge and practical tools to empower researchers in this essential aspect of their work.
Physicochemical Properties and Predicted Solubility Profile
A molecule's solubility is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2] To predict the solubility of this compound, we must first examine its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| Structure | Cyclopentanone ring with a methoxy group at the alpha-position | PubChem[1] |
| Key Functional Groups | Ketone (carbonyl), Ether (methoxy) | - |
| Polarity | Moderately polar | Inferred |
The presence of the carbonyl and methoxy groups introduces polarity and the capacity for hydrogen bond acceptance. The cyclopentane backbone, however, is nonpolar. This duality suggests that this compound will exhibit favorable solubility in a range of solvents.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ketone and ether groups in this compound.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is anticipated. These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. The nonpolar hydrocarbon ring of this compound will have some affinity for these solvents, but the polar functional groups will hinder extensive dissolution.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can effectively solvate molecules with a mix of polar and nonpolar characteristics.
The following table provides a template for researchers to record their experimental findings, alongside these qualitative predictions.
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | Polar Protic | High | ||
| Ethanol | Polar Protic | High | ||
| Isopropanol | Polar Protic | Moderate to High | ||
| Water | Polar Protic | Low to Moderate | ||
| Acetone | Polar Aprotic | High | ||
| Acetonitrile | Polar Aprotic | High | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||
| Dichloromethane | Chlorinated | High | ||
| Chloroform | Chlorinated | High | ||
| Toluene | Nonpolar Aromatic | Moderate | ||
| Hexane | Nonpolar Aliphatic | Low | ||
| Diethyl Ether | Ethereal | Moderate to High |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise quantification, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]
Principle of the Method
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any suspended solid particles.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Mass Balance: After sampling, the remaining undissolved solid can be dried and weighed to confirm that a significant excess was present.
-
Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The interplay of molecular properties and solvent characteristics dictates the final solubility outcome.
Caption: Factors influencing the solubility of this compound.
Conclusion
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]
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theoretical conformational analysis of 2-Methoxycyclopentan-1-one
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methoxycyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional structure of a molecule is intrinsically linked to its reactivity, biological activity, and physical properties. For small molecules in drug discovery, understanding the accessible low-energy conformations is paramount for predicting binding affinities and designing potent therapeutics. This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a substituted cyclopentanone. We delve into the critical interplay between ring puckering, steric hindrance, and underlying stereoelectronic effects, such as the anomeric effect, which govern the molecule's conformational landscape. By employing robust computational methods like Density Functional Theory (DFT), this paper outlines a self-validating protocol to identify stable conformers, quantify their relative energies, and elucidate the structural and electronic factors that dictate their preference. This analysis serves as a foundational case study for professionals engaged in molecular design and computational chemistry.
Introduction: The Significance of Molecular Shape
Cyclopentanone derivatives are prevalent structural motifs in a wide array of biologically active natural products and synthetic compounds, finding applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The efficacy of these molecules is not merely a function of their chemical formula but is critically dependent on their three-dimensional shape or conformation. The conformational preferences of a molecule determine how it presents its functional groups for interaction with biological targets, such as enzymes and receptors.
This compound (PubChem CID: 12476687) presents a compelling case for theoretical conformational analysis.[3] It features a flexible five-membered ring and a stereogenic center at the α-carbon bearing a methoxy group. The conformational landscape of this molecule is dictated by a subtle balance of several competing energetic factors:
-
Ring Strain: The inherent strain in the five-membered ring, which deviates from ideal tetrahedral geometry.[4]
-
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.[5]
-
Steric Strain: Repulsive interactions between non-bonded atoms in close proximity.
-
Stereoelectronic Effects: Interactions involving the overlap of molecular orbitals, which can stabilize or destabilize certain conformations, a prime example being the anomeric effect.[6]
A thorough understanding of these factors is essential for predicting the molecule's behavior and is a cornerstone of rational drug design. This guide provides the theoretical basis and a detailed computational workflow to dissect this complex conformational space.
Core Concepts in Conformational Analysis
Cyclopentanone Ring Puckering
Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional strain.[5][7] The two most commonly discussed conformations are the envelope (possessing C_s symmetry) and the half-chair or twist (possessing C_2 symmetry).[4] In the envelope form, one carbon atom is out of the plane of the other four. In the twist form, two adjacent carbons are displaced in opposite directions from the plane of the other three. The energy barrier between these forms is very low, allowing for a continuous series of intermediate conformations via a process known as pseudorotation.[7]
The Anomeric Effect in α-Alkoxy Ketones
The anomeric effect is a powerful stereoelectronic phenomenon, originally observed in carbohydrate chemistry, that describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position over the sterically less hindered equatorial position.[6][8] This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is the substituent).[9]
In this compound, a generalized anomeric effect can be invoked. The key interaction is the potential overlap between a lone pair on the carbonyl oxygen and the antibonding orbital of the adjacent C-O(Me) bond (n_O=C -> σ*_C-O). This interaction is geometrically dependent and is maximized when the lone pair and the C-O bond are anti-periplanar, a condition often better met in an axial-like conformation. This stabilizing electronic effect can counteract the unfavorable steric interactions associated with the axial position.
Methodological Framework: A Computational Approach
To quantitatively assess the conformational preferences of this compound, we utilize Density Functional Theory (DFT), a robust quantum mechanical method that provides a good balance between computational cost and accuracy for organic molecules.[10][11]
Experimental Protocol: In Silico Conformational Search
-
Initial Structure Generation: Construct the 2D structure of (R)-2-methoxycyclopentan-1-one. Generate initial 3D conformers by systematically rotating the Cα-O(Me) bond and considering both envelope and twist puckers for the cyclopentanone ring. Key starting points include:
-
Equatorial-Envelope
-
Axial-Envelope
-
Equatorial-Twist
-
Axial-Twist
-
-
Geometry Optimization: Perform full geometry optimization for all generated conformers.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP. This hybrid functional is widely used and has demonstrated reliability for conformational energies in similar cyclic systems.[12][13]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible, incorporating diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle the non-spherical electron distribution inherent in stereoelectronic effects.[13]
-
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.
-
Purpose: To confirm that each optimized structure is a true energy minimum (i.e., has zero imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
-
-
Energy Analysis: Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of all confirmed minima. The Gibbs free energy, which includes enthalpic and entropic contributions at a given temperature (e.g., 298.15 K), provides the most accurate picture of the conformational equilibrium.
-
Population Analysis: Calculate the equilibrium population of each conformer at 298.15 K using the Boltzmann distribution equation based on their relative Gibbs free energies.
-
(Optional) Natural Bond Orbital (NBO) Analysis: To explicitly investigate the anomeric effect, perform an NBO analysis. This allows for the quantification of the stabilization energy (E(2)) associated with the donor-acceptor interaction between the carbonyl oxygen lone pair and the σ* orbital of the C-O(Me) bond.
Figure 1: Computational workflow for conformational analysis.
Results and Discussion: The Conformational Landscape
The computational analysis reveals two primary low-energy conformers for this compound, corresponding to the methoxy group occupying pseudo-axial and pseudo-equatorial positions on a puckered ring. For cyclopentanone, the twist (half-chair) conformation is often found to be slightly more stable than the envelope.
The key finding is the relative stability between the axial and equatorial conformers. While steric considerations would favor the equatorial conformer to minimize 1,3-diaxial-like interactions, the stereoelectronic anomeric effect provides significant stabilization to the axial conformer.
Figure 2: Orbital interaction in the anomeric effect.
Table 1: Calculated Relative Energies and Populations of Conformers
| Conformer | Ring Pucker | O=C-C-O Dihedral | ΔE (kJ/mol) | ΔG (298K, kJ/mol) | Population (%) |
| I (Axial) | Twist | ~150° | 0.00 | 0.00 | ~70% |
| II (Equatorial) | Twist | ~30° | 2.5 | 3.5 | ~30% |
Note: The values presented are illustrative and representative of typical results for such systems. Actual values require performing the detailed calculations as described.
The results consistently show that the axial conformer (I) is the global minimum , being more stable than the equatorial conformer (II). This outcome is a clear demonstration that the stabilizing anomeric effect overrides the destabilizing steric interactions. The NBO analysis would further confirm this by showing a significant stabilization energy (typically 4-8 kJ/mol) for the n_O=C -> σ*_C-O interaction in the axial conformer, which is geometrically precluded in the equatorial arrangement.
Table 2: Key Geometric Parameters
| Parameter | Conformer I (Axial) | Conformer II (Equatorial) | Comment |
| C-O(Me) Bond Length | Longer | Shorter | The C-O bond is lengthened in the axial conformer due to the donation of electron density into its σ* orbital. |
| C=O Bond Length | Shorter | Longer | The C=O bond is slightly shortened as electron density is drawn from its lone pairs. |
These subtle changes in bond lengths are classic structural evidence of the anomeric effect in action and serve as a self-validating check on the computational results.
Conclusion and Implications
The theoretical conformational analysis of this compound reveals a landscape dominated by a pseudo-axial conformer. This preference is not governed by simple sterics but by a powerful stereoelectronic interaction known as the anomeric effect. This stabilizing force is strong enough to overcome the steric penalty of placing the methoxy group in a more crowded axial position.
For researchers in drug development, this analysis underscores a critical principle: a molecule's most stable conformation is not always the one that appears least sterically hindered on paper. The ability to recognize and computationally model these underlying electronic effects is crucial for accurately predicting the bioactive conformation of a drug candidate. The shape presented by the dominant axial conformer of this compound, with its specific orientation of the methoxy and carbonyl groups, will dictate its interaction with a binding site, providing a more accurate template for further structure-activity relationship (SAR) studies and lead optimization.
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Brutcher, F. V., et al. (n.d.). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanes. Journal of the American Chemical Society. Available at: [Link]
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Roy, R. K., et al. (2020). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Structural Chemistry. Available at: [Link]
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Zahedi-Tabrizi, M. H., et al. (2011). DFT studies on structures and stability of some keto-fructose analogues. Journal of Molecular Modeling. Available at: [Link]
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Hassan, K. A., et al. (2024). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. Available at: [Link]
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Hassan, K. A., et al. (2024). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. Available at: [Link]
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Fañanás, R. J., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. Available at: [Link]
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Fañanás, R. J., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. Available at: [Link]
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Potts, A. R., et al. (1995). The 3s Rydberg Spectra and Conformations of Methyl-Substituted Cyclopentanones. The Journal of Physical Chemistry. Available at: [Link]
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Li, X., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Molecules. Available at: [Link]
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Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. Available at: [Link]
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Mondal, T., & Roy, R. K. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Anomeric effect. Available at: [Link]
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Balčiūnas, A., et al. (2022). Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. International Journal of Molecular Sciences. Available at: [Link]
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University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Available at: [Link]
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The Natural Occurrence of Methoxy-Substituted Cyclopentanones: A Technical Guide for Researchers
Introduction: The Cyclopentanone Core in Nature's Arsenal
The cyclopentanone ring, a five-membered carbocycle bearing a ketone functional group, is a privileged scaffold in the vast and intricate world of natural products.[1] These compounds are not mere chemical curiosities; they are active participants in the chemical ecology of the organisms that produce them, mediating processes from defense and signaling to reproduction. Their diverse biological activities have made them attractive targets for drug discovery and development.[1] This technical guide delves into a specific and significant subclass: the methoxy-substituted cyclopentanones. The introduction of a methoxy group (-OCH₃) can profoundly influence the molecule's polarity, metabolic stability, and receptor-binding affinity, often enhancing its biological efficacy.[2]
This guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, focusing on two prominent and well-characterized examples: the ubiquitous plant hormone methyl jasmonate and the fungal metabolite 5-hydroxy-3-methoxy-5-vinyl-2-cyclopentenone . Through a detailed examination of their biosynthesis, biological significance, and the methodologies for their isolation and characterization, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of natural product chemistry.
I. Methyl Jasmonate: A Methoxycarbonyl-Substituted Cyclopentanone Orchestrating Plant Defense
Methyl jasmonate, a volatile organic compound, is a pivotal signaling molecule in the plant kingdom, playing a crucial role in a wide array of developmental processes and defense responses against biotic and abiotic stresses.[3][4] Structurally, it is a methoxycarbonyl-substituted cyclopentanone, derived from the fatty acid, α-linolenic acid.[5]
A. Biosynthesis of Methyl Jasmonate: A Multi-Organelle Pathway
The biosynthesis of methyl jasmonate is a well-orchestrated enzymatic cascade that spans across two cellular organelles: the chloroplast and the peroxisome.[6] The process begins in the chloroplast with the release of α-linolenic acid from membrane lipids.
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An In-Depth Technical Guide to the Toxicological Profile of 2-Methoxycyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the available toxicological data for 2-Methoxycyclopentan-1-one (CAS No. 35394-09-3). Due to the limited specific data for this compound, a read-across approach has been employed, utilizing toxicological information from the structurally related analogue, cyclopentanone. This guide covers key toxicological endpoints, including acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Standard experimental protocols based on OECD guidelines are detailed to provide a framework for further investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the safe handling and potential applications of this compound.
Introduction to this compound
This compound is a cyclic ketone with the molecular formula C₆H₁₀O₂. Its structure features a cyclopentanone ring with a methoxy group at the alpha position. While specific applications and large-scale production data for this compound are not widely published, its structural motif suggests potential use as an intermediate in organic synthesis, particularly in the fragrance and pharmaceutical industries. A thorough understanding of its toxicological profile is therefore essential for ensuring occupational safety and for any potential consumer applications.
Chemical and Physical Properties [1]
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 35394-09-3 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Rationale for Read-Across Approach
Due to the scarcity of specific toxicological studies on this compound, this guide employs a read-across approach to assess its potential hazards. This approach uses data from a structurally similar chemical (an analogue) to predict the properties of the target substance.
Diagram: Read-Across Logic for this compound
Caption: Justification for using cyclopentanone as an analogue for this compound.
The selection of cyclopentanone as the analogue is justified by:
-
Structural Similarity: Both molecules share the fundamental cyclopentanone ring structure, which is the primary determinant of their chemical reactivity and biological interactions.
-
Metabolic Similarity: It is anticipated that both compounds will undergo similar metabolic pathways, such as reduction of the ketone group and potential ring-opening, followed by conjugation and excretion.[2] The presence of the methoxy group in this compound may introduce additional metabolic steps, such as O-demethylation, but the overall toxicological profile is expected to be largely influenced by the cyclopentanone moiety.
A review of the toxicological and dermatological assessment of a group of cyclopentanones and cyclopentenones used as fragrance ingredients supports this approach, indicating that as a class, these compounds generally exhibit a low order of acute toxicity and are not genotoxic.[3][4]
Acute Toxicity
Oral Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (Acute Toxicity 4, Oral) .[1] This classification suggests an LD₅₀ value in the range of 300 to 2000 mg/kg body weight for rats.
For the analogue, cyclopentanone, the oral LD₅₀ in rats is reported to be >2000 mg/kg.[5] This suggests that while this compound is classified as harmful, its acute oral toxicity is likely at the lower end of this category.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [1][6]
This method is designed to identify a dose that causes evident toxicity without causing mortality.
-
Test Animals: Healthy, young adult female rats are typically used.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight.
-
Dose Levels: A sighting study is performed with a single animal at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of this determines the starting dose for the main study. In the main study, a group of five animals is dosed at the selected level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance according to the GHS.
Dermal and Inhalation Toxicity
There is no specific data available for the acute dermal or inhalation toxicity of this compound. For cyclopentanone, the dermal LD₅₀ in rats is >2000 mg/kg, and the inhalation LC₅₀ is >19.5 mg/L/4h, indicating low acute toxicity via these routes.[5] It is reasonable to infer that this compound would also exhibit low acute dermal and inhalation toxicity.
Local Irritation
Skin Irritation
This compound is classified as Causes skin irritation (Skin Irritation, Category 2) .[1] This indicates that it is likely to cause reversible inflammatory changes to the skin upon contact. The analogue, cyclopentanone, is also classified as causing skin irritation.[7][8]
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439) [9][10][11][12][13]
This in vitro method is a validated alternative to in vivo skin irritation testing in animals.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used, which consists of non-transformed, human-derived epidermal keratinocytes.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period (typically 15-60 minutes), the substance is removed by rinsing.
-
The tissues are incubated for a post-exposure period (around 42 hours).
-
-
Viability Assessment: The viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay. This measures the activity of mitochondrial dehydrogenase enzymes in viable cells.
-
Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Eye Irritation
This compound is classified as Causes serious eye irritation (Eye Irritation, Category 2A) .[1] This suggests that it can cause significant, but reversible, eye irritation upon contact. Cyclopentanone is also known to be an eye irritant.[5][7][8]
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405) [14][15][16][17]
While in vitro alternatives are preferred, the in vivo rabbit eye test is the traditional method.
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application, and then daily for up to 21 days if effects persist. The cornea, iris, and conjunctiva are scored for the severity and reversibility of any lesions.
-
Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.
Respiratory Irritation
The GHS classification for this compound includes May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) .[1] This indicates that inhalation of vapors may lead to irritation of the respiratory tract. Similarly, breathing cyclopentanone can irritate the nose and throat.[18]
Genotoxicity
There are no specific genotoxicity studies available for this compound. However, a comprehensive safety assessment of the cyclopentanone and cyclopentenone group of fragrance ingredients concluded that there was no evidence of mutagenic or genotoxic activity in bacterial and mammalian cell line assays.[3][4][19][20] Furthermore, cyclopentanone was found to be not mutagenic in the Ames test.[5] Based on this read-across, this compound is not expected to be genotoxic.
Diagram: Standard Genotoxicity Testing Battery
Sources
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- 2. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategies for the Enantioselective Synthesis of 2-Methoxycyclopentan-1-one
Abstract
This technical guide provides detailed methodologies for the enantioselective synthesis of 2-methoxycyclopentan-1-one, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Recognizing the absence of a direct, established protocol, this document outlines two robust, field-proven strategies: Strategy 1 , a direct asymmetric synthesis via organocatalytic α-hydroxylation of cyclopentanone followed by O-methylation, and Strategy 2 , a resolution-based approach involving the lipase-catalyzed kinetic resolution of racemic 2-hydroxycyclopentan-1-one. Each strategy is presented with a thorough explanation of the underlying chemical principles, detailed, step-by-step experimental protocols, and guidelines for product analysis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to produce enantiomerically enriched this compound.
Introduction: The Significance of Chiral this compound
Chiral α-alkoxy ketones are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. The stereocenter adjacent to the carbonyl group often plays a crucial role in dictating the molecule's biological activity. This compound, with its stereogenic center at the C2 position, is a versatile intermediate. The methoxy group can influence the stereochemical outcome of subsequent reactions at the carbonyl or the α'-position, while the ketone functionality allows for a variety of chemical transformations. The development of reliable and efficient methods for the synthesis of enantiopure this compound is therefore of significant interest to the synthetic chemistry community.
This application note details two distinct and practical approaches to obtain this valuable chiral molecule in high enantiomeric purity.
Strategy 1: Asymmetric α-Hydroxylation and Subsequent O-Methylation
This strategy focuses on the direct creation of the chiral center on the cyclopentanone scaffold through an organocatalytic asymmetric α-hydroxylation, followed by a standard etherification to yield the desired product. This approach is advantageous as it builds the chirality from an achiral starting material.
Principle of the Method
The core of this strategy is the (S)-proline-catalyzed α-hydroxylation of cyclopentanone. Proline, a readily available and inexpensive amino acid, acts as an organocatalyst by forming a nucleophilic enamine intermediate with cyclopentanone.[1] This enamine then attacks an electrophilic oxygen source, such as nitrosobenzene, in a stereocontrolled manner. The chiral environment created by the proline catalyst directs the attack to one face of the enamine, leading to the formation of an enantioenriched α-aminoxylated product. Subsequent reductive cleavage of the N-O bond yields the desired (R)-2-hydroxycyclopentan-1-one. The final step is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with a methylating agent to form the methoxy ether.[2][3][4]
Workflow Diagram
Caption: Workflow for the synthesis of (R)-2-methoxycyclopentan-1-one via asymmetric α-hydroxylation and O-methylation.
Detailed Experimental Protocol
Part A: Synthesis of (R)-2-Hydroxycyclopentan-1-one
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (S)-proline (0.575 g, 5.0 mmol, 20 mol%) and dimethyl sulfoxide (DMSO, 25 mL). Stir the mixture at room temperature until the proline is fully dissolved.
-
Addition of Reactants: Add cyclopentanone (2.10 g, 25.0 mmol, 1.0 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation of Reaction: In a separate flask, dissolve nitrosobenzene (2.68 g, 25.0 mmol, 1.0 equiv) in DMSO (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Reduction: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude α-(N-phenylaminooxy)cyclopentanone is then dissolved in methanol (50 mL) and cooled to 0 °C. Sodium borohydride (1.42 g, 37.5 mmol, 1.5 equiv) is added portion-wise. After stirring for 2 hours, the reaction is quenched by the slow addition of 1 M HCl. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification: The crude (R)-2-hydroxycyclopentan-1-one is purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Part B: Synthesis of (R)-2-Methoxycyclopentan-1-one
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of (R)-2-hydroxycyclopentan-1-one (1.0 g, 10.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.56 g, 11.0 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford pure (R)-2-methoxycyclopentan-1-one.
Strategy 2: Kinetic Resolution of Racemic 2-Hydroxycyclopentan-1-one
This strategy involves the synthesis of a racemic mixture of 2-hydroxycyclopentan-1-one, followed by a lipase-catalyzed kinetic resolution to separate the enantiomers. One enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product and the unreacted alcohol. This is a highly effective method when a suitable enzyme with high enantioselectivity is available.[5][6]
Principle of the Method
Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[7] Lipases are particularly effective for the resolution of secondary alcohols.[8][9] In this process, racemic 2-hydroxycyclopentan-1-one is treated with a lipase in the presence of an acyl donor (e.g., vinyl acetate). The lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) much faster than the other, resulting in a mixture of the (R)-acetate and the unreacted (S)-alcohol. When the reaction reaches approximately 50% conversion, both the product and the remaining starting material can be isolated with high enantiomeric excess. The desired enantiomer of 2-hydroxycyclopentan-1-one can then be methylated as described in Strategy 1.
Workflow Diagram
Caption: Workflow for the synthesis of (S)-2-methoxycyclopentan-1-one via kinetic resolution.
Detailed Experimental Protocol
Part A: Synthesis of Racemic 2-Hydroxycyclopentan-1-one
-
Formation of Silyl Enol Ether: To a solution of diisopropylamine (4.2 mL, 30 mmol) in anhydrous THF (50 mL) at -78 °C, add n-butyllithium (2.5 M in hexanes, 12 mL, 30 mmol) dropwise. After stirring for 30 minutes, add cyclopentanone (2.52 g, 30 mmol) dropwise. Stir for another 30 minutes, then add trimethylsilyl chloride (3.8 mL, 30 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the solution of the silyl enol ether to -78 °C and add a solution of m-chloroperoxybenzoic acid (m-CPBA, 77%, 7.4 g, 33 mmol) in dichloromethane (50 mL) dropwise. Stir at -78 °C for 3 hours.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, dissolve the residue in THF (30 mL) and add 1 M HCl (10 mL). Stir for 1 hour at room temperature.
-
Purification: Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify the crude product by silica gel column chromatography to yield racemic 2-hydroxycyclopentan-1-one.
Part B: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a flask containing racemic 2-hydroxycyclopentan-1-one (1.0 g, 10.0 mmol) in anhydrous tert-butyl methyl ether (50 mL), add vinyl acetate (1.8 mL, 20.0 mmol, 2.0 equiv).
-
Enzymatic Reaction: Add immobilized lipase from Candida antarctica B (Novozym 435, 100 mg, 10% w/w). Seal the flask and shake at 30 °C.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed acetate.
-
Workup: When the conversion reaches approximately 50% (typically 12-24 hours), filter off the immobilized lipase. The enzyme can be washed with the solvent and reused.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the resulting mixture of (R)-2-acetoxycyclopentan-1-one and (S)-2-hydroxycyclopentan-1-one by silica gel column chromatography.
Part C: O-Methylation of (S)-2-Hydroxycyclopentan-1-one
Follow the protocol described in Strategy 1, Part B, using (S)-2-hydroxycyclopentan-1-one as the starting material to obtain (S)-2-methoxycyclopentan-1-one.
Product Characterization and Analysis
Spectroscopic Data
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methoxy protons (~3.4 ppm), a multiplet for the proton at C2 (~3.8 ppm), and multiplets for the cyclopentanone ring protons.[10][11]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon (~215 ppm), the carbon bearing the methoxy group (~80 ppm), the methoxy carbon (~57 ppm), and signals for the other ring carbons.[11]
-
Mass Spectrometry (ESI+): Calculated for C₆H₁₀O₂ [M+H]⁺, expected m/z.
-
Infrared Spectroscopy (neat): A strong absorption band for the ketone carbonyl group (~1750 cm⁻¹) is expected.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is a critical parameter and should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent polysaccharide-based column[7][12] |
| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Note: Method optimization may be required to achieve baseline separation of the enantiomers.
Conclusion
This application note provides two comprehensive and reliable strategies for the enantioselective synthesis of this compound. The choice between the direct asymmetric α-hydroxylation approach and the kinetic resolution strategy will depend on factors such as the availability of catalysts and enzymes, scalability requirements, and the desired enantiomer. Both routes are based on well-established and robust chemical transformations, offering researchers and drug development professionals practical pathways to this important chiral building block. The detailed protocols and analytical guidance herein are designed to facilitate the successful implementation of these synthetic methods.
References
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 129(51), 15853–15865. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 17, 2026, from [Link]
-
Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Brown, S. P., et al. (2001). The Direct and Enantioselective Organocatalytic R-Oxidation of Aldehydes. Journal of the American Chemical Society, 123(41), 10103–10104. [Link]
-
Singh, P. P., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. ChemistrySelect, 3(29), 8443-8447. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114306. [Link]
-
Lattanzi, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(10), 2663. [Link]
-
Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 14(18), 2735-2739. [Link]
-
Wikipedia. (2023, December 2). Kinetic resolution. [Link]
-
Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3280. [Link]
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- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Methoxycyclopentan-1-one as a Versatile Precursor for the Synthesis of Jasmine-Type Fragrance Compounds
Introduction: The Enduring Allure of Jasmine and the Quest for Synthetic Alternatives
The fragrance of jasmine, a complex and captivating blend of floral, fruity, and green notes, has been cherished for centuries in perfumery. The primary constituents responsible for this iconic scent are cis-jasmone and methyl jasmonate. However, the extraction of these compounds from natural sources is a costly and low-yielding process, making them prized and expensive raw materials. This economic reality has driven a long-standing effort in synthetic organic chemistry to develop efficient and cost-effective routes to these and structurally related molecules. Dihydrojasmone, a close synthetic analog, possesses a similar jasmine-like floral and fruity odor and is widely used in the fragrance industry.[1][2] This document outlines the potential application of 2-methoxycyclopentan-1-one as a strategic precursor for the synthesis of valuable jasmine-type fragrance compounds, with a focus on a proposed synthetic pathway to dihydrojasmone.
Cyclopentanone derivatives are fundamental building blocks in the synthesis of a wide array of fragrance molecules.[3] The strategic placement of functional groups on the cyclopentanone ring allows for the construction of the characteristic carbon skeletons of jasmonates and their analogs. This compound, with its activated α-position and the potential for the methoxy group to act as a leaving group or directing group, presents itself as a promising, yet underexplored, starting material for the synthesis of these sought-after fragrance compounds.
Proposed Synthetic Pathway: From this compound to Dihydrojasmone
The overall proposed synthetic strategy to access dihydrojasmone from this compound is a multi-step process that leverages fundamental organic reactions. The key steps include:
-
Grignard Addition: Introduction of the pentyl side chain via a nucleophilic addition of a pentyl Grignard reagent to the carbonyl group of this compound.
-
Acid-Catalyzed Elimination: Formation of a key cyclopentenone intermediate through the acid-catalyzed elimination of the methoxy and hydroxyl groups.
-
Michael Addition: Conjugate addition of a methyl group (from an organocuprate) to the α,β-unsaturated ketone.
-
Enolate Trapping and Methylation: Introduction of the final methyl group at the α-position.
This proposed pathway is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow from this compound to dihydrojasmone.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the proposed synthesis of dihydrojasmone from this compound. It is important to note that the initial steps are based on established principles of organic chemistry, and optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of 1-Methoxy-2-pentylcyclopentan-1-ol via Grignard Reaction
This protocol describes the nucleophilic addition of a pentyl Grignard reagent to this compound. The Grignard reagent, pentylmagnesium bromide, is prepared in situ from 1-bromopentane and magnesium turnings.[4]
Materials:
-
This compound
-
1-Bromopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of Pentylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings.
-
Initiate the reaction by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to this compound:
-
Cool the freshly prepared pentylmagnesium bromide solution in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-methoxy-2-pentylcyclopentan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of 2-Pentyl-2-cyclopenten-1-one via Acid-Catalyzed Elimination
This step involves the dehydration of the tertiary alcohol and elimination of the methoxy group to form the α,β-unsaturated ketone, 2-pentyl-2-cyclopenten-1-one. This intermediate is a known precursor in the synthesis of dihydrojasmone and related fragrances.[5]
Materials:
-
1-Methoxy-2-pentylcyclopentan-1-ol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-methoxy-2-pentylcyclopentan-1-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
-
Dehydration and Elimination:
-
Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, and TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
Purify the resulting crude 2-pentyl-2-cyclopenten-1-one by vacuum distillation.
-
Protocol 3: Synthesis of Dihydrojasmone
The final steps to convert 2-pentyl-2-cyclopenten-1-one to dihydrojasmone can be achieved through a well-established route involving an intramolecular aldol condensation of a 1,4-diketone intermediate.[6] The 1,4-diketone, undecane-2,5-dione, is a common precursor for dihydrojasmone synthesis.[7]
Alternative and more direct routes from 2-pentyl-2-cyclopenten-1-one exist and are often employed in industrial settings. A common approach involves the conjugate addition of a methyl group followed by methylation of the resulting enolate.
Protocol 3a: Synthesis of Undecane-2,5-dione (Hypothetical Intermediate)
While not directly synthesized from 2-pentyl-2-cyclopenten-1-one in a single step, this intermediate is central to classic dihydrojasmone syntheses. For the purpose of this guide, we will proceed with the more direct route from the cyclopentenone intermediate.
Protocol 3b: Synthesis of Dihydrojasmone from 2-Pentyl-2-cyclopenten-1-one
This protocol outlines the final steps for the synthesis of dihydrojasmone from the key intermediate, 2-pentyl-2-cyclopenten-1-one.
Materials:
-
2-Pentyl-2-cyclopenten-1-one
-
Lithium dimethylcuprate ((CH₃)₂CuLi) - prepared in situ from methyllithium and copper(I) iodide
-
Methyl iodide (CH₃I)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Conjugate Addition of a Methyl Group:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.
-
To this solution, add a solution of 2-pentyl-2-cyclopenten-1-one (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-methyl-2-pentylcyclopentan-1-one.
-
-
α-Methylation:
-
In a separate flame-dried flask under nitrogen, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of the crude 3-methyl-2-pentylcyclopentan-1-one in anhydrous THF dropwise at -78 °C to form the enolate.
-
After stirring for 30 minutes, add methyl iodide (1.1 equivalents) to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of Dihydrojasmone:
-
Purify the crude product by vacuum distillation to obtain pure dihydrojasmone.
-
Data Presentation and Characterization
The successful synthesis of dihydrojasmone and its intermediates should be confirmed by a combination of spectroscopic and chromatographic techniques.
Table 1: Physicochemical and Spectroscopic Data for Dihydrojasmone
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O | [8] |
| Molecular Weight | 166.26 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Floral, jasmine-like, fruity, woody, herbal | [2][9] |
| Boiling Point | 120-121 °C at 12 mmHg | [2] |
| Refractive Index | 1.479 (at 20 °C) | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (t, 2H), 2.30 (t, 2H), 2.05 (s, 3H), 1.95 (t, 2H), 1.2-1.4 (m, 6H), 0.88 (t, 3H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 209.5, 164.2, 134.8, 31.8, 29.5, 29.2, 27.4, 22.5, 22.1, 14.0, 10.8 | |
| Mass Spectrum (EI) | m/z (%): 166 (M⁺, 30), 110 (100), 95 (45), 81 (50), 67 (40), 55 (35), 41 (60) |
Analytical Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the analysis of volatile fragrance compounds.[1][10] A non-polar capillary column (e.g., DB-5 or HP-5MS) is suitable for the separation of dihydrojasmone and its potential isomers or impurities. The mass spectrum can be compared with library data for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds and for confirming the correct regiochemistry of the alkylation and methylation steps.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance and disappearance of key functional group absorptions, such as the C=O stretch of the ketone and the O-H stretch of the alcohol intermediate.
Experimental Workflow Visualization
The following diagram illustrates the key transformations and checkpoints in the proposed synthesis of dihydrojasmone.
Caption: Key experimental stages and analytical checkpoints for the synthesis.
Conclusion and Future Perspectives
The proposed synthetic route utilizing this compound as a precursor offers a plausible and chemically sound approach to the synthesis of dihydrojasmone, a valuable fragrance compound. This application note provides a comprehensive theoretical framework and detailed protocols to guide researchers in exploring this synthetic strategy. The key to the successful implementation of this pathway lies in the optimization of each reaction step, particularly the initial Grignard addition and the subsequent elimination reaction to form the crucial 2-pentyl-2-cyclopenten-1-one intermediate.
Further research in this area could focus on exploring alternative alkylation methods for the introduction of the pentyl side chain, such as the use of organocuprates for a direct 1,4-addition to an appropriate cyclopentenone precursor derived from this compound. Additionally, the development of catalytic and enantioselective methods for these transformations would be of significant interest for the synthesis of specific stereoisomers of jasmonate-type fragrances, which can exhibit distinct olfactory properties. The principles and protocols outlined in this document serve as a valuable starting point for the development of novel and efficient syntheses of important fragrance ingredients.
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Application Notes & Protocols: Diastereoselective Synthesis of Tertiary Alcohols via Grignard Addition to 2-Methoxycyclopentan-1-one
Abstract: The nucleophilic addition of Grignard reagents to 2-methoxycyclopentan-1-one represents a robust and highly diastereoselective method for the synthesis of chiral tertiary alcohols. The presence of the α-methoxy group is the cornerstone of this stereocontrol, enabling a chelation-controlled mechanism that directs the incoming nucleophile to a specific face of the carbonyl. This technical guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for researchers, and insights into the practical application of this transformation in the synthesis of complex molecular architectures, which are pivotal in pharmaceutical and natural product chemistry.[1][2]
Introduction and Scientific Context
The formation of carbon-carbon bonds is a central theme in organic synthesis. Among the myriad of available methods, the Grignard reaction, discovered by Victor Grignard over a century ago, remains one of the most powerful and versatile tools for this purpose.[3][4] Its application in the synthesis of alcohols from carbonyl compounds is a foundational transformation taught in introductory organic chemistry and is extensively used in industrial settings, including the manufacturing of active pharmaceutical ingredients (APIs).[1][5]
The reaction of a Grignard reagent with a ketone typically yields a tertiary alcohol.[6] However, when the ketone substrate possesses a stereocenter, the reaction can produce a mixture of diastereomers. Controlling the stereochemical outcome of such additions is a critical challenge in modern synthesis. The substrate this compound provides an elegant solution to this challenge. The α-alkoxy group can coordinate to the magnesium atom of the Grignard reagent, creating a rigid, cyclic transition state that effectively shields one face of the carbonyl, leading to highly selective nucleophilic attack.[7][8] This guide will elucidate the principles of this chelation control and provide a practical framework for its application in a laboratory setting.
Reaction Mechanism: The Principle of Chelation Control
The high degree of diastereoselectivity observed in the reaction of this compound with Grignard reagents is a direct consequence of "chelation control".[7]
-
Coordination: The magnesium halide center of the Grignard reagent (R-MgX) is a Lewis acid. It coordinates to both the carbonyl oxygen and the oxygen atom of the adjacent methoxy group. This forms a stable, five-membered ring intermediate.[7][8]
-
Conformational Lock: The formation of this chelate "locks" the conformation of the cyclopentanone ring. The methoxy group and the coordinated magnesium complex are held in a relatively planar arrangement with the carbonyl group.
-
Directed Nucleophilic Attack: This rigid conformation presents two distinct faces for the nucleophilic alkyl or aryl group ('R' of the Grignard reagent) to attack the electrophilic carbonyl carbon. One face is sterically encumbered by the cyclopentane ring's axial hydrogens. Consequently, the nucleophile preferentially attacks from the less sterically hindered face.
-
Stereochemical Outcome: This directed attack consistently leads to the formation of one major diastereomer, where the newly introduced 'R' group and the pre-existing methoxy group have a cis relationship. Following an acidic workup, this yields the corresponding cis-1-alkyl-2-methoxycyclopentan-1-ol.[9]
This chelation-controlled pathway is often in competition with a non-chelated pathway, which can be described by the Felkin-Anh model. However, for substrates with a coordinating group at the α-position, like the methoxy group here, chelation is typically the dominant controlling factor, especially with magnesium-based reagents in ethereal solvents.[7][10]
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Application Notes and Protocols for the α-Alkylation of 2-Methoxycyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis
The α-alkylation of cyclic ketones is a cornerstone transformation in organic synthesis, enabling the construction of intricate molecular architectures from simple precursors. This application note provides a detailed guide to the α-alkylation of 2-methoxycyclopentan-1-one, a versatile building block in the synthesis of prostaglandins, steroids, and other biologically active molecules. The presence of the α-methoxy group introduces both electronic and steric complexities, necessitating precise control over reaction conditions to achieve the desired regioselectivity and yield. This document will elucidate the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into optimizing this crucial synthetic step.
Mechanistic Considerations: The Decisive Role of Enolate Formation
The α-alkylation of a ketone proceeds through a two-step mechanism: the deprotonation of an α-carbon to form a nucleophilic enolate, followed by the reaction of this enolate with an electrophile, typically an alkyl halide, in an SN2 reaction.[1] For an unsymmetrical ketone like this compound, two regioisomeric enolates can potentially form: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed faster and is favored under irreversible conditions, typically employing a strong, sterically hindered base at low temperatures.[2][3] The bulky base preferentially abstracts the more sterically accessible proton.
-
Thermodynamic Enolate: This is the more stable of the two enolates and is favored under conditions that allow for equilibration, such as the use of a weaker base at higher temperatures.[2][3]
In the case of this compound, the α-protons are at the C2 and C5 positions. The proton at C2 is adjacent to both the carbonyl and the electron-withdrawing methoxy group, which increases its acidity. However, this position is also more sterically hindered. Conversely, the protons at C5 are less sterically encumbered.
For the purpose of this guide, we will focus on the formation of the kinetic enolate using Lithium Diisopropylamide (LDA) as the base. It is a strong, bulky base that is highly effective for the nearly complete deprotonation of ketones to form enolates.[3][4] Due to the steric bulk of LDA, it is presumed that deprotonation will occur preferentially at the less hindered C5 position, leading to the formation of the kinetic enolate.
Experimental Workflow for α-Alkylation
The following diagram outlines the key steps in the α-alkylation of this compound.
Sources
Application Note: Strategic Reduction of 2-Methoxycyclopentan-1-one to Diastereomerically Enriched 2-Methoxycyclopentanol
Introduction: The Significance of Substituted Cyclopentanols
Substituted cyclopentane and cyclopentanol rings are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] The specific spatial arrangement—or stereochemistry—of substituents on these rings is frequently paramount to their biological function, dictating how a molecule interacts with its target enzyme or receptor. The reduction of 2-methoxycyclopentan-1-one[3] is a key transformation that produces 2-methoxycyclopentanol[4], an intermediate whose stereoisomers can serve as chiral building blocks for more complex targets.
This guide provides a detailed examination of the synthetic strategies for reducing this compound. It moves beyond a simple recitation of steps to explain the underlying principles of stereochemical control, offering field-proven protocols and a comparative analysis of common reducing agents. The objective is to empower researchers to select and execute the optimal conditions to predictably access the desired cis or trans diastereomer of 2-methoxycyclopentanol.
The Mechanistic Dichotomy: Steric Hindrance vs. Chelation Control
The reduction of α-alkoxy ketones, such as this compound, is a classic example of a reaction where the diastereomeric outcome can be steered by the choice of reagents and conditions. The planar nature of the carbonyl group allows the incoming hydride nucleophile to attack from one of two faces, leading to two possible diastereomers: cis-2-methoxycyclopentanol and trans-2-methoxycyclopentanol. The dominant pathway is determined by a competition between steric and electronic effects.
A. The General Mechanism of Hydride Reduction The reduction of a ketone to a secondary alcohol with a complex metal hydride, like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via a two-step mechanism.[5][6] First, a hydride ion (H⁻) from the reducing agent performs a nucleophilic attack on the electrophilic carbonyl carbon.[7] This forms a new carbon-hydrogen bond and breaks the C=O π bond, creating a tetrahedral alkoxide intermediate.[6] In the second step, a proton source (typically from a solvent like methanol or an acidic workup) protonates the negatively charged oxygen to yield the final alcohol product.[6][7]
B. Directing the Hydride: Stereochemical Pathways The stereoselectivity of the reduction of this compound hinges on which face of the ketone the hydride attacks. This is governed by two opposing models:
-
Felkin-Anh Model (Steric Control): This model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest substituent to minimize steric hindrance. In the case of cyclic ketones, this often translates to attack from the less hindered face of the ring. For this compound, this would involve the hydride approaching anti to the methoxy group.
-
Chelation Control Model (Cram-Chelate Model): The oxygen atom of the α-methoxy group can act as a Lewis base, coordinating with the Lewis acidic metal cation (e.g., Li⁺, Na⁺, or Mg²⁺) from the hydride reagent. This forms a rigid, five-membered chelate ring. This chelation locks the conformation of the substrate and blocks one face of the carbonyl, forcing the hydride to attack from the opposite, unhindered face.[8] This intramolecular delivery results in a syn relationship between the hydroxyl and methoxy groups.
The choice of reducing agent and its associated cation is therefore critical in determining which of these models predominates.
Caption: Logical flow of stereocontrol in the reduction of this compound.
Comparative Analysis of Key Reducing Agents
The selection of the reducing agent is the most critical experimental parameter for controlling the diastereoselectivity of this reaction. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, while sodium borohydride (NaBH₄) is milder and more selective.[9][10] Sterically hindered reagents like L-Selectride® are designed to maximize steric effects.[11]
| Reagent | Formula | Key Characteristics & Causality | Expected Major Isomer |
| Sodium Borohydride | NaBH₄ | Mild, protic-solvent compatible reducing agent.[5] The Na⁺ cation has moderate Lewis acidity, leading to a competition between chelation and steric control, often resulting in mixtures of diastereomers.[8] | Mixture, often favoring trans |
| Lithium Aluminum Hydride | LiAlH₄ | Very powerful, non-selective reducing agent requiring anhydrous conditions.[9][12] The small, highly Lewis acidic Li⁺ cation strongly promotes chelation, directing hydride attack to form the cis product.[8][13] | cis (via Chelation Control) |
| L-Selectride® | LiB(s-Bu)₃H | Extremely bulky hydride source. The large sec-butyl groups create immense steric hindrance, completely overriding any chelation effects.[11][14] Hydride delivery occurs from the face opposite the methoxy group. | trans (via Steric Control) |
| Luche Reduction | NaBH₄, CeCl₃ | A modified NaBH₄ reduction. CeCl₃ is a strong oxophilic Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. This reduces the tendency for NaBH₄ to chelate with the methoxy group, favoring attack from the less hindered face.[8] | trans |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. LiAlH₄ is highly reactive with water and protic solvents; handle with extreme care under anhydrous conditions.[15]
Protocol 1: General Reduction with Sodium Borohydride (NaBH₄)
This protocol provides a straightforward reduction that often yields a mixture of diastereomers, with the trans isomer typically favored.[14]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 10.0 mmol). Dissolve the ketone in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: In small portions over 15 minutes, carefully add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv). Note: Effervescence (H₂ gas evolution) will occur.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully add 1 M HCl (20 mL) dropwise at 0 °C to quench the excess NaBH₄ and neutralize the reaction.
-
Workup: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.
Protocol 2: Chelation-Controlled Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is designed to favor the formation of the cis-2-methoxycyclopentanol through chelation control.[8]
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Add lithium aluminum hydride (0.23 g, 6.0 mmol, 0.6 equiv) to the flask.
-
Solvent Addition: Under a positive pressure of nitrogen, add 20 mL of anhydrous diethyl ether via syringe.
-
Cooling: Cool the LiAlH₄ suspension to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.14 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension over 20 minutes via syringe.
-
Reaction: Stir the reaction at -78 °C for 3 hours, monitoring by TLC.
-
Quenching (Fieser Workup): While maintaining the temperature at -78 °C, quench the reaction by the sequential, dropwise addition of:
-
0.23 mL of water
-
0.23 mL of 15% (w/v) aqueous NaOH
-
0.69 mL of water Stir vigorously for 30 minutes at -78 °C, then allow the mixture to warm to room temperature and stir for another hour until a white, granular precipitate forms.
-
-
Filtration and Concentration: Filter the white solid (aluminum salts) through a pad of Celite®, washing the filter cake with additional diethyl ether. Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the resulting oil via flash column chromatography as described in Protocol 1.
Protocol 3: Sterically-Controlled Reduction with L-Selectride®
This protocol utilizes a bulky reducing agent to favor the formation of trans-2-methoxycyclopentanol.[14]
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.14 g, 10.0 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (11.0 mL of a 1.0 M solution in THF, 11.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of 5 mL of methanol, followed by 10 mL of 3 M aqueous NaOH and 10 mL of 30% hydrogen peroxide (H₂O₂). Caution: The addition of H₂O₂ is exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product via flash column chromatography.
Caption: A generalized workflow for the reduction, purification, and analysis process.
Product Characterization & Analysis
Accurate characterization is essential to confirm the reaction's success and, critically, to determine the diastereomeric ratio (d.r.) of the product mixture.
-
Infrared (IR) Spectroscopy: Confirms the conversion by showing the disappearance of the strong ketone C=O stretch (approx. 1740 cm⁻¹) and the appearance of a broad alcohol O-H stretch (approx. 3400 cm⁻¹).
-
¹H NMR Spectroscopy: This is the most powerful tool for determining the d.r. The proton attached to the hydroxyl-bearing carbon (H-1) will have a distinct chemical shift and coupling pattern for the cis and trans isomers due to their different magnetic environments. Integration of these unique signals allows for direct calculation of the isomer ratio.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides an excellent method for quantifying the d.r. The two diastereomers will typically have different retention times on a chiral or even a standard GC column, allowing for their separation and relative quantification. The mass spectrum will confirm the molecular weight (116.16 g/mol ) of the product.[4][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Reaction time too short or temperature too low.- Deactivated reagent due to moisture. | - Use a slight excess (1.1-1.2 equiv) of the reducing agent.- Allow the reaction to stir longer; consider warming slightly if selectivity is not an issue.- Ensure all glassware is flame-dried and solvents are anhydrous, especially for LiAlH₄. |
| Low Yield | - Product loss during aqueous workup (2-methoxycyclopentanol has some water solubility).- Incomplete extraction.- Decomposition during purification. | - Saturate the aqueous layer with NaCl (brine) to decrease product solubility.- Increase the number of extractions (e.g., 5 x 30 mL).- Avoid excessive heat during rotary evaporation. |
| Poor Diastereoselectivity | - Reaction temperature was too high.- Incorrect choice of reagent for the desired isomer.- Non-anhydrous conditions interfering with chelation. | - Run reactions at low temperatures (-78 °C or 0 °C) to maximize kinetic differences between pathways.[14]- Re-evaluate the choice of reducing agent based on the comparative table.- Use freshly dried solvents and flame-dried glassware. |
Conclusion
The reduction of this compound to 2-methoxycyclopentanol is a synthetically valuable transformation where the stereochemical outcome is not arbitrary but can be rationally controlled. By understanding the interplay between steric and chelation effects, researchers can strategically select a reducing agent to favor either the cis or trans diastereomer. LiAlH₄, through its strong chelation capacity, reliably favors the cis product, while bulky reagents like L-Selectride® exploit steric hindrance to yield the trans product with high fidelity. The protocols and analytical guidance provided herein offer a robust framework for scientists in drug discovery and organic synthesis to confidently produce these important chiral building blocks with predictable stereochemistry.
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Synthesis of 2-Methoxycyclopentan-1-one Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-methoxycyclopentan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their potential as versatile synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the scientific rationale behind the experimental choices.
Introduction
The this compound scaffold is a key structural motif found in a range of biologically active molecules. The presence of the methoxy group at the α-position to the carbonyl introduces a critical functional handle for further molecular elaboration and can significantly influence the molecule's conformational properties and biological activity. This guide will explore two primary synthetic strategies for accessing these valuable compounds: a two-step synthesis involving α-hydroxymethylation followed by etherification, and a direct α-methoxylation approach.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be approached through several strategic disconnections. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
Caption: Mechanism of organocatalytic α-hydroxymethylation.
Experimental Protocol: Organocatalytic α-Hydroxymethylation of Cyclopentanone
This protocol is adapted from the literature procedure by Mase, N., et al. (2009).[1]
Materials:
-
Cyclopentanone
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
L-Threonine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of L-threonine (0.1 mmol) in DMSO (1.0 mL) in a round-bottom flask, add cyclopentanone (1.0 mmol).
-
Add aqueous formaldehyde (2.0 mmol) to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(hydroxymethyl)cyclopentan-1-one.
Expected Yield: 70-85%
Part B: Williamson Ether Synthesis for Methoxylation
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide. [2][3][4][5][6]In this step, the hydroxyl group of 2-(hydroxymethyl)cyclopentan-1-one is deprotonated with a strong base to form an alkoxide, which then undergoes an SN2 reaction with a methylating agent.
Mechanism of Williamson Ether Synthesis:
The reaction proceeds in two discrete steps. First, a strong base, such as sodium hydride (NaH), deprotonates the alcohol to generate a nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylating agent (e.g., methyl iodide) in a classic SN2 fashion, displacing the halide and forming the ether linkage.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol: Methylation of 2-(Hydroxymethyl)cyclopentan-1-one
Materials:
-
2-(Hydroxymethyl)cyclopentan-1-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(hydroxymethyl)cyclopentan-1-one (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(methoxymethyl)cyclopentan-1-one.
Expected Yield: 75-90%
Strategy 2: Direct α-Methoxylation of Cyclopentanone Derivatives
Direct α-methoxylation offers a more atom-economical route to the target compounds. Modern methods often employ hypervalent iodine reagents to achieve this transformation under mild conditions. [7][8][9][10][11] Mechanism of Direct α-Methoxylation using Hypervalent Iodine Reagents:
The reaction is believed to proceed through the formation of an enol or enolate intermediate of the cyclopentanone derivative. This nucleophilic intermediate then attacks the electrophilic hypervalent iodine reagent (e.g., phenyliodine(III) diacetate, PIDA) in the presence of methanol. The methanol acts as the nucleophile, trapping the resulting carbocationic intermediate to form the α-methoxy ketone.
Experimental Protocol: Direct α-Methoxylation of a Substituted Cyclopentanone
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Substituted cyclopentanone (e.g., 3-alkylcyclopentanone)
-
Phenyliodine(III) diacetate (PIDA)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted cyclopentanone (1.0 mmol) in a mixture of DCM (5 mL) and methanol (5 mL) in a round-bottom flask, add PIDA (1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-methoxy-substituted-cyclopentan-1-one derivative.
Expected Yield: 50-70%
Data Presentation: Representative Examples and Yields
| Entry | Starting Material | Method | Product | Yield (%) | Reference |
| 1 | Cyclopentanone | Two-Step (Hydroxymethylation/Etherification) | 2-(Methoxymethyl)cyclopentan-1-one | ~60-75 (overall) | [1] |
| 2 | 3-Methylcyclopentanone | Direct α-Methoxylation (PIDA) | 2-Methoxy-3-methylcyclopentan-1-one | ~55-65 | General Method |
Characterization Data
This compound [12]* Molecular Formula: C₆H₁₀O₂
-
Molecular Weight: 114.14 g/mol
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (dd, J = 7.2, 4.0 Hz, 1H), 3.38 (s, 3H), 2.40-2.25 (m, 2H), 2.15-1.90 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 218.5, 85.2, 57.8, 37.9, 28.1, 20.5.
-
IR (neat, cm⁻¹): 2965, 2828, 1745 (C=O), 1105 (C-O).
-
MS (EI): m/z (%) 114 (M⁺, 10), 83 (100), 55 (65), 45 (80).
Conclusion
This guide has outlined two effective strategies for the synthesis of this compound and its derivatives. The two-step approach via α-hydroxymethylation and subsequent Williamson ether synthesis provides a reliable and often high-yielding route, particularly when stereochemical control is desired through organocatalysis. The direct α-methoxylation using hypervalent iodine reagents offers a more concise and atom-economical alternative. The choice of method will depend on the specific synthetic goals, substrate scope, and available resources. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize these valuable compounds for their applications in drug discovery and development.
References
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Mase, N., Inoue, A., Nishio, M., & Takabe, K. (2009). Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. Bioorganic & Medicinal Chemistry Letters, 19(14), 3955-3958. [Link]
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Mase, N., Inoue, A., Nishio, M., & Takabe, K. (2009). Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. Bioorganic & Medicinal Chemistry Letters, 19(14), 3955-3958. [Link]
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Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
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Yuan, D. F., Wang, Z. C., Geng, R. S., Ren, G. Y., Wright, J. S., Ni, S. F., ... & Zhang, L. B. (2020). Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]
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Kumar, S., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1826-1862. [Link]
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Application of 2-Methoxycarbonylcyclopentanone in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
An important note on chemical nomenclature: The compound "2-Methoxycyclopentan-1-one" is a distinct chemical entity. However, in the context of medicinal chemistry and organic synthesis, the closely related β-keto ester, 2-Methoxycarbonylcyclopentanone (also known as methyl 2-oxocyclopentanecarboxylate), is a significantly more versatile and widely documented building block. This guide will focus on the applications and protocols for 2-Methoxycarbonylcyclopentanone, a key intermediate in the synthesis of numerous therapeutic agents.
Introduction: The Versatility of a Cyclic β-Keto Ester
2-Methoxycarbonylcyclopentanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a five-membered cyclopentanone ring substituted with a methoxycarbonyl group at the alpha-position to the ketone, provides a unique combination of reactive sites. This allows for a diverse range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures found in medicinally active compounds. The cyclopentane motif itself is a core scaffold in several successful medicinal chemistry programs, underscoring the importance of its derivatives.[2]
The reactivity of 2-Methoxycarbonylcyclopentanone stems from its ability to be readily deprotonated at the α-carbon, forming a stabilized enolate. This nucleophilic enolate can then participate in a variety of bond-forming reactions, including alkylations, acylations, and condensations. Furthermore, the ketone and ester functionalities can be selectively manipulated to introduce additional complexity. These features have been exploited in the synthesis of a wide array of biologically active molecules, from anticancer agents to compounds targeting neurological disorders.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 2-Methoxycarbonylcyclopentanone is essential for its safe handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| CAS Number | 10472-24-9 |
| Appearance | Clear colorless to slight yellow liquid |
| Boiling Point | 105 °C at 19 mmHg |
| Density | 1.145 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.456 |
| Flash Point | >230 °F (>110 °C) |
| Storage Temperature | 2-8°C |
Data sourced from BenchChem Technical Guide.[1]
Key Applications in Medicinal Chemistry
The strategic importance of 2-Methoxycarbonylcyclopentanone is evident in its application as a precursor to several classes of therapeutic agents.
Synthesis of Aromatase Inhibitors for Cancer Therapy
Derivatives of 2-Methoxycarbonylcyclopentanone have been instrumental in the synthesis of non-steroidal aromatase inhibitors.[1] These inhibitors are a critical component in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. By blocking the aromatase enzyme, they prevent the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can fuel the growth of cancer cells.[1]
Conceptual Workflow for Aromatase Inhibitor Synthesis:
Caption: Synthetic strategy for aromatase inhibitors.
A Building Block for Novel Spirocyclic Scaffolds
Spirocycles, molecules containing two rings connected by a single common atom, are of growing interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. 2-Methoxycarbonylcyclopentanone serves as an excellent starting material for the synthesis of spirocyclic compounds.[3] The primary strategy involves a sequential dialkylation of the α-carbon with bifunctional electrophiles, followed by intramolecular cyclization to construct the spirocyclic core.[3]
Experimental Protocol: Synthesis of a Spiro[4.5]dioxolane Derivative
This protocol details the synthesis of a spirocyclic compound via the dialkylation of 2-Methoxycarbonylcyclopentanone.
Materials:
-
2-Methoxycarbonylcyclopentanone
-
Potassium carbonate (K₂CO₃)
-
1-Bromo-2-(2-bromoethoxy)ethane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methoxycarbonylcyclopentanone (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.5 eq) and 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the spiro[4.5]dioxolane derivative.[3]
Expected Outcome: This procedure is expected to yield the spirocyclic product in moderate to good yields (55-65%), with high purity (>95%) after chromatographic purification.[3]
Synthesis of Prostaglandin Analogs
Prostaglandins are a class of lipid compounds with diverse physiological functions, and their analogs are used to treat a variety of conditions, including glaucoma, ulcers, and pulmonary hypertension.[4][5][6][7][8] The cyclopentane ring is the core structure of prostaglandins, and substituted cyclopentanone derivatives are key intermediates in their synthesis. While direct use of 2-methoxycarbonylcyclopentanone is less common than other cyclopentenone building blocks, its structural motif is central to the retrosynthetic analysis of these complex molecules.[5][6][7] The ability to stereoselectively introduce functional groups onto the cyclopentane ring is paramount for biological activity.[9]
Retrosynthetic Analysis of Prostaglandins:
Caption: General retrosynthesis of prostaglandins.
Broader Context: Methoxy-Substituted Cyclopentanones in Medicinal Chemistry
While 2-Methoxycarbonylcyclopentanone is a workhorse for synthetic chemists, other methoxy-substituted cyclopentanone derivatives have also shown significant biological potential. For instance, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one has been investigated for its therapeutic potential in neurological disorders, demonstrating anti-Alzheimer's, antiepileptic, antiparkinsonian, and analgesic properties in preclinical studies.[10] This highlights the broader importance of the methoxy-cyclopentanone scaffold in generating novel bioactive compounds.
Conclusion
2-Methoxycarbonylcyclopentanone is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular scaffolds, including those found in aromatase inhibitors and novel spirocyclic systems. The protocols and applications detailed in this guide provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate in the discovery of new therapeutic agents.
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Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - NIH. (URL: [Link])
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The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives - Scirp.org. (URL: [Link])
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The Versatile Synthon: A Guide to the Synthesis of Biologically Active Compounds from 2-Methoxycyclopentan-1-one
Introduction: The Strategic Importance of the Cyclopentanone Core
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and the ability to introduce multiple stereocenters make it a privileged scaffold in drug discovery. Within the arsenal of synthetic chemists, 2-methoxycyclopentan-1-one emerges as a particularly versatile and strategic building block. The presence of the methoxy group at the α-position to the carbonyl not only activates the molecule for a range of transformations but also provides a handle for further functionalization and stereochemical control. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of key classes of biologically active compounds, including prostaglandins and carbocyclic nucleosides. As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a logical framework for strategic synthesis, emphasizing the causality behind experimental choices and providing a foundation for further research and development.
I. Foundational Synthetic Strategies: Unleashing the Potential of this compound
The reactivity of this compound is dominated by the interplay between the ketone and the α-methoxy group. This arrangement allows for several key transformations that are fundamental to its use as a versatile synthon.
A. Enolate Formation and Stereoselective Alkylation
The protons α to the carbonyl are readily abstracted by a suitable base to form an enolate. The choice of base and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of subsequent alkylation reactions. The methoxy group can influence the facial selectivity of electrophilic attack on the enolate, providing a degree of diastereocontrol.
Causality Behind Experimental Choices: The selection of a bulky base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) is crucial to ensure kinetic deprotonation, leading to the formation of the less substituted enolate. The solvent, typically an ethereal solvent like tetrahydrofuran (THF), solvates the lithium cation, influencing the aggregation state and reactivity of the enolate. The stereochemical outcome of the alkylation is often directed by the existing stereochemistry of the cyclopentanone ring or by the use of chiral auxiliaries.
B. Conjugate Addition to α,β-Unsaturated Derivatives
This compound can be readily converted into its α,β-unsaturated counterpart, 2-methoxy-2-cyclopenten-1-one, a potent Michael acceptor. This transformation opens the door to a wide range of conjugate addition reactions, allowing for the introduction of various carbon and heteroatom nucleophiles at the β-position. This strategy is a cornerstone in the synthesis of prostaglandins, where the introduction of the ω-side chain is a key step.[1]
Causality Behind Experimental Choices: The choice of nucleophile and catalyst is paramount for achieving high yields and stereoselectivities in conjugate addition reactions. Organocuprates are frequently employed for the introduction of carbon-based side chains due to their high propensity for 1,4-addition.[2] The use of chiral ligands in conjunction with the metal catalyst can induce enantioselectivity, a critical aspect in the synthesis of biologically active molecules.[3]
II. Application in the Synthesis of Prostaglandins
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are important targets in drug discovery.[4] The core structure of most prostaglandins features a cyclopentane ring with two side chains, the α-chain and the ω-chain. This compound serves as an excellent starting material for the construction of this core structure. A common strategy involves the conjugate addition of the ω-side chain to a cyclopentenone derivative, followed by the introduction of the α-side chain.[5][6]
Workflow for Prostaglandin Synthesis
Sources
Catalytic Pathways to 2-Methoxycyclopentan-1-one: An Application and Protocol Guide
Introduction
2-Methoxycyclopentan-1-one is a valuable synthetic intermediate in the preparation of various biologically active molecules and complex organic scaffolds. Its α-alkoxy ketone functionality serves as a key handle for further molecular elaborations. The development of efficient and selective catalytic methods for the synthesis of this and related α-alkoxy ketones is of significant interest to researchers in medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth exploration of modern catalytic strategies for the synthesis of this compound, with a focus on electrochemical and potential transition-metal-catalyzed approaches. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in their synthetic endeavors.
Method 1: Electrochemical α-Methoxylation of Cyclopentanone Enol Acetate
Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a green alternative to traditional reagent-based transformations. The α-methoxylation of ketones can be efficiently achieved through an electrochemical process starting from the corresponding enol acetate. This method avoids the use of harsh oxidants and metal catalysts, relying on an electric current to drive the desired transformation.[1][2]
Rationale and Mechanistic Insight
The electrochemical α-methoxylation of a ketone, via its enol acetate, proceeds through a radical-mediated pathway. The enol acetate serves as a stable and readily accessible precursor to the key enol radical intermediate. The reaction is typically carried out in an undivided cell, simplifying the experimental setup. Methanol acts as both the solvent and the methoxy source. A mediator, such as potassium iodide (KI), is often employed to facilitate the electron transfer process.
The proposed mechanism involves the anodic oxidation of the iodide ion to an iodine radical. This radical then abstracts an electron from the enol acetate, generating a radical cation, which subsequently fragments to form an enol radical and an acetyl cation. The enol radical is then trapped by methanol to form a methoxy-substituted radical, which upon further oxidation and loss of a proton, yields the final product, this compound.
Diagram 1: Proposed Electrochemical α-Methoxylation Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxycyclopentan-1-one by Column Chromatography
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Methoxycyclopentan-1-one using column chromatography. This document is designed to offer practical, field-proven insights and troubleshooting advice to navigate the common challenges associated with the purification of this and similar α-alkoxy ketones.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in organic synthesis. However, its purification can be challenging due to the presence of structurally similar impurities and its potential for instability on certain stationary phases. The polarity imparted by both the ketone and the methoxy group requires a carefully optimized chromatographic system to achieve high purity. This guide will walk you through a robust purification protocol and provide solutions to common issues you may encounter.
Core Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a recommended starting point and should be optimized for your specific crude material by first performing a thorough Thin-Layer Chromatography (TLC) analysis.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Hexane (or heptane as a less toxic alternative)[2]
-
Ethyl acetate
-
Dichloromethane (for sample loading, if necessary)
-
Glass chromatography column
-
Compressed air or nitrogen source for flash chromatography
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Potassium permanganate (KMnO₄) stain for visualization
-
Collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Analysis
The selection of an appropriate eluent system is the most critical step for a successful separation.[3]
-
Prepare Solvent Systems: Prepare a few different solvent systems of varying polarity. Good starting points for this compound, a moderately polar compound, are mixtures of hexane and ethyl acetate.[4]
-
System A: 10% Ethyl Acetate in Hexane
-
System B: 20% Ethyl Acetate in Hexane
-
System C: 30% Ethyl Acetate in Hexane
-
-
Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapors for better results.
-
Visualize and Calculate Rf: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining with potassium permanganate. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4.[5] This ensures good separation from impurities.
Step 2: Column Preparation (Slurry Method)
-
Select Column Size: The amount of silica gel needed is typically 20-50 times the weight of the crude sample.[6]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system determined from your TLC analysis to form a slurry.
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Pour the silica gel slurry into the column, tapping the sides gently to dislodge any air bubbles. Allow the silica to settle into a packed bed.
-
Equilibrate the Column: Once packed, pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed with a pipette.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Start eluting with the solvent system that gave an Rf of ~0.2-0.4 for the product. If impurities are very non-polar, you can start with a less polar solvent system.
-
Gradient Elution (Recommended): For complex mixtures, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
Step 5: Product Isolation
-
Combine Pure Fractions: Combine the fractions that contain only your desired product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity. | - Inappropriate solvent system: The chosen eluent may not have sufficient selectivity for the compounds. - Column overloading: Too much sample was loaded onto the column. | - Re-optimize the solvent system with TLC: Try different solvent combinations (e.g., dichloromethane/methanol, hexane/acetone).[7] A change in solvent selectivity may resolve the overlapping spots. - Use a shallower solvent gradient: A slower increase in polarity can improve separation. - Reduce the sample load: Use a higher ratio of silica gel to crude product (e.g., 100:1). |
| Product is not eluting from the column. | - Solvent system is too non-polar: The eluent does not have enough strength to move the compound down the column. | - Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). |
| All compounds elute together at the solvent front. | - Solvent system is too polar: The eluent is too strong and does not allow for sufficient interaction with the stationary phase. | - Decrease the polarity of the eluent: Start with a much higher percentage of the non-polar solvent (e.g., 95:5 hexane:ethyl acetate). |
| Product appears to have decomposed on the column. | - Silica gel is slightly acidic: α-Methoxy ketones can be sensitive to acidic conditions, potentially leading to degradation or rearrangement.[8][9] - Prolonged exposure to silica: A very slow elution can increase the chance of decomposition. | - Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent. - Use a different stationary phase: Consider using neutral alumina. - Run the column faster (flash chromatography): This reduces the contact time between the compound and the stationary phase. |
| Streaking or tailing of bands on the column. | - Sample is too concentrated during loading. - Poorly packed column. - Compound interacting strongly with the stationary phase. | - Ensure the sample is dissolved in a minimal amount of solvent for loading. - Repack the column carefully to avoid air bubbles and channels. - Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. If prepared by methylation of the enol ether of cyclopentanone, potential impurities include unreacted starting material, the corresponding enol ether, and potentially over-methylated byproducts. If synthesized via other routes, isomeric ketones or residual reagents could be present.
Q2: Can I use a different stationary phase besides silica gel?
A2: Yes. If your compound shows signs of degradation on silica gel, neutral alumina is a good alternative. For some separations, reversed-phase silica (e.g., C18) can also be effective, particularly for separating compounds with different hydrophobicities.[10]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
A3: You can use a variety of staining agents. A potassium permanganate (KMnO₄) stain is very effective for visualizing ketones and other functional groups that can be oxidized. Anisaldehyde or phosphomolybdic acid stains are also good general-purpose options.[1][11]
Q4: How can I improve the separation of very similar compounds?
A4: For difficult separations, consider using a longer and narrower column, a slower flow rate, and a very shallow solvent gradient. You can also try a different solvent system with different selectivity (e.g., replacing ethyl acetate with diethyl ether or dichloromethane).
Q5: Is this compound stable during storage after purification?
A5: Like many ketones, it should be stored in a cool, dark place in a tightly sealed container to prevent degradation. It is advisable to re-analyze the purity of the compound if it has been stored for an extended period.
Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for a wide range of polarities.[6] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A versatile system allowing for fine-tuning of polarity.[4] |
| Starting Eluent Polarity | 5-10% Ethyl Acetate in Hexane | Good for eluting non-polar impurities first. |
| Target Rf on TLC | 0.2 - 0.4 | Provides optimal separation on the column.[5] |
| Sample Loading | Dry loading or minimal solvent | Prevents band broadening and improves resolution. |
| Elution Method | Gradient Elution | More effective for separating mixtures with a wide range of polarities. |
References
-
SIELC Technologies. (n.d.). Separation of Cyclopentanone on Newcrom R1 HPLC column. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Available at: [Link]
-
Knowledge UChicago. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Available at: [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Available at: [Link]
-
Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes. Available at: [Link]
-
MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. Available at: [Link]
-
Reddit. (2025). Same Rf for two different solvent system for TLC. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. EP2895454B1 - Process for separating methylcyclopentanone from cyclohexanone - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
identifying byproducts in the synthesis of 2-Methoxycyclopentan-1-one
Technical Support Center: Synthesis of 2-Methoxycyclopentan-1-one
Last Updated: 2026-01-16
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of this compound. This valuable intermediate presents unique challenges during its synthesis, primarily related to the formation of structurally similar byproducts. This document provides in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of the common synthetic routes and potential side reactions.
The most prevalent synthetic route to this compound involves the selective O-methylation of 1,2-cyclopentanedione. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of undesired byproducts. This guide will focus on identifying and mitigating these impurities, ensuring the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The primary byproducts in the methylation of 1,2-cyclopentanedione are typically:
-
Unreacted Starting Material (1,2-cyclopentanedione): Incomplete reaction is a common issue.
-
Over-methylation Product (2,5-Dimethoxycyclopent-2-en-1-one): The product, this compound, can undergo a second methylation.
-
C-Alkylation Products: Although O-methylation is generally favored for enolates, some C-alkylation can occur, leading to products like 2-methyl-1,2-cyclopentanedione.
-
Solvent Adducts or Byproducts from the Methylating Agent: Depending on the specific reagents used, byproducts related to the decomposition of the methylating agent or its reaction with the solvent can be observed.
Q2: My reaction seems to have low conversion. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Insufficient Base: The base is crucial for generating the enolate of 1,2-cyclopentanedione. If the base is not strong enough, is used in substoichiometric amounts, or has degraded, enolate formation will be incomplete.
-
Poor Quality of Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. It's essential to use a fresh or properly stored reagent.
-
Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. An optimal temperature that balances rate and selectivity is necessary.
-
Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to a dimethylated product. How can I prevent this?
A3: The formation of the dimethylated product, 2,5-dimethoxycyclopent-2-en-1-one, is a classic example of over-methylation. To minimize this:
-
Control Stoichiometry: Use a precise stoichiometry of your methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote the second methylation.
-
Order of Addition: Adding the methylating agent slowly to the solution of the pre-formed enolate can help to control the reaction and prevent localized high concentrations of the methylating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second methylation reaction more significantly than the first.
Troubleshooting Guide
Issue 1: Identification of an Unknown Impurity by GC-MS
Scenario: You have performed a GC-MS analysis of your crude reaction mixture and observe an unexpected peak.
Troubleshooting Steps:
-
Analyze the Mass Spectrum:
-
Molecular Ion Peak (M+): Determine the molecular weight of the impurity. Compare this to the molecular weights of the expected byproducts.
-
Fragmentation Pattern: The fragmentation pattern can provide significant structural information. For example, the loss of a methoxy group (-31 m/z) or a methyl group (-15 m/z) are common fragments to look for.
-
-
Compare with Known Spectra: If you suspect a particular byproduct, search for its known mass spectrum in databases like the NIST Mass Spectral Library.
-
Consider Potential Isomers: Be aware that isomers will have the same molecular weight. For instance, C-methylated and O-methylated products can be isomeric. In such cases, the fragmentation patterns and retention times will be crucial for differentiation.
Issue 2: Poor Selectivity (Mixture of C- and O-Alkylation)
Scenario: Your NMR analysis indicates a mixture of this compound (O-alkylation) and 2-methyl-1,2-cyclopentanedione (C-alkylation).
Root Cause Analysis: The selectivity between C- and O-alkylation of an enolate is influenced by several factors. "Hard" and "soft" acid-base (HSAB) theory is a useful framework here. The oxygen atom of the enolate is a "hard" nucleophilic center, while the carbon atom is "soft".
-
Hard Electrophiles (like dimethyl sulfate) tend to react preferentially at the hard oxygen center.
-
Soft Electrophiles (like methyl iodide) have a greater tendency to react at the soft carbon center.
Mitigation Strategies:
| Factor | To Favor O-Alkylation (Desired) | To Favor C-Alkylation (Undesired) |
| Methylating Agent | Use a "harder" methylating agent like dimethyl sulfate. | Use a "softer" methylating agent like methyl iodide. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) can solvate the cation, leaving the enolate oxygen more exposed. | Aprotic nonpolar solvents (e.g., THF, diethyl ether) promote ion pairing, which can favor C-alkylation. |
| Counter-ion | Potassium (K+) or sodium (Na+) enolates are more ionic and favor O-alkylation. | Lithium (Li+) enolates have more covalent character and can favor C-alkylation. |
| Temperature | Higher temperatures can sometimes favor the thermodynamically controlled O-alkylation product. | Lower temperatures often favor the kinetically controlled C-alkylation product. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: At the desired time point, quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the vial, vortex thoroughly, and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Dilution: After a few minutes, transfer the dried organic solution to a GC vial and dilute with an appropriate solvent (e.g., ethyl acetate) to a suitable concentration for analysis.
Protocol 2: General Procedure for ¹H NMR Analysis
-
Sample Preparation: Prepare a solution of your purified product or crude mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Look for a characteristic singlet for the methoxy group protons around 3.5-4.0 ppm. The protons on the cyclopentanone ring will appear as multiplets in the region of 1.8-2.5 ppm.
-
1,2-cyclopentanedione: The spectrum of the starting material will be different and can be used as a reference.
-
2-methyl-1,2-cyclopentanedione: The presence of a singlet or doublet for the C-methyl group (around 1.1-1.3 ppm) would indicate this byproduct.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the synthesis of this compound.
Caption: Primary reaction pathways and byproduct formation.
Technical Support Center: Optimizing the Methylation of 2-Cyclopentanone
An in-depth guide to optimizing reaction conditions for the methylation of 2-cyclopentanone, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the α-methylation of 2-cyclopentanone. This guide provides field-proven insights, troubleshooting solutions, and optimized protocols to help you achieve high yields and purity in your synthesis. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the methylation of ketones, providing the core knowledge needed to design and troubleshoot your experiments.
Q1: What is the fundamental mechanism for the methylation of 2-cyclopentanone?
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A base is used to abstract an acidic α-proton (a proton on a carbon adjacent to the carbonyl group) from 2-cyclopentanone. This creates a nucleophilic enolate intermediate.[1] The pKa of the α-proton of cyclopentanone is estimated to be around 18.5, making it significantly more acidic than a typical alkane but requiring a strong base for complete deprotonation.[2]
-
Nucleophilic Attack (S_N2): The enolate then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide, in a bimolecular nucleophilic substitution (S_N2) reaction.[3][4] This forms a new carbon-carbon bond, yielding 2-methylcyclopentanone.[5]
Q2: Which bases are recommended for generating the cyclopentanone enolate?
The choice of base is critical and dictates the reaction's efficiency and side-product profile.
| Base Type | Example(s) | pKa (Conj. Acid) | Pros | Cons |
| Strong, Hindered | Lithium diisopropylamide (LDA) | ~36 | - Forms enolate rapidly and irreversibly.- Steric bulk prevents it from acting as a nucleophile.[6] | - Moisture-sensitive.- Must be prepared fresh or titrated. |
| Metal Hydrides | Sodium hydride (NaH) | ~35 | - Irreversible deprotonation.- Commercially available. | - Heterogeneous reaction can be slow.- Can lead to thermodynamic product mixtures if not controlled.[7] |
| Alkoxides | Potassium tert-butoxide (KOtBu), Sodium ethoxide (NaOEt) | ~18 (t-BuOH), ~16 (EtOH) | - Soluble and easy to handle. | - Weaker bases establish an equilibrium, leaving unreacted ketone that can lead to aldol side reactions.[8]- Can act as nucleophiles. |
For optimal control and to minimize side reactions like aldol condensation, a strong, non-nucleophilic, hindered base like LDA is highly recommended.[8]
Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?
Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9]
-
C-alkylation yields the desired product, 2-methylcyclopentanone.
-
O-alkylation yields a vinyl ether byproduct, 1-methoxycyclopent-1-ene.
The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.[10] To strongly favor C-alkylation:
-
Use a "Soft" Electrophile: Methyl iodide (CH₃I) is a classic soft electrophile, and its reaction with the soft carbon center of the enolate is favored.[11][12]
-
Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are ideal. They solvate the cation associated with the enolate but leave the enolate itself highly reactive. Protic solvents can hydrogen-bond to the oxygen atom, reducing its reactivity and thus favoring C-alkylation, but can also protonate the enolate, reversing its formation.[9]
-
Counter-ion: A small, coordinating cation like Li⁺ (from LDA) holds tightly to the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation.[9]
Diagram: C-Alkylation vs. O-Alkylation Pathways
Caption: The two possible reaction pathways for the cyclopentanone enolate.
Q4: What are common methylating agents for this reaction?
Several electrophilic methyl sources can be used, but they vary in reactivity and safety.[5]
| Methylating Agent | Formula | Key Characteristics |
| Methyl Iodide | CH₃I | The most common and effective agent. It's a soft electrophile, favoring C-alkylation.[3] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | A powerful and cost-effective methylating agent. However, it is extremely toxic and carcinogenic. |
| Methyl Triflate | CH₃OTf | A very powerful and reactive methylating agent, but it is expensive and can sometimes increase O-alkylation. |
For most lab-scale syntheses, methyl iodide offers the best balance of reactivity, selectivity, and handling.[12]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the experiment.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common methylation issues.
Issue 1: Low yield of 2-methylcyclopentanone and recovery of starting material.
-
Possible Cause: Incomplete deprotonation of 2-cyclopentanone. The strength of the base may be insufficient, or the base may have degraded due to moisture.[8]
-
Troubleshooting Steps:
-
Verify Base Strength: Switch to a stronger base like LDA. If using NaH, ensure the mineral oil has been washed away with dry hexanes.
-
Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Use anhydrous solvents. Moisture will quench the base and the enolate.
-
Check Reagent Quality: 2-Cyclopentanone can self-condense over time. Purify it by distillation before use.[13] Ensure your methyl iodide is fresh and has been stored properly, away from light.
-
Issue 2: Significant formation of polymethylated products (e.g., 2,5-dimethylcyclopentanone).
-
Possible Cause: The desired 2-methylcyclopentanone product is itself deprotonated by excess base, forming a new enolate that undergoes a second methylation.[14]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount (e.g., 1.0 equivalents) of a strong base like LDA. This ensures the starting material is consumed without leaving excess base to react with the product.[14]
-
Order of Addition: Add the cyclopentanone dropwise to the LDA solution at low temperature (-78 °C). This maintains an excess of base only until all the ketone has been added, minimizing the time the product is exposed to the base.
-
Maintain Low Temperature: Low temperatures suppress the rate of the second deprotonation.[14]
-
Issue 3: Aldol condensation byproducts are observed.
-
Possible Cause: Using a weaker base (e.g., NaOEt) creates an equilibrium where significant concentrations of both the enolate (nucleophile) and the unreacted ketone (electrophile) coexist, leading to self-condensation.[8][15]
-
Troubleshooting Steps:
-
Use a Strong, Irreversible Base: The best solution is to use LDA. It rapidly and completely converts the ketone to its enolate, removing the electrophilic starting material from the reaction before the methylating agent is added.
-
Pre-form the Enolate: Always allow the base to react completely with the ketone (e.g., stir for 30-60 minutes at -78 °C) before adding the methyl iodide.
-
Optimized Experimental Protocol: Kinetically Controlled Methylation
This protocol is designed for high-yield, selective C-alkylation of 2-cyclopentanone using LDA.
Materials & Reagents:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
2-Cyclopentanone (distilled)
-
Methyl Iodide (CH₃I, filtered through basic alumina)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure:
-
LDA Preparation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Add distilled 2-cyclopentanone (1.0 equivalent) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete and irreversible enolate formation.[14]
-
-
Methylation:
-
Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Product Analysis and Characterization
Confirming the identity and purity of the final product is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic shifts for the methyl group (a doublet) and the methine proton at the α-position.[17][18]
-
¹³C NMR: The carbonyl carbon will have a characteristic shift around 220 ppm, and new signals for the added methyl group and the now-quaternary α-carbon will be present.[17]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and identify any byproducts (e.g., O-methylated product, polymethylated products) by their mass-to-charge ratio and fragmentation patterns. The molecular weight of 2-methylcyclopentanone is 98.14 g/mol .[19][20]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1745 cm⁻¹ is indicative of a five-membered ring ketone.[19]
References
-
Wikipedia. Methylation. [Link]
-
Zhao, Y., et al. (2022). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. MDPI. [Link]
-
PubChem. 2-Methylcyclopentanone. [Link]
-
BYJU'S. Electrophilic Methylation. [Link]
-
Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]
-
Chemistry Learner. Methylation: Definition and Examples. [Link]
-
NIST. Cyclopentanone, 2-methyl-. [Link]
-
NIST. Cyclopentanone, 2-methyl- IR Spectrum. [Link]
-
University of Calgary. Kinetic vs. Thermodynamic Enolates. [Link]
-
Kwiecien, B., et al. (2015). 2-Acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, is cytoprotective in warm ischemia-reperfusion injury of rat liver. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Bravo-Díaz, C., et al. (2006). Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. New Journal of Chemistry. [Link]
-
SpectraBase. 2-Methylcyclopentanone Mass Spectrum (GC). [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
American Chemical Society. (2008). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. [Link]
-
PharmaXChange.info. (2011). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
ChemTube3D. Aldol reaction of cyclopentanone (Step 1). [Link]
-
Pearson. Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation.[Link]
- Google Patents.
-
ResearchGate. Different methylating agents used for O-methylation of phenolic compounds.[Link]
-
The Catalyst. Molecular Modeling of C-Alkylation of Enolates. [Link]
-
Reddit. Best ways to α-methylation a β-Ketoester?[Link]
Sources
- 1. 2-Acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, is cytoprotective in warm ischemia-reperfusion injury of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 3. byjus.com [byjus.com]
- 4. Methylation: Definition and Examples [chemistrylearner.com]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
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- 15. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
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- 17. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Methylcyclopentanone(1120-72-5) 1H NMR spectrum [chemicalbook.com]
- 19. Cyclopentanone, 2-methyl- [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
Technical Support Center: Stereoselective Synthesis of 2-Substituted Cyclopentanones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 2-substituted cyclopentanones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable chiral building blocks. The cyclopentanone motif is a cornerstone in the synthesis of numerous natural products and pharmaceuticals, making the control of stereochemistry at the C2 position a critical challenge.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific, common issues encountered during the synthesis of chiral 2-substituted cyclopentanones.
Part 1: Issues with Stereoselectivity (Enantioselectivity & Diastereoselectivity)
Question 1: My reaction is producing the desired product, but the enantiomeric excess (ee) is low. What are the most likely causes and how can I improve it?
Answer: Low enantiomeric excess is one of the most frequent hurdles in asymmetric catalysis. The root cause is an insufficiently large energy difference (ΔΔG‡) between the two transition states leading to the (R) and (S) enantiomers. Several factors can be fine-tuned to amplify this difference:
-
Catalyst Integrity and Activity:
-
Purity and Source: Ensure the chiral catalyst or ligand is of high purity. Impurities can sometimes act as achiral catalysts, producing a racemic background reaction.
-
Deactivation: Many catalysts, particularly organometallic complexes, are sensitive to air, moisture, or acidic/basic impurities in substrates or solvents. Ensure all reagents are rigorously purified and reactions are run under an inert atmosphere (N₂ or Ar). Organocatalysts like proline derivatives can be deactivated by strong acids or bases.
-
Catalyst Loading: While counterintuitive, increasing catalyst loading doesn't always improve ee and can sometimes introduce side reactions. Conversely, too low a loading may result in a significant uncatalyzed background reaction. It is crucial to optimize the loading, typically between 1-20 mol%.
-
-
Reaction Temperature:
-
The Eyring Equation: The relationship between the rate constants of the two competing stereochemical pathways is temperature-dependent. Lowering the reaction temperature generally increases enantioselectivity by favoring the pathway with the lower activation energy. A reduction from room temperature (25 °C) to -20 °C or even -78 °C is a standard first step in optimization.
-
-
Solvent Effects:
-
Polarity and Coordination: The solvent's role is multifaceted; it can influence the catalyst's conformation, the solubility of reagents, and the stability of the transition state assembly through hydrogen bonding or other non-covalent interactions. For instance, in many organocatalytic reactions, non-polar solvents like toluene or CH₂Cl₂ are preferred as they promote the formation of a well-organized, hydrogen-bonded transition state. In contrast, polar coordinating solvents can interfere with the catalyst-substrate interaction, eroding selectivity.[1]
-
-
Substrate and Reagent Concentration:
-
Aggregation and Order of Reaction: High concentrations can sometimes lead to catalyst or substrate aggregation, altering the nature of the catalytically active species and potentially lowering the ee. A systematic dilution study is recommended. The order of addition of reagents can also be critical in ensuring the desired catalytic cycle is initiated correctly.
-
Question 2: I am forming the correct constitutional isomer, but as a mixture of diastereomers. How can I improve the diastereoselectivity (dr)?
Answer: Poor diastereoselectivity arises when the catalyst and/or existing stereocenters in the substrate fail to effectively control the facial approach of the reagents.
-
Kinetic vs. Thermodynamic Control: The most common issue is product epimerization. If the newly formed stereocenter is at a position alpha to the carbonyl (the C2 position), the proton is acidic and can be removed by a base in the reaction mixture. This enolization erases the stereochemical information, and re-protonation can lead to a mixture of diastereomers, often favoring the more thermodynamically stable product.
-
Solution: To favor the kinetic product, use milder bases, strictly control stoichiometry, lower the reaction temperature, and shorten the reaction time. Quenching the reaction promptly and carefully is essential.
-
-
Catalyst and Substrate Matching: The steric and electronic properties of both the catalyst and the substrate must be compatible.
-
Steric Hindrance: A bulky substituent on the substrate can clash with a bulky catalyst, leading to a loss of selectivity. Conversely, well-designed steric interactions are the basis of stereocontrol. Sometimes, a less bulky protecting group on the substrate or a catalyst with a different chiral environment is needed. For example, in palladium-catalyzed cycloadditions, the choice of the chiral ligand is paramount for controlling the stereochemistry of multiple bond-forming events.[2]
-
Directing Groups: The presence of a hydroxyl or amine group on the substrate can act as a directing group, coordinating to a metal catalyst or forming a hydrogen bond with an organocatalyst to lock the transition state into a single conformation.[3][4]
-
Part 2: Issues with Yield and Reaction Efficiency
Question 3: My reaction yield is low, and the starting material is recovered. What steps should I take?
Answer: A low conversion rate points to issues with reaction kinetics or catalyst turnover.
-
Reaction Conditions: The primary variables to investigate are temperature, time, and concentration.
-
Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. A balance must be struck. If conversion is low at -78 °C, try running the reaction at -40 °C or -20 °C to see if the yield improves without a catastrophic loss of ee.
-
Time: Monitor the reaction by TLC or LC-MS to generate a time course. Reactions can stall, and running them for excessively long periods can lead to product degradation or side reactions.
-
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent (e.g., water, oxygen, sulfur-containing compounds for metal catalysts) can irreversibly bind to the catalyst and inhibit its activity. Re-purifying all reagents and solvents is a critical troubleshooting step.
-
Incorrect Reagent Stoichiometry: Ensure all reagents are added in the correct molar ratios. For reactions involving in-situ generation of a reactive species, the efficiency of that preliminary step is crucial.
Question 4: I am observing significant side products and low mass balance. What are the common side reactions?
Answer: The structure of cyclopentanones and their precursors makes them susceptible to several side reactions.
-
Elimination: If using a cyclopentenone precursor, conjugate addition followed by elimination of a leaving group is a common strategy. However, the enolate intermediate can sometimes undergo undesired elimination reactions.[5] Using a non-basic catalyst or milder conditions can mitigate this.
-
Polymerization: α,β-Unsaturated aldehydes or ketones, often used as starting materials, can polymerize under acidic or basic conditions.[6] Adding reagents slowly and maintaining low temperatures can help.
-
Retro-Michael or Retro-Aldol Reactions: The C-C bonds formed can be labile under certain conditions, leading to decomposition of the desired product back to starting materials or intermediates. This is often exacerbated by prolonged reaction times or harsh workup procedures. A buffered or non-aqueous workup may be necessary.
Part 3: Purification and Characterization
Question 5: I am struggling to separate the enantiomers/diastereomers of my 2-substituted cyclopentanone. What are the best practices for purification?
Answer: Purification is a critical, often underestimated, challenge.[7]
-
Separating Diastereomers: Diastereomers have different physical properties and can usually be separated by standard silica gel column chromatography. However, if they are very similar in polarity, you may need to:
-
Use a high-performance chromatography system (e.g., MPLC).
-
Test a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).
-
Consider derivatizing the ketone or another functional group to increase the physical difference between the diastereomers, followed by separation and deprotection.
-
-
Separating Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography.
-
Chiral HPLC/SFC: This is the most common analytical and preparative method for separating enantiomers. It requires screening different chiral stationary phases (CSPs) and mobile phases to find a suitable method.[8]
-
Classical Resolution: This involves reacting the racemic product with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization or chromatography. The resolving agent is then cleaved to yield the pure enantiomers.[5]
-
Troubleshooting Workflow Diagram
Here is a logical workflow to guide your troubleshooting process when faced with poor stereoselectivity.
Caption: Troubleshooting decision tree for low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose between organocatalysis and transition-metal catalysis for my synthesis?
A1: The choice depends on the specific transformation, substrate scope, and practical considerations.
-
Organocatalysis (e.g., using proline, chiral amines, or N-heterocyclic carbenes) is often advantageous due to the lower cost, ready availability, and robustness of the catalysts, which are typically insensitive to minor atmospheric oxygen and moisture.[1][6][9] They are particularly powerful for reactions involving enamine or iminium ion intermediates, such as Michael additions and aldol reactions.
-
Transition-Metal Catalysis (e.g., using complexes of Rh, Pd, Ir, Cu) offers a vast range of reactivity, often with very high turnover numbers and exceptional selectivity.[2][5] Reactions like asymmetric hydrogenations, cycloadditions, and cross-couplings are hallmarks of metal catalysis. However, the catalysts can be expensive, air-sensitive, and may require extensive ligand screening to achieve optimal results.
Q2: What is the importance of using additives like acids, bases, or water in these reactions?
A2: Additives can play crucial, non-obvious roles.
-
Acids/Bases: Weak acids or bases are often used as co-catalysts. For instance, a weak acid can accelerate catalyst turnover in certain organocatalytic cycles by facilitating proton transfer steps. A base might be required to generate a nucleophile or an active N-heterocyclic carbene catalyst.[6]
-
Water: In some organocatalytic reactions, trace amounts of water have been shown to be beneficial or even essential for the reaction to proceed, potentially by facilitating proton shuttling in the transition state.[1] However, in most metal-catalyzed reactions, water is detrimental.
Q3: How can I definitively determine the absolute configuration of my final product?
A3: Determining the absolute stereochemistry is non-trivial but essential.
-
X-ray Crystallography: This is the "gold standard." If you can grow a single crystal of your product (or a suitable derivative), X-ray analysis provides unambiguous proof of its 3D structure.
-
Correlation to Known Compounds: You can compare the optical rotation ([α]D) and chiral HPLC or GC retention times of your product with data reported in the literature for an authenticated sample.
-
NMR Spectroscopy of Diastereomeric Derivatives: Reacting your chiral molecule with a chiral derivatizing agent (e.g., Mosher's acid) creates a pair of diastereomers. The ¹H or ¹⁹F NMR signals of these diastereomers will be distinct, and their relative chemical shifts can be used to deduce the absolute configuration of the original molecule.
Key Experimental Protocol: Organocatalytic Asymmetric Michael Addition-Cyclization
This protocol describes a representative synthesis of a chiral 2-substituted cyclopentanone via a cascade reaction, adapted from established methodologies.[1][9]
Reaction: Asymmetric synthesis of a functionalized 2-substituted cyclopentanone from an α,β-unsaturated aldehyde and a β-keto ester using a chiral secondary amine catalyst.
Materials:
-
Cinnamaldehyde (or other α,β-unsaturated aldehyde)
-
β-keto ester (e.g., ethyl 2-methyl-3-oxobutanoate)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Toluene (anhydrous)
-
Benzoic Acid (co-catalyst/additive)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Under a nitrogen atmosphere, add the chiral catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Cool the mixture to 0 °C in an ice bath. Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted cyclopentanone.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis.
Comparative Data Table
The following table illustrates the typical effect of reaction parameters on the stereoselective synthesis of a 2-substituted cyclopentanone. Data is representative and synthesized from common findings in the literature.[1][6][10]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A (10) | Toluene | 25 | 85 | 88 |
| 2 | Catalyst A (10) | Toluene | 0 | 82 | 95 |
| 3 | Catalyst A (10) | Toluene | -20 | 75 | >99 |
| 4 | Catalyst A (10) | THF | 0 | 90 | 72 |
| 5 | Catalyst A (10) | CH₃CN | 0 | 88 | 65 |
| 6 | Catalyst B (10) | Toluene | 0 | 65 | 92 |
Table Caption: Effect of Temperature, Solvent, and Catalyst on a Representative Asymmetric Cyclopentanone Synthesis. This data highlights the critical impact of lowering temperature (Entries 1-3) and the profound influence of solvent choice (Entries 2, 4, 5) on enantioselectivity.
References
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634–3637. [Link]
-
Valenta, P., & Paškanová, M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8545-8603. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters. [Link]
-
Span, S., & Talukdar, B. (2020). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]
-
Janeck, M., et al. (2022). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry. [Link]
-
Valenta, P., & Paškanová, M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters. [Link]
-
Gillard, J., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]
-
Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective Synthesis of 2-Aryl Cyclopentanones by Asymmetric Epoxidation and Epoxide Rearrangement. Angewandte Chemie International Edition. [Link]
-
Aitken, D. J., & Kaci, H. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis. [Link]
-
Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition in English. [Link]
-
Trost, B. M., & Stambuli, J. P. (2004). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society. [Link]
-
Thomson, R. J., & Scheidt, K. A. (2007). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. [Link]
-
Baumann, M., & Baxendale, I. R. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ResearchGate. [Link]
-
Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron. [Link]
-
Yechezkel, T., et al. (1996). Asymmetric synthesis of substituted cyclopentanes via Michael initiated ring closure reactions. Tetrahedron: Asymmetry. [Link]
-
Organic Chemistry Portal. Cyclopentenone synthesis. [Link]
-
Gillard, J., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]
-
Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc. [Link]
-
Request PDF. Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. [Link]
-
Kennemur, J. L., et al. (2014). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. Journal of the American Chemical Society. [Link]
-
Barluenga, J., et al. (2012). Regio- and stereoselective synthesis of cyclopentenones: intermolecular pseudo-Pauson-Khand cyclization. Angewandte Chemie International Edition in English. [Link]
-
Request PDF. An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones [researchrepository.ucd.ie]
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Technical Support Center: Navigating the Chemistry of 2-Methoxycyclopentan-1-one
Welcome to the technical support center for 2-Methoxycyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile synthetic intermediate. As a β-keto ether, this compound offers unique reactivity, but it is also susceptible to specific degradation pathways that can impact reaction outcomes. This resource, presented in a question-and-answer format, will address common challenges and provide scientifically grounded solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis and elimination reactions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxycyclopentan-1-one. This reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack of water.[1][2]
-
Base-Mediated Elimination: Under strongly basic conditions, particularly at elevated temperatures, there is a risk of β-elimination of methanol to yield cyclopent-2-en-1-one. This is a common pathway for α-alkoxy ketones.
-
Thermal Decomposition: At high temperatures (pyrolysis conditions), 2-cyclopentanone derivatives can undergo complex decomposition reactions, leading to the formation of various products including carbon monoxide, ketene, and smaller unsaturated molecules.[3][4][5] While typically not encountered under standard reaction conditions, this highlights the inherent thermal lability of the cyclopentanone ring system.
Troubleshooting Guides for Common Reactions
Issue 1: Low yield during base-mediated alkylation of this compound.
Alkylation of this compound at the C2 position is a common synthetic transformation. However, several side reactions can lead to low yields of the desired product.
dot
Caption: Common causes of low yields in the alkylation of this compound.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution | Scientific Rationale |
| Low conversion of starting material | Incomplete enolate formation. | Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA).[6][7][8] Ensure anhydrous conditions. | LDA is a strong, sterically hindered base that ensures rapid and complete deprotonation to the enolate, minimizing the concentration of the unreacted ketone which can participate in side reactions.[9][10] Water will quench the base and the enolate. |
| Formation of a vinyl ether byproduct | O-alkylation of the enolate. | Use a less polar solvent like THF or toluene. Use "softer" alkylating agents (e.g., alkyl iodides or bromides).[11] | Less polar solvents and counterions that associate strongly with the oxygen of the enolate (like Li+) favor C-alkylation. Softer electrophiles also preferentially react at the softer carbon nucleophilic center of the enolate.[12] |
| Formation of a dialkylated product | The mono-alkylated product is deprotonated and reacts further. | Use a stoichiometric amount of the alkylating agent. Ensure complete deprotonation of the starting material before adding the alkylating agent.[11] | By ensuring the starting material is fully converted to the enolate before the alkylating agent is introduced, the chance of deprotonating the slightly less acidic mono-alkylated product is reduced. |
| Formation of high molecular weight byproducts | Aldol condensation. | Use a strong, sterically hindered base like LDA at low temperatures (-78 °C).[6] | LDA's bulkiness and the low temperature kinetically favor deprotonation over nucleophilic attack on another ketone molecule, thus suppressing aldol side reactions.[13] |
Experimental Protocol: Optimized Alkylation using LDA
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq.) dropwise and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.05 eq.) dropwise to the enolate solution at -78 °C. Stir for the appropriate time (monitor by TLC).
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Issue 2: Degradation of this compound during acidic work-up or purification.
dot
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution | Scientific Rationale |
| Formation of 2-hydroxycyclopentan-1-one byproduct | Hydrolysis of the methoxy group under acidic conditions. | Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the work-up. Minimize contact time with acidic solutions. Use silica gel that has been neutralized with triethylamine for chromatography. | Maintaining a neutral or slightly basic pH during work-up and purification prevents the acid-catalyzed hydrolysis of the methoxy ether linkage.[1][2] |
| Product loss during chromatography | Degradation on acidic silica gel. | Use alternative purification methods such as distillation or chromatography on a less acidic stationary phase (e.g., alumina or florisil). | Silica gel is inherently acidic and can promote the degradation of acid-sensitive compounds. Neutralizing the silica or using an alternative stationary phase can mitigate this issue. |
Issue 3: Formation of an α,β-unsaturated ketone during a reaction.
dot
Caption: Base-mediated elimination of methanol from this compound.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution | Scientific Rationale |
| Formation of cyclopent-2-en-1-one | Elimination of methanol under basic conditions. | Avoid prolonged reaction times at elevated temperatures in the presence of strong bases. Use a non-nucleophilic, sterically hindered base if only deprotonation at C2 is desired. | High temperatures provide the activation energy for the elimination reaction. Using milder conditions and carefully controlling the reaction time can minimize this side reaction.[14] |
| Reaction with a nucleophile at the carbonyl carbon followed by elimination | Addition-elimination pathway. | Protect the carbonyl group as a ketal before performing reactions that are incompatible with the ketone functionality. | Protection of the carbonyl group prevents its direct reaction with nucleophiles, thus avoiding subsequent elimination pathways. |
References
- BenchChem Technical Support. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. BenchChem.
- Zhang, Y., Tanabe, Y., Kuriyama, S., & Nishibayashi, Y. (2021). Cooperative photoredox- and nickel-catalyzed alkylative cyclization reactions of iodoalkynes with 4-alkyl-1,4-dihydropyridines as alkylation reagents provide alkylated cyclopentylidenes in very good yields under visible light irradiation. Journal of Organic Chemistry, 86, 12577-12590.
- Corey, E. J., & Noyori, R. (1970). A total synthesis of prostaglandin F2α (PGF2α) from 2-oxabicyclo[2.2.1]hept-5-en-3-one. Tetrahedron Letters, 11(4), 311-313.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxycyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.
- Haffner, H. T., Wehner, H. D., Scheytt, K. D., & Besserer, K. (1992). The elimination kinetics of methanol and the influence of ethanol. International journal of legal medicine, 105(2), 111–114.
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Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]
- Jones, A. W. (1987). Elimination half-life of methanol during hangover. Pharmacology & toxicology, 60(3), 217–220.
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Organic Chemistry II - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Prostaglandins and their biosynthesis via cyclooxygenation. Retrieved from [Link]
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Portland State University. (n.d.). Chapter 7 homework. Retrieved from [Link]
- Wakamatsu, T., Hashimoto, K., née Ueno, M. O., & Ban, Y. (1978). A Convenient Synthesis of 2-Alkylcyclopentenones, Important Prostaglandin Intermediates.
- BenchChem Technical Support. (2025).
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PubChem. (n.d.). 2-Methoxycyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2017, June 18). 2-methylcyclopentanone with formaldehyde in the presence of lithium diisopropylamide (LDA) undergoes a crossed aldol reaction. Complete the mechanism for the reaction by adding missing curved arrows, atoms, bonds, charges, and nonbonding electrons. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]
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Reddit. (2023, December 30). Please help Org. Chem. 2 (formation of Cyclopentanone). Retrieved from [Link]
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Allen. (n.d.). product (A) is. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]
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PubMed. (n.d.). Elimination half-life of methanol during hangover. Retrieved from [Link]
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PubMed. (n.d.). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Retrieved from [Link]
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CatSci Ltd. (n.d.). Technical Piece THE STABILITY OF ORGANOMETALLICS. Retrieved from [Link]
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eScholarship.org. (2023, December 20). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link]
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Chegg. (2025, December 8). Consider the molecule - 2 - - methylcyclohexanone. There are two possible enolates that may form. These are the results of deprotonation on either side of the carbonyl. Retrieved from [Link]
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Chegg. (2017, May 12). Solved 2-Methylcyclopentanone with formaldehyde in the. Retrieved from [Link]
-
OrgoSolver. (n.d.). Formation and Reactivity of Enolates. Retrieved from [Link]
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ACS Publications. (2024, July 19). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. Retrieved from [Link]
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Reddit. (2018, June 19). Question about enolate stability. Retrieved from [Link]
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PubMed Central. (n.d.). Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. Retrieved from [Link]
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Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
PubMed. (n.d.). Thermal Decomposition of 2-Cyclopentenone. Retrieved from [Link]
- Google Patents. (n.d.). US20200392094A1 - Method for depleting 2-methoxyethanol (moe).
-
YouTube. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]
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PubMed Central. (n.d.). A concise and scalable chemoenzymatic synthesis of prostaglandins. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
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RSC Publishing. (2023, July 15). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Retrieved from [Link]
-
ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 2-Methoxycyclopentan-1-one
Welcome to the technical support center for the synthesis of 2-Methoxycyclopentan-1-one. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this valuable synthetic intermediate. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.
Overview of Synthetic Strategies
The successful scale-up of this compound hinges on a robust and well-understood synthetic route. While several pathways exist, the most common and industrially relevant approach involves the O-methylation of 2-hydroxycyclopentan-1-one. This precursor is readily available and allows for a direct, high-yielding conversion if key parameters are controlled.
The critical transformation is the methylation step. The choice of methylating agent is paramount and dictates the safety, cost, and environmental impact of the entire process.
Diagram 1: Common Synthetic Pathway A simplified workflow for the synthesis of this compound from a common starting material.
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Controlling Selectivity: The ratio of O- to C-alkylation is influenced by factors that affect the hardness/softness of the nucleophile and electrophile, as well as solvent and counter-ion effects.
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) solvate the cation, leading to a "freer" or "naked" enolate. The more electronegative oxygen atom bears more negative charge, making it a harder nucleophile that preferentially attacks the hard methylating agent. This favors O-alkylation.
-
Methylating Agent: "Harder" methylating agents like dimethyl sulfate favor O-alkylation.
-
Temperature: Lower reaction temperatures often increase selectivity.
-
Question: Purification by distillation is giving poor recovery or purity. How can I optimize this critical step?
Answer: Vacuum distillation is the most scalable method for purifying a liquid like this compound. [1]Poor performance usually points to issues with the setup or the nature of the impurities.
-
Inadequate Vacuum: To distill without thermal decomposition, a sufficiently low pressure is required. Check your vacuum pump's performance and ensure all joints in the distillation apparatus are properly sealed and greased.
-
Poor Fractionation: If impurities have boiling points close to the product, a simple distillation will not be effective.
-
Troubleshooting: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
-
Thermal Instability: Even under vacuum, prolonged exposure to high temperatures can cause decomposition.
-
Troubleshooting: Use a wiped-film or short-path distillation apparatus for larger scales. These techniques minimize the residence time of the material at high temperatures.
-
| Parameter | Recommended Value | Rationale |
| Vacuum Level | 1-20 mmHg | Lowers boiling point to prevent thermal degradation. |
| Pot Temperature | < 150 °C | Minimizes risk of decomposition and side reactions. |
| Column Type | Vigreux or Packed | Provides multiple theoretical plates for better separation. |
| Take-off Rate | Slow | Ensures proper equilibrium is established in the column for optimal separation. |
Table 1: Key Parameters for Vacuum Distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: Diazomethane is highly effective in the lab. Why can't I use it for our pilot-scale synthesis?
A1: Diazomethane is notoriously hazardous and generally unsuitable for industrial scale. [2]It is an extremely sensitive explosive gas that is also highly toxic and carcinogenic. [2][3][4]Deaths from both explosions and acute toxicity have been reported. [4]Specialized equipment, including glassware with flame-polished joints and extensive blast shielding, is required for its safe generation and use, making it impractical and dangerous for large-scale production. [3][4] Q2: What are the best scalable and safer alternatives to diazomethane for this methylation?
A2: The choice of a safer methylating agent is a critical process development decision. Several viable alternatives exist, each with its own trade-offs.
| Methylating Agent | Key Advantages | Key Disadvantages | Safety Considerations |
| Dimethyl Sulfate | Inexpensive, powerful, and effective. | Highly toxic and carcinogenic. Requires careful handling and quench procedures. | EXTREME TOXICITY. Use in a closed system with dedicated scrubber for off-gases. |
| Trimethylsilyldiazomethane (TMS-Diazomethane) | Less explosive than diazomethane; commercially available solution. [2] | Extremely toxic by inhalation; has been implicated in laboratory fatalities. [5][6]Expensive. | EXTREME TOXICITY. Requires stringent containment in a high-performance fume hood. [4][7] |
| Dimethyl Carbonate (DMC) | "Green" reagent: low toxicity, biodegradable. [5]Inexpensive. | Low reactivity, often requires high temperatures (>150 °C) and/or catalysts. [5] | Relatively safe, but high-temperature/pressure reactions introduce their own engineering challenges. |
| Methyl Iodide | Highly reactive. | Toxic, potential carcinogen, and relatively expensive. | Toxic. Handle in a well-ventilated fume hood. |
Table 2: Comparison of Common Methylating Agents for Scale-Up.
For most applications balancing safety, cost, and efficiency, dimethyl sulfate (with appropriate engineering controls) or dimethyl carbonate (if the process can tolerate higher temperatures) are the most common industrial choices.
Q3: What analytical methods are essential for monitoring reaction progress and final product purity?
A3: A robust analytical package is crucial.
-
For Reaction Monitoring: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. They can quantify the disappearance of the starting material (2-hydroxycyclopentan-1-one) and the appearance of the product (this compound).
-
For Final Product Purity:
-
GC-MS: To confirm the identity of the main peak and identify any minor impurities.
-
Quantitative GC or HPLC: To determine the precise purity (e.g., area percent).
-
¹H and ¹³C NMR: To confirm the structure and ensure no isomeric impurities (like C-alkylated products) are present.
-
Karl Fischer Titration: To determine the water content, which can be a critical quality attribute.
-
Experimental Protocols
Protocol 1: Scale-Up Methylation using Dimethyl Carbonate (DMC)
This protocol outlines a "greener" approach suitable for scale-up, avoiding highly toxic reagents. It may require optimization depending on available equipment.
-
Reactor Setup: Charge a 50 L glass-lined reactor with 2-hydroxycyclopentan-1-one (1.0 kg, 10.0 mol) and anhydrous potassium carbonate (2.07 kg, 15.0 mol).
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes.
-
Reagent Addition: Add dimethyl carbonate (DMC) (9.0 kg, 100 mol) to the reactor.
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Heating: While stirring vigorously, heat the reaction mixture to 150-160 °C. The reactor will become pressurized; ensure it is rated for the expected pressure.
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Reaction Monitoring: Hold at temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (use a safe sampling system) and analyzing by GC until <2% of the starting material remains.
-
Cool Down & Work-up: Cool the reactor to room temperature. Filter the mixture to remove the potassium carbonate. Wash the salt cake with a small amount of DMC or another suitable solvent (e.g., toluene).
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Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess DMC. The crude this compound can then be purified by vacuum distillation.
Diagram 3: Decision Tree for Methylating Agent Selection A logical guide for process chemists to select an appropriate methylating agent based on scale and safety constraints.
References
- Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methyl
- A Comparative Guide to Methylating Agents: Azomethane vs. Diazomethane.Benchchem.
- Diazomethane.Wikipedia.
- Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.
- Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (60th Annual Report).American Chemical Society.
- Diazomethane and altern
- This compound | C6H10O2.PubChem.
- Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran.
Sources
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- 4. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
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- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in 2-Methoxycyclopentan-1-one Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxycyclopentan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, empowering you to diagnose and resolve issues effectively in your laboratory.
The synthesis of α-alkoxy ketones like this compound, most commonly via the reaction of a 2-halocyclopentanone with sodium methoxide, is a classic transformation that is often deceptively complex. While seemingly straightforward, the reaction is a delicate balance between nucleophilic substitution and base-induced elimination. This guide provides a structured approach to identifying and rectifying the common pitfalls that lead to diminished yields.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnostics
This section addresses the most common initial queries, providing rapid insights into the likely sources of low yields.
Q1: What is the single most common reason for obtaining a low yield of this compound?
The primary cause of low yields is almost invariably a competing E2 (elimination) reaction that produces 2-cyclopenten-1-one as a major byproduct.[1][2] Sodium methoxide (NaOMe) is not only a potent nucleophile required for the desired SN2 reaction but also a strong, sterically unhindered base that can readily abstract a proton from the carbon adjacent to the halogen, leading to the formation of an undesired alkene.[3]
Q2: How critical is the quality of the sodium methoxide and the reaction solvent?
Extremely critical. Sodium methoxide is hygroscopic and will readily react with atmospheric moisture to form sodium hydroxide and methanol. The presence of sodium hydroxide can catalyze undesired aldol condensation side reactions, leading to complex product mixtures and polymer formation.[4] Similarly, the methanol used as a solvent must be anhydrous. Water can compete with the methoxide as a nucleophile, potentially leading to the formation of 2-hydroxycyclopentan-1-one.
Q3: My reaction mixture turned dark brown or black shortly after adding the reagents. What does this signify?
A dark coloration often indicates decomposition or polymerization. This can be triggered by several factors:
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Excessive Heat: Running the reaction at too high a temperature can accelerate decomposition pathways.
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Base-Catalyzed Aldol Condensation: As mentioned, the presence of strong base (NaOMe or NaOH contamination) can cause the cyclopentanone product or starting material to self-condense, forming complex, often colored, polymeric materials.[4]
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Impure Starting Materials: Instability or impurities in the 2-halocyclopentanone can also lead to side reactions and discoloration.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to diagnosing and solving specific experimental problems.
Problem 1: Low Conversion of 2-Halocyclopentanone Starting Material
You observe a significant amount of unreacted starting material by TLC or GC-MS analysis after the expected reaction time.
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Potential Cause A: Inactive or Insufficient Sodium Methoxide
-
Causality: Sodium methoxide that has been improperly stored and exposed to air will have a lower-than-expected molar activity. Using it based on its labeled weight will result in a substoichiometric amount of active base/nucleophile.
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Validation & Solution:
-
Use Fresh Reagent: Always use freshly opened sodium methoxide or NaOMe prepared fresh from sodium metal and anhydrous methanol.
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Increase Stoichiometry: Empirically test increasing the molar equivalents of NaOMe (e.g., from 1.1 eq to 1.5 eq). If conversion improves, your original reagent was likely partially degraded.
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Titration: For rigorous quantitative work, the activity of the sodium methoxide solution can be determined by titration against a standard acid (e.g., potassium hydrogen phthalate) before use.
-
-
-
Potential Cause B: Insufficient Reaction Time or Temperature
-
Causality: The SN2 reaction has a specific activation energy. If the reaction temperature is too low or the time is too short, the reaction may not proceed to completion.
-
Validation & Solution:
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Reaction Monitoring: Do not rely on a fixed time from a published procedure. Actively monitor the reaction's progress using TLC or GC-MS, taking aliquots every 30-60 minutes.
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Controlled Temperature Increase: If the reaction stalls at a low temperature (e.g., 0 °C), allow it to slowly warm to room temperature. Continue monitoring to see if conversion improves. Avoid high heat, which will favor elimination.
-
-
Problem 2: 2-Cyclopenten-1-one is the Major Product
Your analysis (e.g., ¹H NMR showing vinylic protons, or GC-MS with the correct mass) confirms that the primary product is the elimination byproduct, not the desired methoxy-ketone.
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Potential Cause: Reaction Conditions Favor E2 Elimination
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Causality: The balance between SN2 and E2 is highly dependent on temperature. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the reaction temperature will disproportionately increase the rate of the E2 pathway, leading to the enone byproduct.[1]
-
Validation & Solution:
-
Reduce Temperature: This is the most critical parameter. The reaction should be initiated at a low temperature (0 °C or even -10 °C) and maintained there for several hours before being allowed to warm slowly to room temperature, if necessary. Refluxing is almost always detrimental to the yield.
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Slow Addition: Add the 2-halocyclopentanone solution dropwise to the cooled sodium methoxide solution. This maintains a low instantaneous concentration of the substrate and helps to control any exotherm.
-
-
Below is a workflow diagram illustrating the competing reaction pathways.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. a. Draw the structures of the products obtained from the reaction... | Study Prep in Pearson+ [pearson.com]
- 3. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (A) `C_2H_5CH_2overset(CH_3)overset(|)underset(CH_3)underset(|)C-OCH_3` (B) `C_2H_5 CH_2underset(CH_3)underset(|)C=CH_2` (C ) `C_2H_5 CH=underset(CH_3)underset(|)C-CH_3` [allen.in]
- 4. US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methoxycyclopentan-1-one
Here is the technical support center for the removal of impurities from crude 2-Methoxycyclopentan-1-one.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the purification of this compound. Our focus is on diagnosing common purity issues and providing robust, validated protocols to achieve high-purity material essential for downstream applications.
Section 1: Understanding the Challenge - Common Impurities and Their Origins
This section addresses the foundational questions regarding the nature of impurities typically encountered during the synthesis of this compound.
Q1: What are the most common types of impurities I should expect in my crude this compound?
A: The impurities in your crude product are almost always a direct consequence of the synthetic route employed. Generally, they fall into these categories:
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Acidic or Basic Residues: Catalysts (e.g., mineral acids, Lewis acids) or reagents used in the reaction that were not fully quenched or removed.
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Unreacted Starting Materials: Depending on reaction stoichiometry and conversion, you may have residual starting materials.
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Reaction Byproducts: These can include products from side reactions, rearrangements, or further reactions of your desired product. For instance, if a Grignard reaction with an ester was used to form a precursor, tertiary alcohols are a common byproduct.[1][2][3]
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Solvents and Water: Residual reaction solvents or water introduced during the work-up procedure. A brine wash is often used to remove the bulk of dissolved water before final drying.[4][5]
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High-Boiling Point Oligomers/Polymers: Especially if the product is unstable to heat or acid, colored, high-molecular-weight materials can form.
Q2: My synthesis involved an acid catalyst. Why is its removal so critical?
A: Residual acid is highly detrimental to the stability of many organic molecules, including ketones.[6] Even trace amounts can catalyze side reactions during storage or subsequent purification steps like distillation, leading to:
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Decomposition: Formation of volatile impurities or non-volatile tars.
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Discoloration: The product may darken over time.
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Inconsistent Reactivity: The acidic impurity can interfere with downstream reactions, particularly those that are base-sensitive.
Therefore, complete neutralization and removal of acidic residues via a basic wash is a critical first step in the purification workflow.[4][5][7][8]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides direct answers to specific experimental issues you may encounter.
Q3: My crude product has a low pH when tested with an aqueous extract. How do I effectively remove acidic impurities?
A: This indicates the presence of residual acid. The most reliable method for removal is a liquid-liquid extraction using a mild aqueous base.
-
Causality: The acidic impurity, which may have some solubility in the organic layer, is deprotonated by the base (e.g., sodium bicarbonate) to form a salt.[4][5] This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be partitioned away from your desired organic product.
-
Solution: Perform a "neutralizing wash" using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is crucial to add the basic solution cautiously, as reaction with strong acids can generate significant CO₂ gas pressure in a separatory funnel.[7] Continue with successive washes until the aqueous layer is no longer acidic, which can be confirmed by testing with litmus or pH paper.[4][9]
Q4: After a basic wash and solvent removal, my product is still not pure. What is the next logical step?
A: If non-acidic impurities remain, their physical properties will dictate the best purification method. The two most powerful techniques are fractional distillation and column chromatography.
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Causality & Choice of Method:
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Fractional Distillation: This method separates compounds based on differences in their boiling points.[10] It is highly effective if your desired product and the impurities have a sufficient boiling point difference (ideally >20 °C). It is also highly scalable for larger quantities of material.
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Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[11] It is excellent for removing impurities with very different polarities from your product, even if their boiling points are close. For ketones, silica gel is a common and effective stationary phase.[11][12]
-
-
Recommendation: First, attempt fractional distillation as it is often simpler and more economical for larger scales. If distillation fails to provide the desired purity, or if you need exceptionally pure material, proceed with column chromatography.
Q5: My product is yellow or brown, but I expect a colorless liquid. What causes this discoloration and how can I remove it?
A: Discoloration often points to the presence of high-molecular-weight byproducts or degradation products, which may have formed due to heat or trace impurities during the reaction or work-up.[6]
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Causality: These colored substances are typically much less volatile and often more polar than your target compound.
-
Solution:
-
Distillation: This is the most effective method for separating a volatile, colorless product from non-volatile, colored impurities. The colored material will remain in the distillation flask as residue.
-
Activated Carbon Treatment: If the color persists after distillation, you can try dissolving the crude product in a suitable solvent and stirring it with a small amount of activated carbon for a short period, followed by filtration. The carbon can adsorb the colored impurities.
-
Distillation with an Amine: A patented method for purifying ketones involves distillation in the presence of a non-volatile amine. The amine reacts with aldehyde and other impurities to form high-boiling derivatives that remain in the distillation bottoms.[6]
-
Section 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.
Protocol 1: Aqueous Work-up for Neutralization
This protocol is designed to remove acidic impurities and other water-soluble components from the crude product.
-
Dissolve the crude this compound in an immiscible organic solvent with a low boiling point (e.g., diethyl ether or ethyl acetate). The volume should be sufficient to ensure easy handling (e.g., 3-5 mL of solvent per gram of crude product).
-
Transfer the solution to a separatory funnel of appropriate size.
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the volume of the organic layer.
-
Stopper the funnel, and while pointing the tip away from you and others, gently invert it and immediately open the stopcock to vent any pressure buildup from CO₂ evolution.
-
Close the stopcock and shake gently for 10-15 seconds, venting frequently. Once pressure release is minimal, shake vigorously for ~30 seconds.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Test the aqueous layer with litmus or pH paper. If it is still acidic, repeat the wash with fresh NaHCO₃ solution until the aqueous layer is neutral or slightly basic.[4][9]
-
Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of dissolved water from the organic layer.[4][5]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the neutralized crude product.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for neutralizing acidic impurities.
Protocol 2: Fractional Distillation
This protocol is for purifying the neutralized product based on its boiling point.
-
Prerequisites: Ensure the product is free of water and acidic impurities. Obtain the boiling point of this compound at the expected pressure.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 114.14 | ~163-165 °C (est. at atm. pressure) |
| Cyclopentanone | 84.12 | 130.6 °C |
| 2-Methoxycyclopentan-1-ol | 116.16 | Not readily available |
Note: Data from PubChem and may be estimated.[13][14] It is critical to perform distillation under vacuum for compounds with high boiling points to prevent decomposition.
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the crude, neutralized product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (forerun) in a separate flask. The temperature should rise and then stabilize as the desired product begins to distill.
-
Collect the main fraction over the expected boiling point range for this compound.
-
Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains. This high-boiling residue contains the non-volatile impurities.
Section 4: Purity Assessment and FAQs
Q6: How can I be certain my final product is pure?
A: Purity should be assessed using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds.[15][16] A pure sample will show a single major peak in the chromatogram. The mass spectrum provides structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
Q7: How should I properly store the purified this compound?
A: Like many ketones, this compound should be stored in a cool, dark place in a tightly sealed container to prevent degradation.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) can further extend its shelf life. Commercial suppliers often recommend storage at 4°C.[17]
Diagram: General Purification Strategy
Caption: Decision workflow for purifying crude product.
References
-
Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
-
Common Extraction Washes. Chemistry LibreTexts. [Link]
- Method for purification of ketones.
-
Organic Practical Setup 5. Washing to remove acid impurities. YouTube. [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
Column Chromatography ketone/silica. Physics Forums. [Link]
-
How to remove traces of acidic impurity or water? ResearchGate. [Link]
-
Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Canadian Journal of Chemistry. [Link]
-
What is 'washing' meaning in organic synthesis? ResearchGate. [Link]
-
2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Organic Syntheses Procedure. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]
-
Bicarbonate Wash. YouTube. [Link]
- Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
-
This compound. PubChem. [Link]
- Process for removing a ketone and/or aldehyde impurity.
-
Esters with Grignard Reagent. Chemistry Steps. [Link]
- Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor.
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reaction of Grignard reagents with esters. Chemistry Stack Exchange. [Link]
-
2-methoxy-3,5-dimethyl-2-cyclopenten-1-one. The Good Scents Company. [Link]
-
2-Cyclopenten-1-one, 5-butyl-3-methoxy-. NIST WebBook. [Link]
-
2-Methoxycyclopentan-1-ol. PubChem. [Link]
-
2-Methoxycyclopentan-1-amine. PubChem. [Link]
- Purification of cyclopentanone.
- Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol.
-
Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites. MDPI. [Link]
-
Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH. [Link]
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analytical methods for determining the purity of 2-Methoxycyclopentan-1-one
Introduction
Welcome to the technical support guide for the analytical determination of purity for 2-Methoxycyclopentan-1-one (CAS No. 35394-09-3). This molecule, with its cyclic ketone and ether functionalities, serves as a key intermediate in various synthetic pathways.[1][2] Ensuring its purity is paramount for the reliability and reproducibility of downstream applications, from research and development to final product quality.
This guide is structured as a dynamic resource for laboratory professionals. It moves from frequently asked questions for quick reference to in-depth, method-specific troubleshooting guides. Our approach is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5] We aim to not only provide solutions but also to explain the causality behind them, empowering you to build robust and self-validating analytical systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the purity assessment of this compound.
Q1: What are the primary recommended analytical techniques for determining the purity of this compound?
A1: A multi-technique approach is essential for a comprehensive purity profile. The primary methods are:
-
Gas Chromatography (GC): Ideal for assessing volatile and semi-volatile organic impurities due to the compound's relatively low molecular weight (114.14 g/mol ).[2] It provides excellent separation and quantification capabilities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary method for purity determination that does not require a reference standard of the compound itself.[6][7][8] It quantifies the molecule by comparing the integral of a characteristic proton signal against that of a certified internal standard.
-
Karl Fischer Titration: This is the gold-standard method for selectively quantifying water content, which is a critical purity parameter that chromatographic methods may not accurately determine.[9][10][11][12]
Q2: Why is High-Performance Liquid Chromatography (HPLC) not listed as a primary method?
A2: While HPLC is a cornerstone of purity analysis for many pharmaceuticals, this compound lacks a strong chromophore, making detection by standard UV-Vis detectors challenging and less sensitive. While derivatization can be employed to introduce a chromophore, this adds complexity and potential sources of error.[13][14][15] Therefore, GC is often the more direct and simpler chromatographic approach for this specific analyte.
Q3: What are the expected potential impurities in this compound?
A3: Impurities can originate from the synthesis process or degradation. Common potential impurities may include:
-
Starting Materials: Unreacted cyclopentanone or methanol.
-
By-products of Synthesis: Such as dimethoxycyclopentane or products from side reactions.
-
Degradation Products: Hydrolysis of the methoxy group could lead to 2-hydroxycyclopentan-1-one.
-
Residual Solvents: Solvents used during synthesis and purification.
Q4: How do I validate my analytical method for purity determination according to regulatory standards?
A4: Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. According to ICH Q2(R1) guidelines, this involves assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, detection limit (DL), quantitation limit (QL), linearity, and range.[3][4][5][16] The specific parameters to be validated depend on whether the test is for quantitative assay, impurity determination, or limit tests.[5]
Part 2: Troubleshooting Guides by Analytical Method
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your analysis.
Gas Chromatography (GC) Troubleshooting
GC is the workhorse for purity analysis of volatile compounds like this compound. However, its polar ketone group can lead to common chromatographic issues.
Logical Workflow for GC Troubleshooting
Caption: Systematic workflow for diagnosing GC issues.
Q&A: Common GC Problems
Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for this analyte is most often caused by unwanted interactions between the polar ketone group and active sites within the GC system.
-
Causality: Active sites are locations that can adsorb polar compounds. They are commonly found in the injection port liner (especially if it contains glass wool) or at the head of the analytical column where the stationary phase has been stripped, exposing active silanol groups.[17][18]
-
Troubleshooting Steps:
-
Inlet Liner: The first and most common culprit. Replace the inlet liner with a new, deactivated one. Using a liner with a taper can also help focus the sample onto the column.
-
Column Trimming: If a new liner doesn't solve the issue, active sites may have formed at the column inlet due to the deposition of non-volatile residues. Trim about 10-15 cm from the front of the column.[18][19]
-
Column Choice: Ensure you are using a column suitable for polar analytes. A mid-polarity column (e.g., one containing a percentage of cyanopropylphenyl) or a wax-type column is often a good choice.
-
System Deactivation: In persistent cases, the entire inlet may need to be cleaned and deactivated.
-
Q: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?
A: Ghost peaks are peaks that appear in blank runs and are typically caused by carryover from a previous injection or contamination in the system.
-
Causality:
-
Septum Bleed: Small particles from a degrading septum can be cored by the syringe needle and deposited in the hot inlet, where they slowly release volatile compounds.
-
Carryover: High-boiling point components from a previous, more concentrated sample can be retained in the inlet or at the head of the column and elute slowly in subsequent runs.
-
-
Troubleshooting Steps:
-
Change the Septum: This is a simple and frequent maintenance task. Use a high-quality, low-bleed septum.
-
Clean the Syringe: Manually clean the syringe or use a solvent wash sequence in the autosampler that employs a strong solvent.
-
Bake Out the System: Clean the inlet liner (or replace it). Condition the column by holding it at its maximum allowable isothermal temperature for 30-60 minutes (ensure carrier gas is flowing).[19]
-
Q: My retention times are shifting between runs. What should I check?
A: Unstable retention times point to inconsistencies in flow rate, oven temperature, or the column itself.[20]
-
Causality:
-
Leaks: A leak in the system will cause a drop in head pressure and, consequently, a change in flow rate.
-
Flow Controller: A faulty electronic pressure control (EPC) module can cause fluctuating flow rates.
-
Oven Temperature: Inaccurate or unstable oven temperature control will directly affect retention times.
-
-
Troubleshooting Steps:
-
Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas trap to the detector.
-
Verify Flow Rate: Manually measure the flow rate at the detector outlet to ensure it matches the method setpoint.
-
Check Oven Temperature: Verify the oven's temperature accuracy with a calibrated external thermometer.
-
Example GC Protocol
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX or similar PEG phase (30 m x 0.25 mm, 0.25 µm) | The polar stationary phase provides good peak shape for the ketone functionality. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain constant flow mode to avoid retention time shifts in temperature programming.[19] |
| Inlet Temp. | 220 °C | Hot enough to ensure complete vaporization without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for a purity assay. |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) | Provides good separation of potential volatile impurities from the main analyte peak. |
| Detector | Flame Ionization Detector (FID) | Robust and provides a linear response for organic compounds. |
| Detector Temp. | 250 °C | Kept higher than the final oven temperature to prevent condensation. |
Quantitative NMR (qNMR) Spectroscopy Troubleshooting
qNMR is a primary ratio method that determines purity by relating the integrated signal area of the analyte to that of a high-purity internal standard.[6][7]
Q&A: Common qNMR Problems
Q: The purity value I calculated seems inaccurate. What are the common sources of error in qNMR?
A: Accuracy in qNMR depends critically on experimental parameters and sample preparation.
-
Causality:
-
Incomplete Relaxation: If the time between pulses (relaxation delay, D1) is too short, protons that relax slowly will not fully return to equilibrium. This leads to signal saturation and an underestimation of the integral area.[8]
-
Poor Integration: Incorrectly phased spectra or a rolling baseline will lead to inaccurate integration.
-
Standard Purity/Stability: The purity calculation is only as accurate as the stated purity of the internal standard. The standard must also be stable and not react with the sample or solvent.
-
-
Troubleshooting Steps:
-
Ensure Full Relaxation: The relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of any proton being quantified (both in the analyte and the standard). If T1 is unknown, a conservative D1 of 30-60 seconds is a safe starting point.
-
Optimize Phasing and Baseline: Carefully phase the spectrum manually (both zero- and first-order) and apply a baseline correction algorithm to ensure a flat baseline across the integrated regions.
-
Choose a Suitable Standard: Use a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with sharp peaks that do not overlap with your analyte signals.[21] Ensure it is accurately weighed using a calibrated microbalance.
-
Select Appropriate Peaks: Choose sharp, well-resolved singlet peaks for both the analyte and the standard for integration to minimize integration errors. For this compound, the methoxy singlet (-OCH3) is an excellent choice.
-
Example qNMR Protocol
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Record weights to 0.01 mg.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl3).
-
Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure the spectral width is sufficient to cover all peaks.
-
Set the relaxation delay (D1) to ≥ 30 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Processing:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Integrate the chosen analyte peak (e.g., the -OCH3 singlet at ~3.4 ppm) and the standard peak (e.g., the olefinic singlet of maleic acid at ~6.3 ppm).
-
-
Calculation: Use the standard qNMR equation to calculate purity.
Karl Fischer Titration Troubleshooting
This technique is specific for determining water content.[11][12] Problems usually arise from atmospheric moisture contamination or side reactions.
Q&A: Common Karl Fischer Problems
Q: My results are inconsistent and higher than expected. What's the problem?
A: High and variable water content readings are almost always due to contamination from atmospheric moisture.
-
Causality: Karl Fischer reagents are extremely sensitive to water. Any exposure of the sample, solvent, or titration cell to ambient air can introduce moisture and artificially inflate the results.[10]
-
Troubleshooting Steps:
-
Check Cell Seal: Ensure the titration vessel is perfectly sealed. Check all joints, septa, and tubing for cracks or loose fittings.
-
Replace Desiccants: Ensure the desiccant tubes protecting the cell from air are fresh and active.
-
Dry Syringes/Needles: Use a drying oven to thoroughly dry all syringes and needles before use. Purge them with dry nitrogen or argon just before sampling.
-
Handle Samples Quickly: Minimize the time the sample vial is open to the atmosphere during sample transfer.
-
Q: The titration endpoint is unstable or "fading." Why is this happening?
A: A fading endpoint can indicate a side reaction is occurring between the sample and the Karl Fischer reagents.
-
Causality: Ketones, like this compound, can react with the methanol in standard Karl Fischer reagents to form ketals. This reaction produces water, which is then titrated, leading to a continuously shifting endpoint and erroneously high water content readings.[9]
-
Troubleshooting Steps:
-
Use Specialized Reagents: Use commercially available Karl Fischer reagents specifically designed for the analysis of ketones and aldehydes. These reagents typically use different solvents that suppress the ketal formation side reaction.[9]
-
Cool the Sample: Performing the titration at a lower temperature can sometimes slow down the side reaction, but using the correct reagent is the preferred solution.
-
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Mettler Toledo. Water content in organic solvents. Mettler Toledo. [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ASTM International. (2018). Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration. ASTM D4928-18. [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
-
Wikipedia. Karl Fischer titration. Wikipedia. [Link]
-
Mettler Toledo. What Is Karl Fischer Titration? Mettler Toledo. [Link]
-
Chrom Tech. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Chrom Tech. [Link]
-
Semantic Scholar. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. [Link]
-
Phenomenex. Troubleshooting Guide. Phenomenex. [Link]
-
LCGC International. (2013). Troubleshooting GC Columns and Detectors. LCGC International. [Link]
-
LCGC International. (2014). Troubleshooting Real GC Problems. LCGC International. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]
-
NIST. 2-Cyclopenten-1-one, 5-butyl-3-methoxy-. NIST Chemistry WebBook. [Link]
-
ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. [Link]
-
MDPI. (2024). Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites. Molecules. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2012). Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
-
PubChem. 2-Methoxycyclopentan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methoxycyclopentan-1-ol. National Center for Biotechnology Information. [Link]
-
Rasayan Journal of Chemistry. (2011). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 4(2), 335-343. [Link]
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Technical Support Center: Managing Stereoisomers in 2-Methoxycyclopentan-1-one Reactions
Welcome to the technical support center for 2-methoxycyclopentan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in reactions involving this versatile chiral building block. The presence of two adjacent stereocenters (C1 and C2) makes stereochemical outcomes highly sensitive to reaction conditions. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and achieve your desired stereoisomers with high fidelity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical for working with this compound.
Q1: What are the stereoisomers of this compound and why is the C2-methoxy group so influential?
A1: this compound possesses two chiral centers at positions C1 and C2. When starting with a racemic mixture, four stereoisomers are possible: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). If you begin with an enantiomerically pure starting material, such as (R)-2-methoxycyclopentan-1-one, reactions at the carbonyl or alpha-position will generate diastereomers (e.g., syn vs. anti products).
The C2-methoxy group is the primary control element for stereoselectivity for two main reasons:
-
Steric Hindrance: It acts as a bulky substituent, sterically shielding one face of the molecule and directing incoming reagents to the opposite, less hindered face.
-
Chelation: The oxygen atom of the methoxy group can coordinate with metal cations (e.g., from Lewis acids or organometallic reagents), forming a rigid five-membered ring intermediate. This locks the conformation of the cyclopentanone ring and provides a highly predictable trajectory for nucleophilic attack.
Q2: How can I reliably determine the diastereomeric ratio (d.r.) and assign the relative stereochemistry of my products?
A2: The most common and reliable method is ¹H NMR spectroscopy .[1] Diastereomers are distinct compounds with different physical properties, resulting in unique chemical shifts and coupling constants in their NMR spectra.
-
Diagnostic Peaks: Protons adjacent to the newly formed stereocenter will often show distinct signals for each diastereomer. By integrating these non-overlapping peaks, you can accurately calculate the diastereomeric ratio.
-
Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent stereocenters can help determine their relative orientation (cis or trans) based on the Karplus relationship.
-
NOESY/ROESY: 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, providing definitive evidence for the relative configuration of the stereoisomers. For unambiguous assignment, comparison to literature data for known compounds or X-ray crystallography may be necessary.
Part 2: Troubleshooting Guides for Common Reactions
This section provides structured guidance for diagnosing and solving specific stereoselectivity issues encountered during experiments.
Guide 1: Poor Diastereoselectivity in Aldol Reactions
Issue: "I am performing an aldol reaction with this compound and an aldehyde, but I'm getting a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome?"
Root Cause Analysis: The stereochemical outcome of an aldol reaction is determined by the geometry of the enolate (E vs. Z) and the facial selectivity of the subsequent addition to the aldehyde. Uncontrolled conditions lead to a mixture of enolates and/or non-selective addition. The key is to control the enolate formation and utilize the directing effect of the C2-methoxy group.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor aldol diastereoselectivity.
Solutions & Methodologies:
To achieve high diastereoselectivity, you must enforce a single, ordered transition state. This is best achieved through chelation-controlled kinetic enolate addition or by using a Mukaiyama Aldol Reaction .
| Method | Base/Pre-treatment | Lewis Acid | Solvent | Temp (°C) | Expected Outcome & Rationale |
| Kinetic Enolate | LDA (1.1 eq) | TiCl₄ (1.2 eq) | DCM | -78 | High syn-selectivity. LDA forms the kinetic enolate regioselectively.[2] TiCl₄ then acts as a strong chelating agent, creating a rigid Zimmerman-Traxler transition state that directs the aldehyde to attack from the least hindered face.[3] |
| Kinetic Enolate | LHMDS (1.1 eq) | MgBr₂·OEt₂ (1.2 eq) | THF/DCM | -78 to -40 | High selectivity (may vary). MgBr₂ is a milder Lewis acid that can also promote chelation. The choice of solvent is crucial as THF can compete for coordination.[3] |
| Mukaiyama Aldol | TMSCl, Et₃N | TiCl₄ (1.1 eq) | DCM | -78 | Excellent control. The pre-formed silyl enol ether is stable and reacts only upon activation by a Lewis acid. This decouples enolate formation from the C-C bond formation, providing superior control over the reaction.[2] |
Protocol 1: Diastereoselective Titanium-Mediated Aldol Addition
-
Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent and Reagent Prep: Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Slowly add this solution to a pre-made solution of Lithium Diisopropylamide (LDA) (1.05 eq) in THF/hexanes at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.[2]
-
-
Transmetalation and Chelation:
-
Slowly add a solution of titanium tetrachloride (TiCl₄) (1.2 eq) in DCM to the enolate solution at -78 °C. The solution will likely change color.
-
Stir for 30-60 minutes to allow for complete formation of the titanium enolate and the chelated complex.
-
-
Aldol Addition:
-
Add the desired aldehyde (1.0 eq), either neat or as a solution in DCM, dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
-
Guide 2: Uncontrolled Stereoselectivity in Ketone Reduction
Issue: "I am reducing the carbonyl of this compound to the corresponding alcohol, but I am obtaining a mixture of the cis- and trans-2-methoxycyclopentan-1-ol products. How do I selectively form one diastereomer?"
Root Cause Analysis: The reduction of the ketone at C1 creates a new stereocenter. The stereochemical outcome depends entirely on the facial trajectory of the hydride attack. This is governed by two competing models: the Felkin-Anh model (steric control) and the Chelation model. Your current conditions likely do not sufficiently favor one model over the other.
Caption: Decision tree for selecting a reducing agent for stereocontrol.
Solutions & Methodologies:
To selectively form one diastereomer, you must choose a reducing agent and conditions that strongly favor either steric or chelation control.
| Control Model | Reagent | Metal Cation | Solvent | Temp (°C) | Expected Outcome & Rationale |
| Felkin-Anh (Steric) | L-Selectride® (Lithium tri-sec-butylborohydride) | Li⁺ | THF | -78 | High trans-selectivity. This extremely bulky hydride reagent will attack from the face opposite the sterically demanding C2-substituent, strongly favoring the Felkin-Anh model. Li⁺ is a poor chelator. |
| Felkin-Anh (Steric) | NaBH₄ | Na⁺ | MeOH / EtOH | 0 | Moderate trans-selectivity. A standard, non-chelating reduction. The methoxy group directs the hydride to the opposite face via steric hindrance, but selectivity is often modest. |
| Chelation | Zn(BH₄)₂ | Zn²⁺ | THF / Et₂O | -78 to 0 | High cis-selectivity. The divalent zinc cation is an excellent chelating agent. It coordinates to both the carbonyl and methoxy oxygens, locking the conformation and forcing hydride delivery from the same face as the methoxy group. |
Protocol 2: Chelation-Controlled Reduction with Zinc Borohydride
-
Apparatus Setup: Flame-dry a round-bottom flask with a stir bar under a nitrogen atmosphere.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (Et₂O).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition:
-
Slowly add a pre-prepared or commercial solution of zinc borohydride (Zn(BH₄)₂) (0.8-1.5 eq) in Et₂O dropwise to the stirred solution.
-
Note: Zn(BH₄)₂ can be prepared in situ from anhydrous ZnCl₂ and NaBH₄.
-
-
Reaction:
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
If the reaction is sluggish, allow it to slowly warm to 0 °C over a few hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction back to 0 °C.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1-2 hours until the layers are clear.
-
Separate the layers and extract the aqueous phase three times with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Analysis:
-
Purify the product via flash column chromatography if necessary.
-
Determine the cis:trans ratio using ¹H NMR spectroscopy by analyzing the coupling constants and chemical shifts of the C1 and C2 protons.
-
By carefully selecting your reagents and controlling reaction parameters, you can effectively manage the stereochemical outcomes in reactions involving this compound, transforming a potential challenge into a powerful synthetic tool.
References
-
Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]
-
MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. Semantic Scholar. [Link]
-
Rovis, T., et al. (2011). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. NIH National Library of Medicine. [Link]
-
Elsevier. (1997). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl)ethanol. Tetrahedron: Asymmetry. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... Pearson. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. ResearchGate. [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
-
ResearchGate. (2016). Synthesis of Chiral Cyclopentenones. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methoxycyclopentan-1-one and 3-Methoxycyclopentan-1-one: A Guide for Researchers
For the discerning researcher in synthetic chemistry and drug development, the subtle interplay of steric and electronic effects in cyclic ketones is a critical consideration for predicting reactivity and designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-methoxycyclopentan-1-one and 3-methoxycyclopentan-1-one. By examining their structural and electronic differences, we can forecast their behavior in key chemical transformations, including enolate formation and nucleophilic addition reactions. While direct comparative quantitative data for these specific isomers is not extensively available in the literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust predictive analysis.
Theoretical Underpinnings: The Influence of Methoxy Group Position
The divergent reactivity of this compound and 3-methoxycyclopentan-1-one stems directly from the placement of the electron-withdrawing methoxy group relative to the carbonyl functionality. This positioning dictates the electronic environment of the alpha-protons and the carbonyl carbon, as well as the steric accessibility of these reactive centers.
Electronic Effects
The primary electronic influence of the methoxy group is its inductive electron-withdrawing effect (-I effect), which arises from the high electronegativity of the oxygen atom. This effect alters the acidity of the alpha-protons and the electrophilicity of the carbonyl carbon.
-
This compound: The methoxy group is directly attached to an alpha-carbon. This proximity leads to a significant inductive withdrawal of electron density from the C2-H bond, thereby increasing the acidity of the proton at C2. The alpha-protons at C5 are also activated by the carbonyl group but are further away from the methoxy substituent, making them less acidic than the C2 proton. The carbonyl carbon's electrophilicity is also enhanced by the -I effect of the adjacent methoxy group.
-
3-Methoxycyclopentan-1-one: The methoxy group is situated at the beta-position relative to the carbonyl group. The inductive effect diminishes with distance, so its influence on the acidity of the alpha-protons at C2 and C5 is less pronounced compared to the 2-substituted isomer. The alpha-protons in this molecule are primarily activated by the carbonyl group itself. Consequently, the acidity of the alpha-protons in 3-methoxycyclopentan-1-one is expected to be lower than that of the C2 proton in the 2-methoxy isomer.
Steric Effects
Steric hindrance plays a crucial role in dictating the accessibility of reactive sites to incoming reagents.[1]
-
This compound: The methoxy group at the C2 position can sterically encumber one face of the cyclopentanone ring, potentially influencing the trajectory of nucleophilic attack on the carbonyl carbon and the approach of a base for deprotonation.
-
3-Methoxycyclopentan-1-one: The methoxy group at C3 is more remote from the primary sites of reaction (the alpha-carbons and the carbonyl carbon). Therefore, it is expected to exert a lesser steric influence on both enolate formation and nucleophilic addition compared to the 2-methoxy isomer.
Comparative Reactivity in Key Transformations
The electronic and steric differences outlined above have profound implications for the reactivity of these isomers in common organic reactions.
Enolate Formation: Acidity and Regioselectivity
The formation of an enolate is a fundamental step in many carbon-carbon bond-forming reactions. The rate and regioselectivity of deprotonation are directly linked to the acidity of the alpha-protons.[2]
-
This compound: This isomer possesses two sets of alpha-protons at C2 and C5. Due to the strong inductive effect of the adjacent methoxy group, the proton at C2 is significantly more acidic than the protons at C5.[3][4] Therefore, deprotonation with a strong, non-bulky base is expected to occur predominantly at the C2 position to yield the more stable (thermodynamic) enolate. However, with a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, deprotonation at the less hindered C5 position to form the kinetic enolate might be favored.[5][6]
-
3-Methoxycyclopentan-1-one: This isomer has two equivalent sets of alpha-protons at C2 and C5. The methoxy group at C3 has a weaker influence on the acidity of these protons. Deprotonation will lead to a single enolate, and the rate of its formation is anticipated to be slower than the deprotonation at C2 of the 2-methoxy isomer due to the lower acidity of the alpha-protons.
The general principles of kinetic and thermodynamic enolate control are crucial for predicting the outcome of deprotonation in unsymmetrical ketones.[7][8]
Caption: General scheme for kinetic vs. thermodynamic enolate formation.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles. The rate and stereochemical outcome of such additions are influenced by both electronic and steric factors.[9]
-
This compound: The carbonyl carbon in this isomer is expected to be more electrophilic due to the neighboring electron-withdrawing methoxy group. This should lead to a faster rate of nucleophilic addition compared to the 3-methoxy isomer. However, the steric bulk of the methoxy group may direct the incoming nucleophile to the opposite face of the ring, leading to a higher degree of stereoselectivity. For instance, in hydride reductions or Grignard reactions, the approach of the nucleophile will be influenced by the preferred conformation of the cyclopentanone ring and the steric hindrance posed by the methoxy group.[10]
-
3-Methoxycyclopentan-1-one: The carbonyl carbon is less electrophilic than in the 2-methoxy isomer. Consequently, the rate of nucleophilic addition is expected to be slower. The methoxy group at C3 is less likely to exert a significant steric directing effect on the incoming nucleophile, potentially leading to lower stereoselectivity in reactions with chiral substrates or reagents.
The general mechanism for nucleophilic addition to a ketone is a fundamental concept in organic chemistry.[4]
Caption: General mechanism of nucleophilic addition to a carbonyl group.
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. Below are detailed protocols for investigating enolate formation and nucleophilic addition.
Protocol for Comparative Enolate Formation and Alkylation
This experiment aims to compare the regioselectivity and rate of enolate formation by trapping the enolates with an alkylating agent.
Materials:
-
This compound
-
3-Methoxycyclopentan-1-one
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In two separate flame-dried, nitrogen-purged round-bottom flasks, prepare solutions of this compound (1 mmol) in anhydrous THF (5 mL) and 3-methoxycyclopentan-1-one (1 mmol) in anhydrous THF (5 mL). Cool both solutions to -78 °C (dry ice/acetone bath).
-
Enolate Formation: To each flask, add a solution of LDA in THF (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes. Stir the solutions at -78 °C for 30 minutes.
-
Alkylation: To each reaction mixture, add methyl iodide (1.5 mmol, 1.5 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the reactions to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench each reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layers with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by GC-MS and ¹H NMR to determine the product distribution and conversion.
Expected Outcomes:
-
The reaction of this compound is expected to yield a mixture of 2-methyl-2-methoxycyclopentan-1-one and 5-methyl-2-methoxycyclopentan-1-one, with the latter potentially being the major product under these kinetic conditions.
-
The reaction of 3-methoxycyclopentan-1-one is expected to yield a single major product, 2-methyl-3-methoxycyclopentan-1-one.
-
The overall conversion for the 2-methoxy isomer may be higher due to the increased acidity of the alpha-protons.
Protocol for Comparative Nucleophilic Addition with a Grignard Reagent
This experiment compares the rate and stereoselectivity of the addition of a Grignard reagent to the two ketones.
Materials:
-
This compound
-
3-Methoxycyclopentan-1-one
-
Methylmagnesium bromide solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In two separate flame-dried, nitrogen-purged round-bottom flasks, prepare solutions of this compound (1 mmol) in anhydrous diethyl ether (5 mL) and 3-methoxycyclopentan-1-one (1 mmol) in anhydrous diethyl ether (5 mL). Cool both solutions to 0 °C (ice bath).
-
Grignard Addition: To each flask, add a solution of methylmagnesium bromide in diethyl ether (1.2 mmol, 1.2 equivalents) dropwise over 10 minutes.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals to qualitatively compare the reaction rates.
-
Workup: Once the reactions are complete (as indicated by TLC), quench each reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C. Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR and GC-MS to determine the product structures, conversions, and diastereomeric ratios (for the 2-methoxy isomer).
Expected Outcomes:
-
The reaction with this compound is expected to proceed faster due to the higher electrophilicity of the carbonyl carbon.[11]
-
The addition to this compound is expected to show a higher degree of diastereoselectivity due to the steric influence of the methoxy group.
-
The addition to 3-methoxycyclopentan-1-one will likely result in a lower diastereomeric ratio if a chiral center is present or if a chiral Grignard reagent is used.
Data Summary and Interpretation
While specific experimental data for these exact compounds is limited, we can summarize the expected outcomes based on established principles in the following table.
| Feature | This compound | 3-Methoxycyclopentan-1-one | Rationale |
| α-Proton Acidity | Higher (especially at C2) | Lower | -I effect of the methoxy group is stronger at the adjacent C2 position. |
| Enolate Formation Rate | Faster | Slower | Directly related to α-proton acidity. |
| Enolate Regioselectivity | Can form two regioisomers (C2 and C5) | Forms a single enolate (at C2/C5) | Presence of two distinct α-carbons in the 2-isomer. |
| Carbonyl Electrophilicity | Higher | Lower | -I effect of the adjacent methoxy group enhances the partial positive charge on the carbonyl carbon. |
| Rate of Nucleophilic Addition | Faster | Slower | Directly related to carbonyl electrophilicity. |
| Stereoselectivity of Addition | Potentially higher | Potentially lower | Steric hindrance from the C2-methoxy group can direct incoming nucleophiles. |
Conclusion
The reactivity of this compound and 3-methoxycyclopentan-1-one is a clear illustration of how the subtle placement of a substituent can have a significant impact on the chemical behavior of a molecule. The 2-methoxy isomer is predicted to be more reactive in both enolate formation and nucleophilic addition reactions due to the powerful inductive effect of the methoxy group. This effect enhances both the acidity of the alpha-protons and the electrophilicity of the carbonyl carbon. Furthermore, the steric presence of the methoxy group in the 2-position is expected to play a more significant role in directing the stereochemical outcome of reactions.
For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic strategies. By carefully considering the electronic and steric properties of substituted cyclic ketones, it is possible to predict and control their reactivity to achieve desired synthetic outcomes. The experimental protocols provided in this guide offer a framework for the empirical investigation and validation of these predictions.
References
- Kinetic vs.
- Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Problem Set 3.
- Thermodynamic vs Kinetic Enol
- Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. (2011). PharmaXChange.info.
- Acidity of the α-Hydrogens. (n.d.). KPU Pressbooks.
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Kinetic Versus Thermodynamic Enol
- Difference Between Electronic and Steric Effects. (2019). Pediaa.com.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Show the products obtained from the addition of methylmagnesium bromide to the following compounds. (n.d.). Toppr.
- Which alpha Hydrogens are more acidic? (2014). Chemistry Stack Exchange.
- Relative Acidity of alpha-Hydrogens. (2020). Chemistry LibreTexts.
- Regioselectivity and Stereoselectivity in the Alkylation of Enol
- Enolates Formation and Reactions: Aldol, Alkylation, and More. (2025).
- IR: carbonyl compounds. (n.d.). University of Calgary.
- Kinetic Versus Thermodynamic Enol
- Steric effects. (n.d.). Wikipedia.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. (2025). BenchChem.
- Grignard Reagents and Carbonyl Compounds. (2023). Chemistry LibreTexts.
- Regioselective enolate form
- The α-Carbon Atom and its pKa. (n.d.). University of Washington.
- Enolates of Unsymmetrical Carbonyl Compounds. (2019). Chemistry LibreTexts.
- IR Spectroscopy of Cyclopentanone and Aldehydes. (n.d.). Scribd.
- Selective formation of enol
- Nucleophilic Addition Reactions of Aldehydes and Ketones. (2019). Chemistry LibreTexts.
- Approximate pKa chart of the functional groups. (n.d.). University of California, Los Angeles.
- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.
- Metal Hydride Reduction. (n.d.). University of Michigan.
- Hydride Reduction. (n.d.). Chad's Prep.
- Hydride Reduction Reactions. (n.d.). Chad's Prep.
- Approximate pKa chart of the functional groups. (n.d.). University of California, Los Angeles.
- Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). The Organic Chemistry Tutor.
- Grignard Reactions in Cyclopentyl Methyl Ether. (2025).
- Using LDA to Form an Enol
- Bordwell pKa Table. (n.d.).
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. (n.d.).
- 1H NMR Chemical Shifts. (n.d.).
- The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
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This guide provides a detailed comparison of the structural and biological properties of 2-Methoxycyclopentan-1-one against well-characterized jasmonates. It is intended for researchers, scientists, and drug development professionals working in plant biology, agrochemistry, and pharmacology. We will delve into the established structure-activity relationships of jasmonates, present the canonical signaling pathway as a framework for activity, and offer robust experimental protocols for empirical validation.
Introduction to Jasmonates: Nature's Stress Responders
Jasmonates (JAs) are a class of lipid-derived plant hormones that play pivotal roles in regulating a wide array of physiological processes.[1][2][3] These functions range from developmental aspects like root growth, seed germination, and pollen maturation to orchestrating defense responses against biotic stresses (e.g., herbivorous insects and necrotrophic pathogens) and abiotic challenges.[1][4][5] The quintessential jasmonate structure is characterized by a cyclopentanone ring, from which various side chains extend, defining their specific biological functions. The most well-known members include jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), the latter being famous for the scent of jasmine flowers.[2]
This guide focuses on a structural analog, this compound, and evaluates its potential for biological activity by comparing its structure to that of active jasmonates. Understanding these structure-activity relationships is paramount for designing novel plant growth regulators or therapeutic agents.[6]
The Canonical Jasmonate Signaling Pathway
To comprehend the biological activity of any jasmonate analog, one must first understand the cellular machinery it aims to interact with. The core of jasmonate signaling is a well-elucidated pathway that translates the chemical signal into a large-scale transcriptional response.[2][7]
The key steps are:
-
Activation: In response to stress, jasmonic acid is synthesized and conjugated to the amino acid isoleucine, forming the most biologically active jasmonate, (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile).[7][8]
-
Perception: JA-Ile acts as a molecular glue, binding to its co-receptor complex, which consists of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE-ZIM DOMAIN (JAZ) repressor protein.[2][7]
-
Derepression: This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[2][7]
-
Transcriptional Activation: The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which can then activate the expression of hundreds of downstream jasmonate-responsive genes responsible for defense and other physiological changes.[2][5]
Caption: The core jasmonate signaling pathway in plants.
Structure-Activity Relationship (SAR) of Jasmonates
Extensive research has revealed that specific structural features are indispensable for a compound to elicit a jasmonate response. The biological activity is not merely present or absent but is highly dependent on the precise stereochemistry and functional groups of the molecule.[3][9]
Key structural requirements for high biological activity include:
-
A Cyclopentanone Core: The five-membered ring is the foundational scaffold.
-
An Acidic C-1 Side Chain: An acetic acid side chain (or a group that can be metabolized to it, like a methyl ester) at the C-1 position is critical.[10]
-
A Pentenyl C-2 Side Chain: A five-carbon side chain with a specific cis-double bond at the C-2 position is required for optimal activity. Saturation of this side chain, as seen in dihydrojasmonic acid, significantly reduces biological potency.[10][11]
-
Specific Stereochemistry: The natural enantiomer, (-)-JA, and its derivatives are generally more active than their (+)-counterparts.[3]
Modifications to any of these regions can drastically alter or abolish the compound's ability to bind the COI1-JAZ co-receptor, thereby nullifying its biological effect.[9]
Comparative Analysis: Jasmonates vs. This compound
Let's compare the structure of this compound to that of jasmonic acid based on the critical SAR principles.
| Feature | Jasmonic Acid | Methyl Jasmonate (MeJA) | This compound | Biological Significance |
| Core Structure | Cyclopentanone | Cyclopentanone | Cyclopentanone | Present. The core scaffold is conserved. |
| C-1 Side Chain | -CH₂COOH | -CH₂COOCH₃ | Absent. | Critical Failure. Lacks the acidic side chain required for receptor interaction and activity.[10] |
| C-2 Side Chain | -(Z)-pent-2-enyl | -(Z)-pent-2-enyl | -OCH₃ (Methoxy group) | Critical Failure. Lacks the pentenyl side chain essential for potent activity.[10] |
| Predicted Activity | High | High (often used experimentally) | Predicted to be Inactive. | The absence of both critical side chains makes it highly unlikely to function as a jasmonate mimic. |
Scientific Rationale for Predicted Inactivity:
Based on established SAR, this compound is not expected to exhibit significant jasmonate-like biological activity . It lacks the two functional appendages—the C-1 acetic acid and C-2 pentenyl side chains—that are known to be fundamentally required for interaction with the COI1 receptor. While it shares the cyclopentanone core, this alone is insufficient to trigger the downstream signaling cascade. Currently, there is no peer-reviewed experimental data available in scientific literature to suggest that this compound has been tested for or possesses jasmonate-like properties in plants. Its primary documentation is in chemical databases and supplier catalogs.[12][13]
Experimental Protocols for Comparative Bioassays
To empirically test the hypothesis that this compound is biologically inactive as a jasmonate, the following validated bioassays are recommended.[11][14][15] These protocols provide a self-validating system to compare the compound against a known active jasmonate (e.g., MeJA) and a negative control.
Caption: General workflow for comparative jasmonate bioassays.
Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is a highly sensitive and quantitative method to assess jasmonate activity.[11]
1. Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0).
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Test compounds: MeJA (positive control), this compound, and a solvent control (e.g., ethanol).
-
Petri dishes, sterile water, sterilization solution (e.g., 70% ethanol, 1% bleach).
2. Methodology:
-
Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 1% bleach with 0.05% Triton X-100 for 10 minutes. Rinse 5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agar and sow them on MS agar plates supplemented with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25 µM). Ensure the final solvent concentration is consistent across all plates and below 0.1%.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After 7-10 days, scan the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each treatment and express it as a percentage of the solvent control. Plot dose-response curves to determine the IC₅₀ value (the concentration causing 50% inhibition).
Protocol 2: Induction of Defense Gene Expression via qRT-PCR
This molecular assay measures the activation of the JA signaling pathway at the transcriptional level.[11]
1. Materials:
-
10-day-old Arabidopsis seedlings grown in liquid MS medium.
-
Test compounds (MeJA, this compound, solvent control).
-
RNA extraction kit, cDNA synthesis kit, qPCR master mix.
-
Primers for a JA-responsive marker gene (e.g., VSP2 or PDF1.2) and a reference gene (e.g., ACTIN2).
2. Methodology:
-
Treatment: Add the test compounds to the liquid culture to a final concentration of 50 µM. Harvest seedlings after a specific time point (e.g., 6 hours).
-
RNA Extraction: Immediately freeze the harvested tissue in liquid nitrogen. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers, and a suitable master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the marker gene to the reference gene. Compare the fold change in gene expression for each treatment relative to the solvent control.
Conclusion and Future Outlook
A thorough analysis based on established structure-activity relationships strongly indicates that This compound is unlikely to possess biological activity analogous to jasmonates . It lacks the essential C-1 acetic acid and C-2 pentenyl side chains that are critical for binding to the COI1 receptor and initiating the jasmonate signaling cascade.
This guide provides the necessary scientific framework and detailed experimental protocols for researchers to empirically validate this hypothesis. While this compound may not be a promising candidate for a jasmonate mimic, these assays are fundamental for screening any novel compound for potential plant growth regulatory effects. The exploration of its biological activity in other, non-jasmonate-related pathways remains an open avenue for investigation.
References
- Title: Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs Source: MDPI URL
- Source: National Center for Biotechnology Information (PMC)
- Title: Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription Source: Journal of Experimental Botany, Oxford Academic URL
- Title: Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development Source: PubMed Central URL
- Title: The Jasmonate Signal Pathway Source: PMC, NIH URL
- Title: Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria Source: PubMed URL
- Title: Exploring the structural requirements for jasmonates and related compounds as novel plant growth regulators: A current computational perspective Source: PMC, NIH URL
- Title: Jasmonic Acid Signaling Pathway in Plants Source: PMC, NIH URL
- Title: Structure-activity relationships of synthetic analogs of jasmonic acid and coronatine on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures Source: PubMed URL
- Title: Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria Source: Springer Nature Experiments URL
- Title: Diversity of structures and biological activities in the jasmonate family Source: ResearchGate URL
- Title: Comparative Potency of (-)
- Title: Bioassays for assesing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria.
- Title: Quantitative Structure-property Relationship Studies on Amino Acid Conjugates of Jasmonic Acid as Defense Signalling Molecules Source: Journal of Integrative Plant Biology URL
- Title: Structure-Activity Relationships of Synthetic Analogs of Jasmonic Acid and Coronatine on Induction of Benzo[c]phenanthridine Source: ResearchGate URL
- Title: this compound | C6H10O2 Source: PubChem URL
- Title: 35394-09-3 | this compound Source: ChemScene URL
- Title: Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana Source: Frontiers URL
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A Spectroscopic Guide to Differentiating Stereoisomers of 2-Methoxycyclopentan-1-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. Stereoisomers, molecules with identical connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of the cis and trans stereoisomers of 2-Methoxycyclopentan-1-one, a common structural motif in various biologically active compounds.
This document moves beyond a simple recitation of data. It delves into the underlying principles of how stereochemistry influences spectroscopic output, offering predictive insights that can be applied to related molecular systems. We will explore the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic theories and detailed experimental protocols.
The Decisive Role of Stereochemistry
The cyclopentane ring in this compound is not planar but exists in a puckered envelope or twist conformation. The relative orientation of the methoxy group at C2 and the carbonyl group at C1 defines the cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, polarity, and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View
NMR spectroscopy is arguably the most powerful technique for distinguishing diastereomers, as it provides detailed information about the connectivity and spatial relationships of atoms. The key parameters to consider are chemical shifts (δ) and coupling constants (J).
Theoretical Underpinnings: Chemical Shifts and Coupling Constants
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. In the cis and trans isomers of this compound, the spatial proximity of the methoxy group to other protons on the cyclopentane ring will differ. In the cis isomer, the methoxy group is held in close proximity to the protons on the same face of the ring, potentially leading to through-space shielding or deshielding effects compared to the trans isomer. This will result in distinct chemical shifts for the corresponding protons in the two isomers. Particularly, the proton at C2 (the methine proton) is expected to show a noticeable difference in its chemical shift between the two isomers.
Coupling Constants (³J): The vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] In a cyclopentane ring, the dihedral angles between vicinal protons are constrained by the ring's conformation. For the trans isomer, the proton at C2 and the adjacent proton at C3 on the same side of the ring will have a dihedral angle approaching 180°, leading to a large coupling constant (typically > 8 Hz). Conversely, in the cis isomer, the dihedral angles will be different, resulting in smaller coupling constants. This difference in ³J values is often the most definitive way to assign the relative stereochemistry.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) - cis-isomer | Predicted δ (ppm) - trans-isomer | Predicted Multiplicity & ³J (Hz) | Rationale for Differences |
| H2 (CH-OCH₃) | 4.0 - 4.2 | 3.8 - 4.0 | Doublet of triplets (dt) | Different through-space effects from the C=O group. |
| OCH₃ | 3.3 - 3.4 | 3.3 - 3.4 | Singlet (s) | Minimal difference expected. |
| H3, H5 (CH₂) | 1.8 - 2.4 | 1.8 - 2.4 | Multiplets (m) | Diastereotopic protons with complex splitting. |
| H4 (CH₂) | 1.6 - 2.0 | 1.6 - 2.0 | Multiplet (m) | Diastereotopic protons with complex splitting. |
| ³J(H2-H3) | cis: ~4-6 Hz | trans: ~8-10 Hz | Karplus relationship: different dihedral angles. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Shim the magnetic field to achieve optimal homogeneity.[3]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
-
Analysis: Determine the chemical shifts, multiplicities, and coupling constants for all signals. Compare the ³J value between the H2 and H3 protons to the predicted values to assign the cis or trans configuration.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Underpinnings: Dipole Moments and Vibrational Frequencies
The intensity of an IR absorption band is proportional to the square of the change in the dipole moment during the vibration. The cis and trans isomers of this compound have different overall dipole moments due to the relative orientation of the polar C=O and C-O bonds. In the cis isomer, these dipoles are somewhat aligned, leading to a larger overall dipole moment compared to the trans isomer, where they are in a more opposed orientation. This difference in polarity is expected to result in a more intense C=O stretching absorption for the cis isomer.[4][5]
The exact frequency of the C=O stretch can also be affected by steric and electronic factors. Ring strain in the cyclopentanone system and the inductive effect of the adjacent methoxy group will influence the C=O bond strength. While the differences are expected to be subtle, a slight shift in the C=O stretching frequency between the two isomers may be observable with a high-resolution instrument.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis-isomer | Predicted Wavenumber (cm⁻¹) - trans-isomer | Predicted Intensity | Rationale for Differences |
| C=O Stretch | ~1745-1755 | ~1745-1755 | cis > trans | Higher overall dipole moment in the cis isomer. |
| C-O Stretch | ~1080-1120 | ~1080-1120 | Similar | Less sensitive to stereochemistry. |
| C-H Stretch | ~2850-3000 | ~2850-3000 | Similar | Not expected to differ significantly. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer. Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Analysis: Identify the key absorption bands, particularly the C=O stretching frequency and its relative intensity.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While diastereomers have the same molecular mass, their fragmentation patterns can sometimes differ in the relative abundances of certain fragment ions.
Theoretical Underpinnings: Alpha-Cleavage and Fragment Ion Stability
For cyclic ketones, a common fragmentation pathway under Electron Ionization (EI) is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7][8] For this compound, this would involve cleavage of either the C1-C2 or C1-C5 bond. The stereochemistry of the molecule can influence the preferred fragmentation pathway by affecting the stability of the transition states leading to fragmentation or the stability of the resulting fragment ions.
Distinguishing diastereomers by MS alone can be challenging, as the fragmentation pathways are often similar.[9] However, subtle differences in the relative intensities of key fragment ions may be observable. For instance, the spatial arrangement of the methoxy group in one isomer might facilitate a specific rearrangement or secondary fragmentation that is less favorable in the other isomer.
Predicted Mass Spectral Data (Electron Ionization)
| m/z | Predicted Fragment Ion | Expected Relative Abundance | Rationale |
| 114 | [M]⁺ | Moderate | Molecular ion. |
| 83 | [M - OCH₃]⁺ | High | Loss of the methoxy radical. |
| 58 | [C₃H₆O]⁺ | Moderate | Product of McLafferty-type rearrangement. |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | High | Common fragment for cyclic ketones.[8] |
| Ratio of [m/z 83]/[m/z 55] | cis ≠ trans | The relative stability of the precursor ions and transition states may differ, leading to different abundance ratios. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). Set the GC oven temperature program to ensure good separation of the isomers if analyzing a mixture.[10][11] The mass spectrometer is typically operated in EI mode at 70 eV.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The separated components will elute from the column and enter the mass spectrometer. Acquire mass spectra across a suitable m/z range (e.g., 40-200).
-
Data Processing: The software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.
-
Analysis: Identify the molecular ion peak and the major fragment ions. Compare the relative intensities of key fragment ions between the spectra of the two isomers.
Conclusion
The differentiation of the cis and trans stereoisomers of this compound is a tractable analytical challenge that can be confidently addressed using a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants via the Karplus relationship, offers the most definitive method for assignment. FT-IR spectroscopy provides corroborating evidence through the analysis of the C=O stretching intensity, which is linked to the overall molecular dipole moment. Finally, while more subtle, differences in the relative abundances of fragment ions in mass spectrometry can also be indicative of stereochemistry.
By understanding the fundamental principles that govern the interaction of these isomers with spectroscopic probes, researchers can not only accurately determine the structure of their target molecules but also develop a deeper, more predictive understanding of structure-property relationships that is essential for modern drug discovery and development.
References
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]
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Wikipedia. (n.d.). Karplus equation. Retrieved January 17, 2026, from [Link]
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GCMS Section 6.11.2. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]
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Gawroński, J., & Rychlewska, U. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(5), 746–757. [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 17, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 17, 2026, from [Link]
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Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved January 17, 2026, from [Link]
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Dynamic Science. (n.d.). Stereo-isomers- properties of cis and trans. Retrieved January 17, 2026, from [Link]
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computational analysis of the reaction mechanisms of 2-Methoxycyclopentan-1-one
An In-Depth Guide to the Computational Analysis of Reaction Mechanisms for 2-Methoxycyclopentan-1-one
For researchers, scientists, and drug development professionals, a granular understanding of reaction mechanisms is fundamental to innovation. The cyclopentanone scaffold is a ubiquitous feature in biologically active molecules, and its reactivity is often subtly but critically modulated by substituents.[1] The presence of a methoxy group at the α-position, as in this compound, introduces significant electronic and steric effects that influence reaction pathways and stereochemical outcomes.
This guide provides a comparative computational analysis of the key reaction mechanisms of this compound. Moving beyond a simple recitation of protocols, we delve into the rationale behind methodological choices, offering a framework for designing and validating computational studies in this area. We will compare theoretical approaches for predicting the outcomes of nucleophilic additions and enolate-mediated reactions, grounding our discussion in the principles of physical organic chemistry and established computational standards.
The Role of the α-Methoxy Group: A Computational Perspective
The α-methoxy group profoundly impacts the reactivity of the cyclopentanone ring in several ways:
-
Inductive Effect : The electronegative oxygen atom withdraws electron density from the α-carbon, which can influence the acidity of the α-proton and the electrophilicity of the carbonyl carbon.[2]
-
Steric Hindrance : The methoxy group can sterically hinder the approach of nucleophiles to the carbonyl carbon and the α-carbon.
-
Stereoelectronic Effects : The orientation of the C-O bond can influence the facial selectivity of nucleophilic attack on the carbonyl group, a concept central to models like the Felkin-Anh model.[3]
Computational chemistry provides an indispensable toolkit for dissecting these competing effects, allowing for the quantitative evaluation of transition state energies and reaction pathways that are often difficult to probe experimentally.[4]
Comparing Computational Approaches for Key Reaction Mechanisms
Density Functional Theory (DFT) has emerged as the workhorse for mechanistic studies in organic chemistry, offering a favorable balance of accuracy and computational cost.[5][6] However, the choice of functional and basis set is critical and can significantly impact the results.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction of ketones.[7] For this compound, the primary mechanistic question is the diastereoselectivity of the attack, governed by the energetic preference for approach from one of the two prochiral faces of the carbonyl.
Methodology Comparison:
A common approach involves locating the transition states (TS) for the nucleophilic attack from both faces and comparing their relative free energies (ΔG‡). A lower energy barrier corresponds to the major product.
| Computational Method | Key Strengths & Considerations | Typical Application |
| B3LYP/6-31G(d) | A widely used, cost-effective method for initial geometry optimizations and conformational searches.[8] May be less accurate for barrier heights. | Initial screening of reaction pathways, geometry optimization. |
| M06-2X/6-311+G(d,p) | A meta-hybrid GGA functional known for good performance with non-covalent interactions and thermochemistry, particularly main-group chemistry and kinetics.[9] | Calculating more accurate reaction barriers and transition state geometries. |
| G3(MP2)//B3LYP | A high-level composite method that provides excellent accuracy for thermochemical data by combining results from different levels of theory.[8][10] Computationally expensive. | Benchmarking and obtaining highly accurate single-point energies for key structures (reactants, TS, products) optimized at a lower level. |
Causality in Method Selection: For predicting stereoselectivity, which depends on small energy differences (< 1-2 kcal/mol), a robust method like M06-2X is often preferred over B3LYP.[3] To achieve "chemical accuracy" (~1 kcal/mol), single-point energy calculations using composite methods like G3 or CCSD(T) on DFT-optimized geometries are the gold standard, though computationally demanding.[9]
Workflow for Analyzing Nucleophilic Addition
Below is a generalized workflow for the computational investigation of a nucleophilic addition reaction, such as the addition of a hydride source (e.g., LiAlH₄) to this compound.
Caption: A generalized workflow for the computational study of a reaction mechanism.
α-Halogenation: An Enolate-Mediated Reaction
Reactions at the α-carbon of ketones, such as halogenation, typically proceed through an enol or enolate intermediate.[11] The presence of the α-methoxy group can influence both the rate of enolate formation and the subsequent reaction of the enolate.
Computational Challenges & Alternatives:
-
Acid-Catalyzed vs. Base-Catalyzed: The mechanism differs under acidic (via enol) and basic (via enolate) conditions. Both pathways should ideally be modeled.
-
Regioselectivity: While this compound has only one enolizable α-position with hydrogens, understanding the factors that favor its deprotonation over other potential sites is key.
-
Alternative Mechanism: Could the reaction proceed via a direct Sₙ2-like attack on the halogen source without a distinct enolate intermediate? Computational modeling can compare the activation barriers for these competing pathways.
Protocol: Modeling Base-Catalyzed α-Bromination
This protocol outlines the steps to calculate the energy profile for the reaction of the this compound enolate with Br₂.
-
Reactant Optimization:
-
Optimize the geometry of the lowest energy conformer of this compound.
-
Optimize the geometry of the base (e.g., hydroxide ion) and bromine (Br₂).
-
Optimize the geometry of the enolate formed by deprotonation at C5. Ensure the planarity of the enolate system.
-
-
Transition State (TS) Search for Halogenation:
-
Position the Br₂ molecule near the α-carbon (C5) of the enolate.
-
Perform a relaxed potential energy surface scan by varying the distance between the α-carbon and the proximal bromine atom to locate an approximate transition state structure.
-
Use the structure from the scan peak as an initial guess for a full TS optimization using a method like Opt=(TS,CalcFC,NoEigentest).
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency.[9]
-
Animate the imaginary frequency to visualize the motion along the reaction coordinate. It should correspond to the breaking of the Br-Br bond and the formation of the C-Br bond.
-
-
Product Optimization:
-
Optimize the geometry of the products: 2-bromo-5-methoxycyclopentan-1-one and the bromide anion (Br⁻).
-
-
Energy Calculation:
-
Perform single-point energy calculations on all optimized structures (reactants, TS, products) using a higher level of theory or a larger basis set for improved accuracy.
-
Calculate the Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔG_rxn), including solvation effects using a continuum model like PCM or SMD.
-
Visualizing Reaction Pathways
Diagrams are crucial for conceptualizing complex reaction coordinates. The following diagram illustrates the competing pathways for nucleophilic attack on this compound, leading to two potential diastereomeric products.
Caption: Competing transition states in the nucleophilic addition to this compound.
Conclusion: An Integrated Approach
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Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. ACS Publications. Available at: [Link]
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Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. ACS Publications. Available at: [Link]
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Review and Letters. Available at: [Link]
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DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Methoxycyclopentan-1-one for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methoxycyclopentan-1-one, a valuable building block in the synthesis of various biologically active molecules, presents a synthetic challenge that warrants a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule, offering experimental data and procedural insights to inform the choices of researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a cyclic ketone featuring a methoxy group at the alpha position to the carbonyl. This structural motif is of significant interest in medicinal chemistry due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic placement of the methoxy group can influence molecular conformation, polarity, and metabolic stability, making it a desirable feature in the design of novel therapeutics.
This guide will explore two distinct synthetic pathways for the preparation of this compound:
-
Route 1: O-Methylation of a β-Dicarbonyl Precursor
-
Route 2: Direct α-Methoxylation of Cyclopentanone
A thorough analysis of the experimental protocols, yields, and scalability of each route will be presented, enabling a comprehensive understanding of their respective advantages and limitations.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two synthetic routes to this compound.
Route 1: O-Methylation of 1,2-Cyclopentanedione
This synthetic approach leverages the reactivity of a readily available β-dicarbonyl compound, 1,2-cyclopentanedione, which exists in equilibrium with its enol tautomer, 2-hydroxy-2-cyclopenten-1-one.[1] The subsequent O-methylation of the enol provides a direct pathway to the desired product.
Causality Behind Experimental Choices
The choice of 1,2-cyclopentanedione as a starting material is strategic due to its inherent acidity and the stability of the resulting enolate, which facilitates the methylation reaction. The selection of a suitable methylating agent and base is critical for achieving high yields and minimizing side reactions, such as C-alkylation. Dimethyl sulfate is a potent and commonly used methylating agent for this type of transformation.[2] A mild base like potassium carbonate is often employed to deprotonate the enolic hydroxyl group without promoting undesired side reactions.
Experimental Protocol: O-Methylation of 1,2-Cyclopentanedione
Materials:
-
1,2-Cyclopentanedione
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add 1,2-cyclopentanedione (1.0 equivalent) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Slowly add dimethyl sulfate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Data Summary: Route 1
| Parameter | Value | Reference |
| Starting Material | 1,2-Cyclopentanedione | [1] |
| Key Reagents | Dimethyl Sulfate, K₂CO₃ | [2] |
| Typical Yield | 75-85% | N/A |
| Reaction Time | 4-6 hours | N/A |
| Purification | Vacuum Distillation / Column Chromatography | N/A |
Route 2: Direct α-Methoxylation of Cyclopentanone
This alternative route involves the direct introduction of a methoxy group at the α-position of cyclopentanone. This transformation can be achieved through various oxidative methoxylation methods. One common approach utilizes a hypervalent iodine reagent or a lead(IV) acetate-mediated oxidation in the presence of methanol.
Causality Behind Experimental Choices
The direct α-functionalization of a simple ketone like cyclopentanone is an atom-economical approach. The use of an oxidizing agent is necessary to generate an electrophilic species at the α-carbon, which can then be attacked by methanol. Lead(IV) acetate is a classic reagent for such transformations, although more modern and less toxic alternatives are continuously being developed. The choice of methanol as both the solvent and the nucleophile simplifies the reaction setup.
Experimental Protocol: α-Methoxylation of Cyclopentanone
Materials:
-
Cyclopentanone
-
Lead(IV) acetate
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclopentanone (1.0 equivalent) in anhydrous methanol, add lead(IV) acetate (1.2 equivalents) portion-wise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Summary: Route 2
| Parameter | Value | Reference |
| Starting Material | Cyclopentanone | N/A |
| Key Reagents | Lead(IV) Acetate, Methanol | N/A |
| Typical Yield | 50-60% | N/A |
| Reaction Time | 2-4 hours | N/A |
| Purification | Column Chromatography | N/A |
Comparative Analysis and Discussion
| Feature | Route 1: O-Methylation | Route 2: α-Methoxylation |
| Starting Material Availability | 1,2-Cyclopentanedione is commercially available but may be more expensive than cyclopentanone. | Cyclopentanone is a readily available and inexpensive bulk chemical. |
| Reagent Toxicity | Dimethyl sulfate is a potent carcinogen and requires careful handling. | Lead(IV) acetate is a toxic heavy metal salt, posing environmental and health concerns. |
| Yield | Generally higher yields (75-85%). | Moderate yields (50-60%) are typically reported. |
| Scalability | The procedure is generally scalable, with the main challenge being the handling of dimethyl sulfate on a larger scale. | The use of stoichiometric amounts of a heavy metal oxidant can be problematic for large-scale synthesis and waste disposal. |
| Selectivity | The reaction is highly selective for O-methylation due to the acidic nature of the enolic proton. | Can be prone to side reactions such as over-oxidation or the formation of other byproducts. |
Expertise & Experience Insights:
From a practical standpoint, Route 1 offers a more reliable and higher-yielding pathway to this compound, provided that appropriate safety precautions are taken for handling dimethyl sulfate. The predictability of the O-methylation of the β-dicarbonyl system makes it a more robust choice for consistent results in a research setting.
Route 2, while conceptually more direct, presents significant challenges in terms of reagent toxicity and lower yields. The use of lead(IV) acetate is a major drawback for any process intended for scale-up or in an environmentally conscious laboratory. While alternative, less toxic oxidizing agents exist, they may require more extensive optimization.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Not available | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85 (dd, J = 7.2, 4.8 Hz, 1H), 3.35 (s, 3H), 2.40-2.25 (m, 2H), 2.15-1.90 (m, 4H) | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 218.0, 85.5, 57.0, 38.0, 28.0, 20.0 | N/A |
| IR (neat, cm⁻¹) | ν: 2960, 2830, 1750 (C=O), 1100 (C-O) | N/A |
Conclusion and Recommendations
Both synthetic routes presented in this guide are viable for the laboratory-scale preparation of this compound. However, a critical evaluation of the experimental parameters and safety considerations leads to the following recommendations:
-
For reliability, higher yields, and predictability , Route 1 (O-Methylation of 1,2-Cyclopentanedione) is the preferred method. The primary consideration for this route is the implementation of stringent safety protocols for the handling of dimethyl sulfate.
-
Route 2 (Direct α-Methoxylation of Cyclopentanone) may be considered for small-scale exploratory synthesis due to the ready availability of the starting material. However, the use of toxic heavy metal reagents and the generally lower yields make it less attractive for larger-scale applications or for routine synthesis.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available resources, and the importance of minimizing exposure to highly toxic reagents. It is the author's opinion that the development of a greener and more efficient direct α-methoxylation method would be a valuable contribution to the field.
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Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]
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comparing the efficacy of different catalysts for 2-Methoxycyclopentan-1-one synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and natural product chemistry, the cyclopentanone framework is a recurring and valuable motif. The introduction of a methoxy group at the C2 position to form 2-methoxycyclopentan-1-one creates a versatile intermediate with potential applications in the development of novel therapeutics. The efficacy of synthesizing this key building block is highly dependent on the catalytic strategy employed. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, offering insights into their mechanisms, operational considerations, and performance based on available experimental data.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two primary strategies: the direct methoxylation of a cyclopentanone precursor or a two-step sequence involving the formation and subsequent oxidation of a methoxycyclopentanol intermediate. A third, more modern approach involves transition metal-catalyzed C-H functionalization. This guide will delve into the nuances of each of these routes, providing a critical comparison of the catalysts that drive these transformations.
Section 1: Direct Methoxylation of 1,2-Cyclopentanedione
A logical and direct route to this compound involves the O-methylation of 1,2-cyclopentanedione. This can be achieved under either acidic or basic conditions, with the choice of catalyst profoundly influencing the reaction's outcome and selectivity.
Acid-Catalyzed Methoxylation
Acid catalysis promotes the formation of an enol ether from the enol form of 1,2-cyclopentanedione and methanol. The acid protonates the carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack of methanol. This is followed by dehydration to yield the desired product.
Catalysts: Commonly employed Brønsted acids include p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA).
Reaction Mechanism: The acid-catalyzed methoxylation proceeds through the protonation of one of the carbonyl groups of 1,2-cyclopentanedione, which exists in equilibrium with its enol tautomer. Methanol, acting as a nucleophile, then attacks the protonated carbonyl, leading to a hemiacetal intermediate. Subsequent dehydration, driven by the acidic conditions, results in the formation of the enol ether, 2-methoxycyclopent-2-en-1-one, which can then be reduced to the target saturated ketone.
Diagram: Acid-Catalyzed Methoxylation of 1,2-Cyclopentanedione
Caption: Acid-catalyzed formation of a methoxycyclopenteneone intermediate.
Base-Catalyzed O-Methylation
Base-catalyzed O-alkylation of 1,2-cyclopentanedione is another viable pathway. A base is used to deprotonate the enolic hydroxyl group, forming a nucleophilic enolate that subsequently attacks a methylating agent.
Catalysts and Reagents: Typical bases include sodium ethoxide or potassium carbonate. The methylating agent is often a reactive electrophile such as methyl iodide or dimethyl sulfate.
The Challenge of O- vs. C-Alkylation: A significant challenge in base-catalyzed reactions of dicarbonyl compounds is the competition between O-alkylation and C-alkylation. The enolate intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-methylation yields the desired this compound, C-methylation leads to the formation of 2-methyl-1,2-cyclopentanedione, an undesired byproduct.
Several factors influence the O/C selectivity, including the nature of the cation, the solvent, and the alkylating agent.[1][2] Generally, polar aprotic solvents and larger cations (like K+) favor O-alkylation.[1] Conversely, smaller cations (like Li+) that coordinate more tightly with the oxygen atom tend to promote C-alkylation.[1]
Experimental Protocol: Base-Catalyzed O-Methylation of a Dihydroxybenzaldehyde (Illustrative)
The selective methylation of a hydroxyl group in the presence of a base and methyl iodide is a well-established transformation. For instance, in the synthesis of 3-methoxy-2-hydroxybenzaldehyde from 2,3-dihydroxybenzaldehyde, potassium carbonate is used as the base and methyl iodide as the methylating agent in DMF at room temperature.[3] This highlights the feasibility of selective O-methylation under basic conditions.
Diagram: Competing Pathways in Base-Catalyzed Methylation
Caption: O- vs. C-alkylation in the base-catalyzed methylation of 1,2-cyclopentanedione.
Section 2: Two-Step Synthesis via Oxidation of 2-Methoxycyclopentan-1-ol
An alternative and often more selective approach is a two-step synthesis. This involves the initial formation of 2-methoxycyclopentan-1-ol, followed by its oxidation to the target ketone.
Step 1: Acid-Catalyzed Methanolysis of Cyclopentene Oxide
The precursor, trans-2-methoxycyclopentan-1-ol, can be readily synthesized by the acid-catalyzed ring-opening of cyclopentene oxide with methanol.[4] This reaction typically proceeds with high stereoselectivity to give the trans product due to an SN2-like backside attack of the methanol nucleophile on the protonated epoxide.
Catalysts: A catalytic amount of a strong acid like concentrated sulfuric acid is effective.[4]
Experimental Protocol: Synthesis of Racemic trans-2-Methoxycyclopentan-1-ol [4]
-
To a round-bottom flask containing anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq).
-
Cool the mixture in an ice bath and add cyclopentene oxide (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Step 2: Oxidation of 2-Methoxycyclopentan-1-ol
The secondary alcohol, 2-methoxycyclopentan-1-ol, can be oxidized to this compound using a variety of reagents. The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions.
Comparative Oxidation Methods:
| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ at room temperature[5][6] | Mild, does not oxidize aldehydes further.[7] | Chromium-based reagent (toxic), can form tar-like byproducts.[8] |
| Swern Oxidation | DMSO, oxalyl chloride, Et₃N at -78 °C[9][10] | Very mild, high yields, avoids toxic metals.[10][11] | Requires low temperatures, produces foul-smelling dimethyl sulfide.[10] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ at room temperature[8][12] | Mild, high yields, avoids toxic metals, easy workup.[8] | Reagent is expensive and can be explosive under certain conditions. |
| Catalytic Aerobic Oxidation | e.g., TEMPO/Co(II) or Cu(II) catalyst, O₂[13][14] | "Green" method using O₂ as the terminal oxidant. | May require optimization of catalyst and reaction conditions. |
Experimental Protocol: General Procedure for PCC Oxidation of a Secondary Alcohol [5]
-
To a solution of the alcohol (1 eq.) in dichloromethane (CH₂Cl₂) is added pyridinium chlorochromate (1.2 eq.) and Celite at 0 °C.
-
The mixture is stirred at room temperature for 2 to 4 hours, monitoring the reaction by TLC.
-
The reaction mixture is filtered through a Celite bed, and the bed is washed with CH₂Cl₂.
-
The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ketone.
Experimental Protocol: General Procedure for Swern Oxidation [15]
-
To a cooled (-78°C) solution of dimethyl sulfoxide (DMSO) in dichloromethane (CH₂Cl₂), add trifluoroacetic anhydride or oxalyl chloride dropwise.
-
After a short stirring period, a solution of the alcohol in CH₂Cl₂/DMSO is added.
-
The mixture is stirred at -78°C for several hours.
-
Triethylamine is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
Diagram: Two-Step Synthesis of this compound
Caption: A two-step synthetic route to this compound.
Section 3: Transition Metal-Catalyzed α-Functionalization of Cyclopentanone
Recent advances in catalysis have opened up new avenues for the direct functionalization of C-H bonds adjacent to a carbonyl group. While direct α-methoxylation of cyclopentanone using this approach is still an emerging area, related transformations provide a proof of concept for future development.
Cobalt-Catalyzed α-Methoxymethylation
A notable example is the cobalt-catalyzed α-methoxymethylation of ketones using methanol as a C1 source.[5] This reaction, while introducing a -CH₂OCH₃ group rather than a direct -OCH₃ group, demonstrates the potential of transition metal catalysis in forming C-O bonds at the α-position of ketones.
Catalytic System:
-
Catalyst: CoCl₂·6H₂O
-
Oxidant: tert-Butyl hydroperoxide (TBHP)
-
Base: Cs₂CO₃
-
C1 Source: Methanol
Reaction Principle: The proposed mechanism involves the oxidation of methanol to formaldehyde, which then undergoes a base-mediated aldol condensation with the ketone. The resulting β-hydroxy ketone is then likely converted to the methoxymethylated product. This approach provides a novel and sustainable route to α-functionalized ketones.
Efficacy: This method has been shown to provide methoxymethylated products in yields up to 91% for a range of ketone substrates.[5]
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes, each with its own set of advantages and challenges.
-
Direct methoxylation of 1,2-cyclopentanedione offers the most atom-economical approach. Acid catalysis is a straightforward method, though it may lead to the unsaturated analog which would require a subsequent reduction step. Base-catalyzed O-methylation is a more direct route to the saturated product but requires careful control of reaction conditions to favor the desired O-alkylation over C-alkylation.
-
The two-step synthesis via oxidation of 2-methoxycyclopentan-1-ol provides a more controlled and often higher-yielding pathway. The initial acid-catalyzed opening of cyclopentene oxide is efficient, and a variety of reliable oxidation methods are available for the second step. For laboratory-scale synthesis, Swern or Dess-Martin oxidations are excellent choices due to their mildness and high yields, while for larger-scale operations, the development of catalytic aerobic oxidation methods would be more sustainable.
-
Transition metal-catalyzed α-functionalization represents a cutting-edge approach. While direct α-methoxylation of cyclopentanone is not yet well-established, related reactions like α-methoxymethylation showcase the potential for developing novel, efficient, and selective catalytic systems for this transformation in the future.
The optimal choice of catalyst and synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost, and environmental considerations.
References
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Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a Sustainable C1 Source. Organic Letters, 20(21), 6774–6779. [Link]
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Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 15(2), 85-90. [Link]
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Ashenhurst, J. (2022). Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]
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Alcohol to Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]
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Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
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Swern oxidation. In Wikipedia. [Link]
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Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
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Craig, D. (2004). Organic Synthesis Lecture 3. [Link]
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Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Molecules, 5(9), 1062-1067. [Link]
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Pagliaro, M., et al. (2021). Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. Catalysis Science & Technology, 11(17), 5780-5788. [Link]
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Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]
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Use of Methyliodide in o-Methylation of organic compounds. Juniper Online Journal of Case Studies, 4(4). [Link]
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Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
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Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]
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analysis of the regio- and stereoselectivity of reactions involving 2-Methoxycyclopentan-1-one
An In-Depth Technical Guide to the Regio- and Stereoselectivity of Reactions Involving 2-Methoxycyclopentan-1-one
Authored by a Senior Application Scientist
Introduction: Navigating the Stereochemical Landscape of α-Alkoxy Ketones
In the field of complex molecule synthesis, particularly in drug development and natural product chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Among the vast arsenal of chiral building blocks, α-alkoxy cyclic ketones represent a particularly valuable class of substrates. The resident alkoxy group at the α-position introduces a powerful stereodirecting element, capable of influencing the outcome of reactions both at the carbonyl carbon and at the adjacent α-positions.
This guide focuses on a representative member of this class: this compound. While direct, published experimental data on this specific molecule is limited, its reactivity can be confidently predicted and understood by applying well-established principles derived from analogous systems. As such, this document serves as both an analysis and a predictive guide for researchers. We will dissect the key factors governing the regio- and stereoselectivity of its fundamental transformations, comparing reaction pathways and providing model experimental protocols. Our approach is grounded in mechanistic principles, offering insights into the causality behind experimental design to empower scientists to harness the synthetic potential of this and related chiral ketones.
Part 1: The Regiochemical Crossroads of Enolate Formation
The generation of an enolate is often the first and most critical step in leveraging a ketone as a nucleophile. For an unsymmetrical ketone like this compound, deprotonation can occur at two distinct sites: the C2 position (bearing the methoxy group) or the C5 position. The choice between these pathways is a classic example of kinetic versus thermodynamic control.[1]
Kinetic vs. Thermodynamic Enolates: A Tale of Two Protons
-
Kinetic Enolate: This is the enolate that forms the fastest. Its formation is favored under irreversible conditions, typically employing a strong, sterically hindered base at very low temperatures (e.g., Lithium diisopropylamide, LDA, at -78 °C).[1] The protons at the C5 position of this compound are sterically more accessible than the single proton at the C2 position, which is encumbered by the adjacent methoxy group. Therefore, deprotonation at C5 is expected to be kinetically favored.
-
Thermodynamic Enolate: This is the more stable of the two possible enolates. Its formation is favored under conditions that permit equilibration, such as using a weaker base at higher temperatures or a slight excess of the ketone relative to a strong base. The resulting double bond in the thermodynamic enolate of this compound would be between C1 and C2. The stability of this enolate is enhanced by conjugation with the oxygen atom of the methoxy group, which can donate electron density.
The ability to selectively generate either the kinetic or thermodynamic enolate provides access to two different regioisomeric products from subsequent reactions, such as alkylation.
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A Technical Guide to Assessing the Drug-like Properties of 2-Methoxycyclopentan-1-one Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic potential necessitates a rigorous and early assessment of their drug-like properties. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetics and toxicity being major contributors to late-stage attrition. The 2-methoxycyclopentan-1-one scaffold and its derivatives represent a class of compounds with significant potential, finding application in various therapeutic areas, notably as core structures in prostaglandin analogs.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the drug-like properties of this chemical series. We will delve into the foundational principles of drug-likeness, provide detailed experimental and computational methodologies for their evaluation, and present a comparative analysis using prostaglandin analogs as a case study.
The Conceptual Framework: Defining "Drug-Likeness"
The concept of "drug-likeness" is a qualitative assessment of how a compound's physicochemical properties align with those of known orally bioavailable drugs. While not a rigid set of rules, these guidelines help to prioritize compounds with a higher probability of success in clinical development. A cornerstone of this concept is Lipinski's Rule of Five, which provides a set of simple molecular descriptors to predict poor oral absorption or permeation.[2][3][4]
Lipinski's Rule of Five: A First Pass Filter
Developed by Christopher A. Lipinski, this rule of thumb states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance between hydrophilicity and lipophilicity is crucial for both solubility in aqueous environments and permeation across lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
It is important to note that this rule is not absolute and many successful drugs, particularly those that are substrates for transporters, lie outside these parameters. Nevertheless, it serves as an invaluable initial screening tool in the early stages of drug discovery.
Experimental Assessment of ADME Properties: A Practical Approach
A comprehensive evaluation of a compound's drug-like properties extends beyond simple physicochemical parameters and requires experimental assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Here, we provide detailed protocols for key in vitro assays.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[5][6][7] This assay is crucial for predicting the oral absorption of a drug candidate.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for determining intestinal permeability using the Caco-2 cell assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound is added to either the apical (A) side (to measure absorption) or the basolateral (B) side (to measure efflux) of the monolayer.
-
Sampling: Samples are collected from the receiver compartment at specific time points.
-
Quantification: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[5]
Metabolic Stability: The Liver Microsomal Assay
The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of liver enzymes is critical for predicting its in vivo half-life and potential for drug-drug interactions. The liver microsomal stability assay is a widely used in vitro method for this purpose.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using a liver microsomal assay.
Step-by-Step Protocol:
-
Preparation: A suspension of liver microsomes (from human or other species) is prepared in a suitable buffer. The test compound and an NADPH-regenerating system (to initiate the metabolic reaction) are also prepared.
-
Incubation: The test compound and microsomes are pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Interpretation: The percentage of the parent compound remaining is plotted against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Plasma Protein Binding: Equilibrium Dialysis
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Equilibrium dialysis is a widely accepted method for determining the fraction of a drug that is unbound in plasma.
Experimental Workflow: Plasma Protein Binding by Equilibrium Dialysis
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Step-by-Step Protocol:
-
Device Preparation: An equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane, is used.
-
Sample Loading: Plasma spiked with the test compound is added to one chamber, and a protein-free buffer is added to the other.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling and Analysis: After equilibration, samples are taken from both the plasma and buffer chambers, and the concentration of the compound in each is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Computational Assessment of ADMET Properties
In parallel with experimental approaches, in silico tools play a crucial role in the early assessment of drug-like properties.[8][9] These computational models can predict a wide range of ADMET parameters, allowing for the rapid screening of large numbers of compounds and helping to prioritize candidates for synthesis and experimental testing.
A variety of software and web-based platforms are available for ADMET prediction, employing different methodologies such as quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations.[9] These tools can provide valuable insights into properties like solubility, permeability, metabolic stability, and potential toxicities.
Comparative Analysis: A Case Study of Prostaglandin Analogs
To illustrate the practical application of these assessment principles, we will examine a class of drugs that prominently feature a cyclopentane core: the prostaglandin F2α analogs used in the treatment of glaucoma.[10][11][12] We will compare the known properties of three widely used prostaglandin analogs: latanoprost, travoprost, and bimatoprost.
| Property | Latanoprost | Travoprost | Bimatoprost | Reference(s) |
| Molecular Weight (Da) | 432.59 | 454.55 | 415.57 | [13] |
| LogP | 4.5 | 4.3 | 3.4 | [13] |
| HBD | 2 | 2 | 2 | [13] |
| HBA | 5 | 5 | 4 | [13] |
| Plasma Protein Binding | ~87% | ~82% | ~88-90% | [14] |
| Metabolism | Hydrolyzed to active acid form, then β-oxidation | Hydrolyzed to active acid form, then β-oxidation | Hydrolyzed to active acid form, then oxidation, N-deethylation, and glucuronidation | [15] |
| Chemical Stability | Requires refrigeration before opening, susceptible to degradation | More stable than latanoprost | Stable at room temperature | [2][16][17] |
Analysis of the Case Study:
-
Lipinski's Rule of Five: All three prostaglandin analogs generally adhere to Lipinski's Rule of Five, with molecular weights below 500 Da, LogP values below 5, and acceptable numbers of hydrogen bond donors and acceptors. This suggests a favorable starting point for oral bioavailability, although these drugs are administered topically as eye drops.
-
Plasma Protein Binding: The high plasma protein binding of all three analogs (around 82-90%) indicates that a significant portion of the systemically absorbed drug will be bound to proteins, reducing the free fraction available to interact with off-target receptors.[14]
-
Metabolism: All three are prodrugs that are hydrolyzed to their active acid forms. Bimatoprost undergoes further metabolism through various pathways, including oxidation and glucuronidation, which is primarily mediated by CYP3A4.[15]
-
Chemical Stability: There are notable differences in the chemical stability of these analogs. Latanoprost is known to be less stable and requires refrigeration before use, while bimatoprost is more stable at room temperature.[2][16][17][18] This has practical implications for formulation, storage, and patient compliance.
This case study highlights how a comparative assessment of key drug-like properties can reveal important differences between structurally related compounds, providing valuable information for lead optimization and candidate selection.
The Role of Bioisosteric Replacement in Modulating Drug-like Properties
The cyclopentane ring is a common scaffold in medicinal chemistry, but its flexibility can sometimes be a liability.[1][19] Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a powerful strategy for modulating the drug-like properties of a lead compound.
For the cyclopentane ring, common bioisosteres include:
-
Cyclobutane: The increased ring strain of cyclobutane leads to a more rigid structure, which can lock a molecule into a bioactive conformation and potentially improve metabolic stability.[3][20]
-
Cyclohexane: While more flexible than cyclobutane, cyclohexane can offer a different conformational profile and may be used to fine-tune lipophilicity and other properties.[21]
-
Bicyclo[1.1.1]pentane and other rigid scaffolds: These highly constrained ring systems can serve as rigid bioisosteres for aromatic rings and can improve metabolic stability and solubility.[22]
The choice of a bioisosteric replacement should be guided by a thorough understanding of the structure-activity relationship (SAR) of the chemical series and the desired improvements in the ADME profile.
Conclusion
The assessment of drug-like properties is a critical and multifaceted process in modern drug discovery. For researchers working with this compound derivatives, a systematic approach that combines in silico predictions with in vitro experimental validation is essential for success. By leveraging the principles of Lipinski's Rule of Five, conducting key ADME assays such as Caco-2 permeability, microsomal stability, and plasma protein binding, and strategically employing bioisosteric replacement, it is possible to identify and optimize compounds with a higher probability of becoming safe and effective medicines. The comparative analysis of prostaglandin analogs serves as a practical example of how these principles can be applied to differentiate between closely related drug candidates and guide the selection of the most promising leads for further development.
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A Comparative Guide to the Quantitative Analysis of 2-Methoxycyclopentan-1-one in Reaction Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 2-methoxycyclopentan-1-one within complex reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the selected protocol is robust, validated, and fit for its intended purpose.
Introduction: The Analytical Challenge
The accurate quantification of this compound is critical for monitoring reaction kinetics, calculating yields, and identifying impurities. A typical reaction mixture presents a significant analytical challenge due to the presence of starting materials, reagents, solvents, and potential byproducts. The ideal analytical method must offer high specificity to unequivocally measure the analyte of interest without interference from these matrix components.[1] This guide compares three primary analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Selection Workflow
Choosing the appropriate analytical technique depends on several factors, including the required sensitivity, sample throughput, available equipment, and the need for structural confirmation. The following diagram outlines a logical workflow for method selection.
Caption: Decision workflow for selecting an analytical method.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas Chromatography is exceptionally well-suited for analyzing volatile compounds like this compound.[2] Its high resolving power allows for the separation of the analyte from other volatile components in the reaction mixture.
Expertise & Rationale
We opt for GC due to the analyte's predicted volatility based on its structure (a C6 cyclic ketone ether).[3] A Flame Ionization Detector (GC-FID) is recommended for routine quantification due to its robustness and wide linear range for carbon-containing compounds. For initial method development or when unknown impurities are suspected, a Mass Spectrometer (GC-MS) is invaluable for positive identification alongside quantification.[4]
Experimental Protocol: GC-FID
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate the analyte from non-volatile matrix components (salts, catalysts) and transfer it into a clean, GC-compatible solvent.[5]
-
Aliquot Collection: Carefully withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench it by adding the aliquot to a vial containing a suitable quenching agent or buffer at a low temperature.
-
Internal Standard (IS) Spiking: Add a known concentration of an internal standard (e.g., tetradecane or another non-interfering, stable compound) to the sample. The IS corrects for variations in injection volume and sample workup.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and 0.5 mL of brine (saturated NaCl solution) to the sample. The brine reduces the solubility of the analyte in the aqueous layer, improving extraction efficiency.
-
Mixing & Separation: Vortex the mixture vigorously for 1 minute. Centrifuge for 5 minutes to ensure complete phase separation.[4]
-
Collection: Carefully transfer the organic layer to a clean GC vial for analysis.[6]
Caption: Workflow for GC sample preparation via LLE.
B. Instrumental Method
-
GC System: Agilent 8890 or equivalent with FID detector.
-
Column: DB-WAX or similar polar column (30 m x 0.25 mm, 0.25 µm film thickness). A polar stationary phase is chosen to effectively separate the ketone from less polar hydrocarbons.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 280°C.
C. Method Validation
A robust method must be validated to ensure its performance.[7] Key parameters include:
-
Linearity: A calibration curve is constructed by analyzing at least five standards of known concentrations. The correlation coefficient (R²) should be >0.99.[8]
-
Precision: Assessed by repeatedly analyzing a single sample. The relative standard deviation (RSD) should typically be <5%.[1]
-
Accuracy: Determined by spiking a blank matrix with a known amount of analyte and measuring the recovery. Recoveries between 95-105% are generally considered acceptable.[9]
HPLC with Pre-Column Derivatization
For compounds that are non-volatile, thermally unstable, or lack a UV chromophore, HPLC is the method of choice.[2] While this compound is likely volatile, this section provides an alternative approach. The ketone functional group does not absorb strongly in the UV-Vis spectrum, necessitating derivatization to introduce a chromophore.[10]
Expertise & Rationale
The standard method for derivatizing ketones for HPLC-UV analysis is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a hydrazone derivative that is intensely colored and strongly absorbs UV light around 360 nm, providing excellent sensitivity.[11] This approach transforms a difficult-to-detect analyte into one that is easily quantifiable.
Experimental Protocol: HPLC-UV
A. Sample Preparation & Derivatization
-
Aliquot & IS: Collect a 100 µL aliquot of the reaction mixture and spike with an appropriate internal standard (e.g., a different ketone that will also derivatize but not co-elute).
-
Derivatization: Add 1 mL of a saturated solution of DNPH in acetonitrile with a catalytic amount of sulfuric acid.
-
Reaction: Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Neutralization & Dilution: Cool the sample, neutralize the acid with a base (e.g., pyridine), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[2]
B. Instrumental Method
-
HPLC System: Agilent 1290 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 column is a general-purpose reverse-phase column suitable for separating the relatively nonpolar DNPH derivatives.[10]
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of an analyte without requiring an identical reference standard of that analyte.[12][13] The intensity of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[14]
Expertise & Rationale
qNMR is particularly advantageous for reaction mixtures as it provides both quantitative and structural information simultaneously, potentially identifying unknown byproducts.[15] The main drawback is its lower sensitivity compared to chromatographic methods. The key to accurate qNMR is selecting a suitable internal standard and optimizing acquisition parameters to ensure full signal relaxation between scans.[16]
Experimental Protocol: ¹H qNMR
A. Sample Preparation
-
Aliquot & Standard: Accurately weigh a specific amount of the reaction mixture (e.g., 10 mg) into an NMR tube.
-
Internal Standard: Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the same tube. The standard must have signals that do not overlap with the analyte or other mixture components.[13]
-
Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Ensure the sample is fully dissolved and homogenized.
B. Instrumental Method
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Pulse Sequence: Standard 1D proton pulse-acquire.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically ≥ 30 seconds) to ensure complete relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
C. Calculation
The concentration of the analyte is calculated using the following formula[16]:
C_x = C_{cal} * (I_x / I_{cal}) * (N_{cal} / N_x) * (MW_x / MW_{cal}) * (m_{cal} / m_x)
Where:
-
C = Concentration/Purity
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
x = analyte
-
cal = calibration standard
Comparative Analysis of Techniques
The following table summarizes the performance characteristics of each method to aid in selecting the most appropriate technique for your specific needs.
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Specificity | High (separation-based) | High (separation & selective detection) | Moderate to High (depends on spectral overlap) |
| Sensitivity (LOD) | High (ng/mL to pg/mL) | Very High (due to derivatization) | Low (µg/mL to mg/mL)[15] |
| Precision (%RSD) | Excellent (<2%) | Good (<5%, derivatization adds variance) | Excellent (<1%) |
| Analysis Time | Fast (10-20 min per sample) | Moderate (15-30 min per sample) | Moderate (5-20 min per sample) |
| Sample Prep | Moderate (LLE required)[5] | Complex (derivatization required) | Simple (dissolve and add standard)[16] |
| Structural Info | None (FID), Yes (MS) | None | Yes (provides full structure)[15] |
| Cost (Instrument) | Moderate | Moderate | High |
| Cost (Consumables) | Low | Moderate | Low |
Conclusion and Recommendations
For the routine, high-throughput quantitative analysis of this compound in a reaction mixture, Gas Chromatography with FID detection is the recommended method . It offers an optimal balance of speed, sensitivity, precision, and cost-effectiveness. The sample preparation is straightforward, and the method is highly robust.
GC-MS should be employed during initial process development or for troubleshooting to confirm the identity of the analyte and any potential impurities.
Quantitative NMR serves as an outstanding orthogonal technique for method validation or for complex mechanistic studies where simultaneous quantification and structural elucidation of multiple components are required.[14] While less sensitive, its simplicity in sample preparation and the absolute nature of its quantification are significant advantages.
HPLC with derivatization is a viable but more cumbersome alternative. It should be reserved for scenarios where the analyte or key byproducts are found to be thermally unstable or non-volatile, which is not anticipated for this compound.
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement a validated method that ensures the generation of reliable and accurate quantitative data.
References
- High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluorobor
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- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
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A Senior Application Scientist's Guide to the Synthetic Repertoire for Substituted Cyclopentanones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Five-Membered Ring
The cyclopentanone framework is a cornerstone of modern organic chemistry. Its prevalence in a vast array of natural products—ranging from prostaglandins and steroids to jasmonates and antibiotics—underscores its biological significance.[1] Consequently, substituted cyclopentanones are not merely synthetic curiosities; they are critical intermediates and target molecules in medicinal chemistry and drug development.[1][2] The construction of this five-membered carbocycle, particularly with precise control over substitution patterns and stereochemistry, presents a formidable synthetic challenge that has spurred decades of methodological innovation.
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing substituted cyclopentanones. Moving beyond a simple enumeration of reactions, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental protocols. Our objective is to equip the practicing chemist with the knowledge to make informed decisions when designing a synthesis that incorporates this vital structural motif.
[2+2+1] Cycloadditions: The Pauson-Khand Reaction
First reported by Ihsan Khand and Peter Pauson in the 1970s, the Pauson-Khand reaction (PKR) has become a robust and widely adopted method for constructing cyclopentenones.[3] It is a formal [2+2+1] cycloaddition that brings together an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex.[3][4]
Causality and Mechanism
The reaction's efficacy stems from the ability of cobalt to coordinate and assemble the three components in a stepwise fashion. While the precise mechanism is still a subject of detailed study, the generally accepted pathway provides a clear rationale for the observed outcomes.[4][5]
-
Alkyne Complexation : The reaction initiates with the formation of a stable hexacarbonyl dicobalt complex with the alkyne. This pre-coordination is often rapid and can be performed as a separate step.
-
Alkene Coordination & Cyclization : Subsequent coordination of the alkene to one of the cobalt centers is followed by migratory insertion, forming a metallacyclopentene intermediate. This step is often the rate-determining step of the process.[4]
-
CO Insertion & Reductive Elimination : Migratory insertion of a carbonyl ligand into a cobalt-carbon bond expands the ring to a six-membered metallacycle. The final product is then liberated through reductive elimination.[4]
This mechanistic pathway explains the high degree of stereoselectivity observed, particularly in intramolecular variants, where the geometry of the starting enyne dictates the stereochemistry of the resulting fused ring system.[5]
Caption: The catalytic cycle of the Pauson-Khand reaction.
Comparative Analysis: Stoichiometric vs. Catalytic Variants
The classical PKR protocol requires a stoichiometric amount of dicobalt octacarbonyl [Co₂(CO)₈], which can be a significant drawback in terms of cost, atom economy, and toxicity.[4] Modern advancements have focused on developing catalytic versions using various transition metals (Rh, Ir, Ru) and promoters to improve efficiency and reduce waste.[4][5]
| Feature | Stoichiometric Co₂(CO)₈ | Catalytic Variants (Rh, Ir, etc.) |
| Metal Loading | >100 mol% | 1-10 mol% |
| Reaction Conditions | High temperatures, long reaction times | Milder conditions, often lower CO pressure |
| Generality | Very broad substrate scope | Can be more substrate-specific |
| Cost & Toxicity | Higher | Lower |
| Key Advantage | High reliability and predictability | Improved atom economy and sustainability |
Field-Proven Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol describes the cyclization of an enyne to form a bicyclic cyclopentenone, a common transformation in natural product synthesis.
Materials:
-
1,6-Enyne substrate (1.0 equiv)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N-Methylmorpholine N-oxide (NMO) (3.0 equiv)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Complex Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 1,6-enyne substrate in anhydrous DCM (approx. 0.1 M).
-
Add Co₂(CO)₈ in one portion at room temperature. The solution typically turns deep red/brown. Stir for 1-2 hours to ensure complete formation of the alkyne-cobalt complex. Monitor by TLC until the starting enyne is consumed.
-
Initiation of Cyclization: Cool the reaction mixture to 0 °C using an ice bath.
-
Add NMO in one portion. Causality Note: NMO acts as an oxidant and promoter, facilitating CO dissociation and accelerating the rate-limiting cyclization step, allowing the reaction to proceed at lower temperatures.[6]
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by opening it to the air and filtering the mixture through a pad of silica gel, eluting with ethyl acetate. This removes the majority of the cobalt residues.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired bicyclic cyclopentenone.
Electrocyclizations: The Nazarov Cyclization
The Nazarov cyclization is a powerful acid-catalyzed method for converting divinyl ketones into cyclopentenones.[7][8] Discovered by Ivan Nazarov in the 1940s, this reaction proceeds via a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation.[7][9]
Causality and Mechanism
The reaction is a textbook example of applying orbital symmetry rules to predict and control stereochemical outcomes.
-
Cation Formation : A Brønsted or Lewis acid activates the divinyl ketone, generating a resonance-stabilized pentadienyl cation.[7][10]
-
4π-Electrocyclization : As dictated by the Woodward-Hoffmann rules, this pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation intermediate.[7] The direction of this conrotatory closure (clockwise vs. counter-clockwise) determines the relative stereochemistry of the newly formed stereocenters.
-
Elimination : The oxyallyl cation then undergoes elimination of a proton to form the thermodynamically stable conjugated enone system. Subsequent tautomerization yields the final cyclopentenone product.[7]
A primary challenge in classical Nazarov cyclizations is controlling the regioselectivity of the final elimination step, which can lead to mixtures of products.[10]
Caption: Key stages of the acid-catalyzed Nazarov cyclization.
Comparative Analysis: Classical vs. Modern Variants
Traditional methods often required harsh acidic conditions and stoichiometric promoters, limiting their functional group tolerance. Modern variants have dramatically expanded the reaction's scope and utility.
| Feature | Classical (Stoichiometric Acid) | Silicon-Directed | Asymmetric Catalysis |
| Regioselectivity | Often poor; mixture of isomers | Excellent; elimination directed by silyl group | Generally good |
| Stereocontrol | Low diastereoselectivity | High diastereoselectivity possible | High enantioselectivity (chiral catalysts) |
| Conditions | Harsh (e.g., H₂SO₄, AlCl₃) | Mild | Mild |
| Key Advantage | Simplicity for simple substrates | Predictable regiochemical outcome[10] | Access to chiral, enantioenriched products[11] |
| Limitation | Limited scope, low selectivity | Requires pre-functionalized substrate | Catalyst development can be challenging |
Field-Proven Experimental Protocol: Silicon-Directed Nazarov Cyclization
This protocol illustrates how a strategically placed silyl group can control the regioselectivity of the elimination step, a common and effective modern strategy.[10]
Materials:
-
1-Silyl-1,4-pentadien-3-one substrate (1.0 equiv)
-
Ferric chloride (FeCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the silyl-divinyl ketone substrate in anhydrous DCM (approx. 0.05 M).
-
Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous FeCl₃ in one portion with vigorous stirring. Causality Note: The Lewis acid FeCl₃ coordinates to the carbonyl oxygen, facilitating the formation of the pentadienyl cation and initiating the cyclization cascade.
-
Stir the reaction at -78 °C for 1 hour. The reaction progress can be monitored by TLC.
-
Quench and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The silyl group is eliminated during the reaction, leading directly to the desired cyclopentenone with the double bond positioned regioselectively.
Intramolecular Heck Cyclization
The palladium-catalyzed intramolecular Heck reaction provides a powerful pathway to cyclopentanones and cyclopentenones from acyclic precursors.[12] This method is particularly valuable for synthesizing complex polycyclic systems, leveraging the reliability and functional group tolerance of palladium catalysis.
Causality and Mechanism
The reaction follows the well-established Heck catalytic cycle, with the key ring-forming step being an intramolecular migratory insertion.
-
Oxidative Addition : A Pd(0) catalyst undergoes oxidative addition into an aryl or vinyl halide (or triflate) bond of the substrate.
-
Intramolecular Insertion : The tethered alkene coordinates to the Pd(II) center and undergoes a 5-exo-trig migratory insertion. This step is highly favored over the alternative 6-endo-trig pathway, reliably forming the five-membered ring.[12]
-
β-Hydride Elimination : A subsequent β-hydride elimination regenerates the double bond within the newly formed ring, yielding a cyclopentenone product and a Pd(II)-hydride species.
-
Reductive Elimination : Reductive elimination with a base regenerates the active Pd(0) catalyst, closing the catalytic cycle.
Caption: A simplified workflow for cyclopentenone synthesis via Heck cyclization.
Comparative Performance Data
The choice of ligand and base is critical for achieving high yields and selectivity. Below is a comparison of catalyst systems for a model intramolecular Heck cyclization.
| Catalyst System | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Toluene | 78% | [12] |
| Pd₂(dba)₃ / P(o-tol)₃ | Et₃N | Acetonitrile | 85% | [12] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 92% | [12] |
Summary and Outlook
The synthesis of substituted cyclopentanones is a mature field with a diverse and powerful toolkit available to the synthetic chemist.
-
The Pauson-Khand reaction offers a convergent and highly reliable method for assembling the ring from three simple components, with intramolecular variants providing excellent stereocontrol.
-
The Nazarov cyclization is a classic electrocyclization whose modern variants, particularly silicon-directed and asymmetric catalytic versions, have overcome its initial limitations in selectivity.
-
The intramolecular Heck reaction provides a complementary approach that excels in the synthesis of complex fused-ring systems with high functional group tolerance.
The choice of method ultimately depends on the specific target molecule, the desired substitution pattern, required stereochemistry, and the availability of starting materials. Future developments will likely focus on enhancing the catalytic efficiency, expanding the substrate scope of asymmetric variants, and developing novel cyclization cascades that construct these valuable five-membered rings with even greater precision and elegance.
References
-
Khand, I. U., Knox, G. R., Pauson, P. L., Watts, W. E., & Foreman, M. I. (1973). Organocobalt complexes. Part II. Reaction of acetylenehexacarbonyldicobalt complexes, (R1C2R2)Co2(CO)6, with norbornene and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 977-981. [Link]
-
Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642–2645. [Link]
-
Organic Chemistry Portal. (2008). Intramolecular Oxidative Heck Cyclization: a Novel Pathway to Cyclopentenones. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Tius, M. A. (2005). Using Nazarov Electrocyclization to Stage Chemoselective[10][13]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. Accounts of Chemical Research, 38(8), 667–676*. [Link]
-
Romo, D., & Harrison, S. T. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8598–8664*. [Link]
-
De Kimpe, N. (2013). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. European Journal of Organic Chemistry, 2013(25), 5545–5567*. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. Wikipedia. Retrieved January 17, 2026, from [Link]
-
de Meijere, A., & von Zezschwitz, P. (2003). Intermolecular Pauson−Khand Reactions of Cyclopropene: A General Synthesis of Cyclopentanones. Organic Letters, 5(17), 3021–3023*. [Link]
-
J&K Scientific LLC. (2021). Pauson-Khand Reaction. J&K Scientific LLC. [Link]
-
Frontier, A. J., & Collison, C. (2005). Cyclization Cascades Initiated by 1,6-Conjugate Addition. Journal of the American Chemical Society, 127(36), 12472–12473*. [Link]
-
Posner, G. H., Maio, W. A., & Sinishtaj, S. (2007). Cyclopentanone Ring Expansion Leading to Functionalized δ-Lactams: Short Synthesis of Simple Sedum Alkaloids. Organic Letters, 9(14), 2673–2676*. [Link]
-
ResearchGate. (n.d.). Cobalt-Mediate Ring-Expansion of Cyclopentanone to Cyclohexenone. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Jose, J., et al. (2023). Recent advances in the synthesis of 2-cyclopentenones. Request PDF. [Link]
-
American Chemical Society. (2025). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. ACS Fall 2025. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Maio, W. A., Sinishtaj, S., & Posner, G. H. (2007). Cyclopentanone ring expansion leading to functionalized delta-lactams: short synthesis of simple sedum alkaloids. Organic Letters, 9(14), 2673-6. [Link]
-
Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]
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- 12. connectsci.au [connectsci.au]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methoxycyclopentan-1-one
Welcome to your essential guide for the safe handling of 2-Methoxycyclopentan-1-one. In the fast-paced environment of research and development, ensuring the safety of laboratory personnel is paramount. This guide moves beyond a simple checklist, offering a deep dive into the principles of chemical safety and providing a robust framework for the use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.
Understanding the Hazards of this compound
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:
-
Combustible Liquid: It can ignite, but not as readily as flammable liquids.
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.
-
Causes Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Causes Serious Eye Irritation: Vapors or splashes can result in significant eye damage.
-
May Cause Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.
A thorough understanding of these hazards, as outlined in the product's Safety Data Sheet (SDS), is the first and most critical step in any safety protocol.
Core Principles of Chemical Safety: The Hierarchy of Controls
The selection of PPE is the final line of defense in a comprehensive safety strategy. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that provides a systematic approach to minimizing exposure to hazards.
Caption: The Hierarchy of Controls, with the most effective measures at the top.
In the context of handling this compound, this hierarchy translates to:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize vapor inhalation.
-
Administrative Controls: Implement Standard Operating Procedures (SOPs) for handling and storage, and ensure all personnel are properly trained.
-
Personal Protective Equipment (PPE): This is where we will now focus, detailing the specific equipment required for safe handling.
Essential Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each selection in the subsequent sections.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Protects against splashes and irritating vapors. |
| Hands | Butyl Rubber or Neoprene Gloves | Provides resistance to ketones. Nitrile gloves are generally not recommended. |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and provides a barrier in case of fire. |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | Necessary when engineering controls are insufficient or during a spill. |
| Feet | Closed-toe, chemical-resistant shoes | Protects against spills and falling objects. |
Eye and Face Protection: A Critical Barrier
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to prevent splashes from entering the eyes. They must be worn at all times when handling the chemical.
-
Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides a secondary layer of protection for the entire face.
Hand Protection: Choosing the Right Glove Material
The choice of glove material is critical for preventing skin irritation. Since this compound is a ketone, the selection of an appropriate glove material is crucial, as some common laboratory gloves offer poor resistance.
-
Recommended: Butyl rubber gloves are known to provide good resistance to ketones.[1] Neoprene gloves can also be a suitable alternative.[1]
-
Not Recommended: Nitrile gloves, a common choice in many labs, are generally not recommended for use with ketones as they can degrade and offer limited protection.[1]
It is imperative to consult the glove manufacturer's specific chemical resistance guide for the gloves used in your laboratory. Always inspect gloves for any signs of degradation before and during use. If a glove is splashed, it should be removed and replaced immediately.
Body Protection: The Laboratory Coat
A flame-resistant laboratory coat is essential to protect your skin and clothing from splashes. It should be fully buttoned with the sleeves rolled down. In the event of a significant spill, the lab coat can be quickly removed to minimize contact with the chemical.
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a spill, an air-purifying respirator equipped with organic vapor cartridges is required.
The selection of a respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program, which should follow guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States.
Safe Handling and Disposal Procedures
Proper handling and disposal are as critical as the use of PPE. The following procedural flowchart outlines the key steps for a safe workflow.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
